molecular formula C8H17BrN4O B612003 BAY1125976 CAS No. 1086639-59-9

BAY1125976

カタログ番号: B612003
CAS番号: 1086639-59-9
分子量: 265.15 g/mol
InChIキー: HBPXFHNNLMCUPA-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Focal adhesion kinases (FAKs) are non-receptor tyrosine kinases that play roles in regulating diverse processes, including cell adhesion, spreading, migration, proliferation, and apoptosis. They are over-expressed in many types of cancer. Y11 inhibits FAK1 autophosphorylation by blocking phosphorylation of Y397.1 At 100 µM, it was shown to decrease cell viability of T47D breast cancer and C8161 melanoma cell lines.>Y 11 is a potent inhibitor of focal adhesion kinase (FAK);  Y 11 prevents FAK autophosphorylation at thesite (IC50 ~ 50 nM in an in vitro kinase assay). Displays selectivity for FAK over a panel of other kinases (concentration used in assay = 1uM). Y 11 decreases cell viability in a number of cancer cell lines;  blocks colony formation in SW620 and BT474 cell lines.>Y11 is a small molecule inhibitor targeting Y397 site of FAK. Y11 significantly and specifically decreased FAK autophosphorylation, directly bound to the N-terminal domain of FAK. In addition, Y11 decreased Y397-FAK autophosphorylation, inhibited viability and clonogenicity of colon SW620 and breast BT474 cancer cells and increased detachment and apoptosis in vitro. Moreover, Y11 significantly decreased tumor growth in the colon cancer cell mouse xenograft model. Finally, tumors from the Y11-treated mice demonstrated decreased Y397-FAK autophosphorylation and activation of poly (ADP ribose) polymerase and caspase-3.

特性

IUPAC Name

2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N4O.BrH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h13H,1-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPXFHNNLMCUPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086639-59-9
Record name 1086639-59-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

BAY1125976: A Selective Allosteric Inhibitor of AKT1/2 for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1125976 is a potent and highly selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2.[1][2][3][4] As a non-ATP competitive inhibitor, this compound binds to an allosteric pocket formed at the interface of the pleckstrin homology (PH) and kinase domains of inactive AKT, preventing its activation.[5][6][7] This mode of action confers high selectivity for AKT1/2 over AKT3 and a clean profile against a broad range of other kinases.[1][8][9] Preclinical studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines, particularly those with activating mutations in the PI3K/AKT/mTOR pathway, and have shown significant anti-tumor activity in in vivo xenograft models.[5][6][7][10][11][12] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][6][7][11] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[6][7][11] The serine/threonine kinase AKT, a central node in this cascade, exists in three isoforms: AKT1, AKT2, and AKT3.[13] The development of selective AKT inhibitors has been a major focus of cancer drug discovery. This compound has emerged as a valuable chemical probe for studying the roles of AKT1 and AKT2 in cancer biology due to its high potency and selectivity as an allosteric inhibitor.[1][9][14]

Mechanism of Action

This compound exerts its inhibitory effect through a distinct allosteric mechanism.[5][6][7] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, this compound binds to a pocket formed by the interface of the kinase and PH domains of AKT.[5][6][7] This binding stabilizes the inactive "PH-in" conformation of AKT, which prevents the conformational changes required for its activation.[7][13] Specifically, this compound binding to inactive AKT1 prevents its phosphorylation at Threonine 308 (T308) by PDK1, a key step in AKT activation.[5][6] Consequently, the activity of truncated AKT proteins that lack the PH domain is not inhibited by this compound.[5][6]

Mechanism of Allosteric Inhibition by this compound cluster_activation AKT Activation cluster_inhibition Inhibition by this compound Inactive AKT Inactive AKT Active AKT Active AKT Inactive AKT->Active AKT PDK1 (pT308) mTORC2 (pS473) PDK1 PDK1 mTORC2 mTORC2 This compound This compound Inactive AKT_inhibited Inactive AKT This compound->Inactive AKT_inhibited Binds to allosteric site BAY1125976_bound This compound-AKT Complex (Locked Inactive State) BAY1125976_bound->PDK1 Prevents Phosphorylation

Mechanism of this compound allosteric inhibition of AKT.

Data Presentation

Biochemical Activity

The inhibitory activity of this compound against AKT isoforms has been determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data clearly demonstrates the high potency and selectivity of this compound for AKT1 and AKT2 over AKT3.

TargetIC50 (nM) at 10 µM ATPIC50 (nM) at 2 mM ATPReference
AKT1 5.244[1][2][12][15]
AKT2 1836[1][2][12][15]
AKT3 427Not Reported[1][2][15]
Cellular Activity

This compound effectively inhibits AKT signaling in cellular contexts, leading to reduced phosphorylation of downstream substrates and potent anti-proliferative effects in various cancer cell lines.

Cell LineCancer TypeCellular IC50 (nM) - pAKT (S473)Cellular IC50 (nM) - ProliferationReference
KPL-4 Breast Cancer0.9 (pT308)Submicromolar[9]
KU-19-19 Bladder Cancer35Not Reported[2]
LAPC-4 Prostate Cancer0.8Submicromolar[2]
MCF7 Breast CancerNot ReportedSubmicromolar[2]
BT-474 Breast CancerNot ReportedSubmicromolar[2]
T47D Breast CancerNot ReportedSubmicromolar[2]
ZR-75-1 Breast CancerNot ReportedSubmicromolar[2]
LNCaP Prostate CancerNot ReportedSubmicromolar[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol is a representative method for determining the biochemical potency of this compound against full-length AKT kinases.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, measure the inhibition of kinase activity by detecting the phosphorylation of a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, and a fluorescein-labeled substrate serves as the acceptor. Phosphorylation of the substrate by the kinase brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will reduce the FRET signal in a dose-dependent manner.

Materials:

  • Full-length recombinant AKT1, AKT2, or AKT3 enzyme

  • Fluorescein-labeled AKT substrate peptide

  • Terbium-labeled anti-phospho-AKT substrate antibody

  • ATP

  • Kinase reaction buffer

  • This compound

  • 384-well microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

  • In a 384-well plate, add the diluted this compound or DMSO control.

  • Add the AKT enzyme and the fluorescein-labeled substrate to the wells and briefly incubate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase isoform.

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

  • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.

TR-FRET Kinase Assay Workflow Start Start Prepare_Inhibitor Prepare this compound dilutions Start->Prepare_Inhibitor Add_Inhibitor Add inhibitor to plate Prepare_Inhibitor->Add_Inhibitor Add_Kinase_Substrate Add AKT enzyme and fluorescein-labeled substrate Add_Inhibitor->Add_Kinase_Substrate Incubate_1 Short pre-incubation Add_Kinase_Substrate->Incubate_1 Add_ATP Initiate reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate at RT (e.g., 60 min) Add_ATP->Incubate_2 Stop_Reaction Stop reaction with EDTA and add Tb-labeled antibody Incubate_2->Stop_Reaction Incubate_3 Incubate at RT (e.g., 30-60 min) Stop_Reaction->Incubate_3 Read_Plate Read TR-FRET signal Incubate_3->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for a TR-FRET based kinase inhibition assay.
Cellular Proliferation Assay

This protocol describes a general method for assessing the anti-proliferative effects of this compound on cancer cell lines using a commercially available ATP-based assay.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[2][5] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium and supplements

  • This compound

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Equilibrate the plates to room temperature for approximately 30 minutes.[6][8]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[6][8]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][8]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for AKT Phosphorylation

This protocol outlines the steps to analyze the phosphorylation status of AKT and its downstream targets in cells treated with this compound.

Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-AKT, total AKT).

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-total AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Load equal amounts of protein per lane and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle shaking.[16][17]

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize for protein loading, the blot can be stripped and re-probed with an antibody against total AKT or a housekeeping protein.

PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT pT308 mTORC1 mTORC1 AKT->mTORC1 Downstream_Effectors Downstream Effectors (e.g., GSK3B, FOXO, S6K) AKT->Downstream_Effectors mTORC1->Downstream_Effectors mTORC2 mTORC2 mTORC2->AKT pS473 Cell_Growth Cell_Growth Downstream_Effectors->Cell_Growth Proliferation Proliferation Downstream_Effectors->Proliferation Survival Survival Downstream_Effectors->Survival

Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a powerful and selective tool for the investigation of AKT1 and AKT2 signaling in cancer research. Its allosteric mechanism of action provides a distinct pharmacological profile compared to ATP-competitive inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their preclinical studies. Further investigation into its therapeutic potential, both as a monotherapy and in combination with other agents, is warranted.[8][11]

References

BAY1125976: A Selective Allosteric Inhibitor of AKT1/2 for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1125976 is a potent and highly selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2.[1][2][3][4] As a non-ATP competitive inhibitor, this compound binds to an allosteric pocket formed at the interface of the pleckstrin homology (PH) and kinase domains of inactive AKT, preventing its activation.[5][6][7] This mode of action confers high selectivity for AKT1/2 over AKT3 and a clean profile against a broad range of other kinases.[1][8][9] Preclinical studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines, particularly those with activating mutations in the PI3K/AKT/mTOR pathway, and have shown significant anti-tumor activity in in vivo xenograft models.[5][6][7][10][11][12] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][6][7][11] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[6][7][11] The serine/threonine kinase AKT, a central node in this cascade, exists in three isoforms: AKT1, AKT2, and AKT3.[13] The development of selective AKT inhibitors has been a major focus of cancer drug discovery. This compound has emerged as a valuable chemical probe for studying the roles of AKT1 and AKT2 in cancer biology due to its high potency and selectivity as an allosteric inhibitor.[1][9][14]

Mechanism of Action

This compound exerts its inhibitory effect through a distinct allosteric mechanism.[5][6][7] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, this compound binds to a pocket formed by the interface of the kinase and PH domains of AKT.[5][6][7] This binding stabilizes the inactive "PH-in" conformation of AKT, which prevents the conformational changes required for its activation.[7][13] Specifically, this compound binding to inactive AKT1 prevents its phosphorylation at Threonine 308 (T308) by PDK1, a key step in AKT activation.[5][6] Consequently, the activity of truncated AKT proteins that lack the PH domain is not inhibited by this compound.[5][6]

Mechanism of Allosteric Inhibition by this compound cluster_activation AKT Activation cluster_inhibition Inhibition by this compound Inactive AKT Inactive AKT Active AKT Active AKT Inactive AKT->Active AKT PDK1 (pT308) mTORC2 (pS473) PDK1 PDK1 mTORC2 mTORC2 This compound This compound Inactive AKT_inhibited Inactive AKT This compound->Inactive AKT_inhibited Binds to allosteric site BAY1125976_bound This compound-AKT Complex (Locked Inactive State) BAY1125976_bound->PDK1 Prevents Phosphorylation

Mechanism of this compound allosteric inhibition of AKT.

Data Presentation

Biochemical Activity

The inhibitory activity of this compound against AKT isoforms has been determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data clearly demonstrates the high potency and selectivity of this compound for AKT1 and AKT2 over AKT3.

TargetIC50 (nM) at 10 µM ATPIC50 (nM) at 2 mM ATPReference
AKT1 5.244[1][2][12][15]
AKT2 1836[1][2][12][15]
AKT3 427Not Reported[1][2][15]
Cellular Activity

This compound effectively inhibits AKT signaling in cellular contexts, leading to reduced phosphorylation of downstream substrates and potent anti-proliferative effects in various cancer cell lines.

Cell LineCancer TypeCellular IC50 (nM) - pAKT (S473)Cellular IC50 (nM) - ProliferationReference
KPL-4 Breast Cancer0.9 (pT308)Submicromolar[9]
KU-19-19 Bladder Cancer35Not Reported[2]
LAPC-4 Prostate Cancer0.8Submicromolar[2]
MCF7 Breast CancerNot ReportedSubmicromolar[2]
BT-474 Breast CancerNot ReportedSubmicromolar[2]
T47D Breast CancerNot ReportedSubmicromolar[2]
ZR-75-1 Breast CancerNot ReportedSubmicromolar[2]
LNCaP Prostate CancerNot ReportedSubmicromolar[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol is a representative method for determining the biochemical potency of this compound against full-length AKT kinases.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, measure the inhibition of kinase activity by detecting the phosphorylation of a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, and a fluorescein-labeled substrate serves as the acceptor. Phosphorylation of the substrate by the kinase brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will reduce the FRET signal in a dose-dependent manner.

Materials:

  • Full-length recombinant AKT1, AKT2, or AKT3 enzyme

  • Fluorescein-labeled AKT substrate peptide

  • Terbium-labeled anti-phospho-AKT substrate antibody

  • ATP

  • Kinase reaction buffer

  • This compound

  • 384-well microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

  • In a 384-well plate, add the diluted this compound or DMSO control.

  • Add the AKT enzyme and the fluorescein-labeled substrate to the wells and briefly incubate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase isoform.

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

  • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.

TR-FRET Kinase Assay Workflow Start Start Prepare_Inhibitor Prepare this compound dilutions Start->Prepare_Inhibitor Add_Inhibitor Add inhibitor to plate Prepare_Inhibitor->Add_Inhibitor Add_Kinase_Substrate Add AKT enzyme and fluorescein-labeled substrate Add_Inhibitor->Add_Kinase_Substrate Incubate_1 Short pre-incubation Add_Kinase_Substrate->Incubate_1 Add_ATP Initiate reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate at RT (e.g., 60 min) Add_ATP->Incubate_2 Stop_Reaction Stop reaction with EDTA and add Tb-labeled antibody Incubate_2->Stop_Reaction Incubate_3 Incubate at RT (e.g., 30-60 min) Stop_Reaction->Incubate_3 Read_Plate Read TR-FRET signal Incubate_3->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for a TR-FRET based kinase inhibition assay.
Cellular Proliferation Assay

This protocol describes a general method for assessing the anti-proliferative effects of this compound on cancer cell lines using a commercially available ATP-based assay.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[2][5] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium and supplements

  • This compound

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Equilibrate the plates to room temperature for approximately 30 minutes.[6][8]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[6][8]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][8]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for AKT Phosphorylation

This protocol outlines the steps to analyze the phosphorylation status of AKT and its downstream targets in cells treated with this compound.

Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-AKT, total AKT).

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-total AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Load equal amounts of protein per lane and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle shaking.[16][17]

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize for protein loading, the blot can be stripped and re-probed with an antibody against total AKT or a housekeeping protein.

PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT pT308 mTORC1 mTORC1 AKT->mTORC1 Downstream_Effectors Downstream Effectors (e.g., GSK3B, FOXO, S6K) AKT->Downstream_Effectors mTORC1->Downstream_Effectors mTORC2 mTORC2 mTORC2->AKT pS473 Cell_Growth Cell_Growth Downstream_Effectors->Cell_Growth Proliferation Proliferation Downstream_Effectors->Proliferation Survival Survival Downstream_Effectors->Survival

Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a powerful and selective tool for the investigation of AKT1 and AKT2 signaling in cancer research. Its allosteric mechanism of action provides a distinct pharmacological profile compared to ATP-competitive inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their preclinical studies. Further investigation into its therapeutic potential, both as a monotherapy and in combination with other agents, is warranted.[8][11]

References

The Antineoplastic Potential of BAY1125976: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Antineoplastic Activities of BAY1125976 in Cancer Research.

Introduction

This compound is an orally bioavailable, potent, and highly selective allosteric inhibitor of the serine/threonine protein kinases AKT1 and AKT2.[1][2] The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a majority of human cancers, playing a crucial role in tumor cell proliferation, survival, migration, and resistance to therapy.[1][2] this compound has demonstrated significant antineoplastic activity in preclinical cancer models, particularly in tumors harboring alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[3] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, antineoplastic efficacy, and the methodologies used in its evaluation.

Mechanism of Action

This compound functions as a non-ATP competitive inhibitor, binding to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[2] This binding prevents the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) and Serine 473 (Ser473).[3] The inhibition of AKT phosphorylation subsequently blocks downstream signaling to critical effectors like PRAS40 and 4E-BP1, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with an overactive AKT pathway.[1][3]

BAY1125976_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_akt_complex AKT Complex cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 AKT AKT1/2 PDK1->AKT pThr308 PRAS40 PRAS40 AKT->PRAS40 mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival mTORC2->AKT pSer473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth FourEBP1->Cell_Growth This compound This compound This compound->AKT Allosteric Inhibition

Diagram 1: Simplified signaling pathway of this compound action.

Quantitative Data on Antineoplastic Activity

In Vitro Inhibitory Activity

This compound demonstrates high potency and selectivity for AKT1 and AKT2 over AKT3 and a broad panel of other kinases.[3]

TargetIC50 (nM)ATP Concentration
AKT1 5.210 µM
442 mM
AKT2 1810 µM
362 mM
AKT3 42710 µM
Table 1: In vitro kinase inhibitory activity of this compound against AKT isoforms.[3]

The inhibitory effect of this compound on downstream signaling molecules has also been quantified in various cancer cell lines.

Cell LineTarget PhosphorylationIC50 (nM)
LAPC-4 (Prostate) pAKT1 (S473)0.8
pAKT1 (T308)5.6
p4EBP1 (T70)35
pPRAS40 (T246)~141
KU-19-19 (Bladder) pAKT1 (S473)35
p4EBP1 (T70)100
Table 2: Inhibition of downstream signaling by this compound in cancer cell lines.[3]
In Vitro Antiproliferative Activity

This compound exhibits submicromolar IC50 values for cell proliferation inhibition across a range of breast and prostate cancer cell lines, with particularly high activity in luminal-type breast cancer cells.[3]

Cell LineCancer Type
BT-474 Breast
T47D Breast
MCF7 Breast
ZR-75-1 Breast
EVSA-T Breast
MDA-MB-453 Breast
KPL-4 Breast
BT20 Breast
LNCaP Prostate
LAPC-4 Prostate
Table 3: Cancer cell lines with submicromolar antiproliferative IC50 values for this compound.[3]
In Vivo Antitumor Efficacy in Xenograft Models

Daily oral administration of this compound has shown significant, dose-dependent antitumor effects in multiple human tumor xenograft models.[3]

Xenograft ModelGenetic AlterationDose (mg/kg, daily oral)T/Cratio(volume)T/Cratio(weight)
KPL-4 (Breast) PIK3CAH1047R250.14-
500.08-
MCF7 (Breast) PIK3CAE545K, E542K250.250.33
500.250.37
LAPC-4 (Prostate) AKT1E17K-Strong Efficacy-
AXF 984 (Anal) AKT1E17K-Strong Efficacy-
HBCx-2 (Breast PDX) AKT mutant-Strong Efficacy-
Table 4: In vivo antitumor efficacy of this compound in xenograft models.[2][3]
Clinical Trial Results (NCT01915576)

A Phase I, first-in-human, open-label dose-escalation study of this compound was conducted in patients with advanced solid tumors.[4]

ParameterValue
Total Patients Enrolled 78
Maximum Tolerated Dose (MTD) - QD 80 mg
Recommended Phase 2 Dose (R2D) - BID 60 mg
Partial Response (PR) 1 patient
Stable Disease (SD) 30 patients
Progressive Disease (PD) 38 patients
Clinical Benefit Rate (at R2D) 27.9% (among 43 patients)
Table 5: Summary of Phase I clinical trial results for this compound.[4][5]

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound on AKT isoforms is typically assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based in vitro kinase assay. This assay quantifies the phosphorylation of a biotinylated peptide substrate by a recombinant kinase enzyme.

TR_FRET_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant_Kinase Recombinant AKT1/2/3 Enzyme Incubation Incubate Kinase, Substrate, ATP & This compound Recombinant_Kinase->Incubation Peptide_Substrate Biotinylated Peptide Substrate Peptide_Substrate->Incubation ATP ATP Solution ATP->Incubation BAY1125976_Dilution This compound Serial Dilution BAY1125976_Dilution->Incubation Detection_Reagents Add TR-FRET Detection Reagents (e.g., Eu-Antibody, SA-Acceptor) Incubation->Detection_Reagents Signal_Reading Read TR-FRET Signal Detection_Reagents->Signal_Reading IC50_Calculation Calculate IC50 Values Signal_Reading->IC50_Calculation

Diagram 2: General workflow for a TR-FRET based kinase assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant full-length AKT1, AKT2, or AKT3, a biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG), and ATP at desired concentrations. Prepare a serial dilution of this compound.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and varying concentrations of this compound. Incubate the reaction mixture to allow for substrate phosphorylation.

  • Detection: Add TR-FRET detection reagents. These typically include a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore that binds to the biotinylated peptide.

  • Signal Reading: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo®)

The antiproliferative effects of this compound are commonly determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Methodology:

  • Cell Seeding: Seed cancer cells in an opaque-walled 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against drug concentration to calculate the IC50 value.

Western Blotting for Pharmacodynamic Analysis

Western blotting is used to assess the phosphorylation status of AKT and its downstream targets in response to this compound treatment.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of AKT, PRAS40, 4E-BP1, etc. Follow with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Human Tumor Xenograft Model

In vivo efficacy is evaluated using human tumor xenograft models in immunocompromised mice.

Xenograft_Model_Workflow Cell_Culture Culture Human Cancer Cells Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Treatment Daily Oral Administration Randomization->Treatment Tumor_Measurement Measure Tumor Volume and Body Weight Treatment->Tumor_Measurement Endpoint Endpoint Analysis: Tumor Weight, Pharmacodynamics Tumor_Measurement->Endpoint

Diagram 3: General workflow for a cell line-derived xenograft study.

Methodology:

  • Cell Culture and Implantation: Culture human cancer cells (e.g., KPL-4, MCF7) under standard conditions. Harvest the cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., NMRI nude or SCID).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound orally once daily at the desired doses. The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tumor samples can be collected for pharmacodynamic analysis (e.g., western blotting for p-AKT).

  • Efficacy Calculation: Calculate the T/C (Treated/Control) ratio for tumor volume and/or weight to determine antitumor efficacy.

Conclusion

This compound is a potent and selective allosteric inhibitor of AKT1/2 with demonstrated antineoplastic activity in a range of preclinical cancer models. Its efficacy is particularly pronounced in tumors with an activated PI3K/AKT/mTOR signaling pathway. While the monotherapy showed limited efficacy in a Phase I clinical trial, the preclinical data suggests its potential in combination therapies. Further research is warranted to identify predictive biomarkers to select patient populations most likely to benefit from this compound treatment and to explore its synergistic effects with other anticancer agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other AKT inhibitors in cancer research.

References

The Antineoplastic Potential of BAY1125976: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Antineoplastic Activities of BAY1125976 in Cancer Research.

Introduction

This compound is an orally bioavailable, potent, and highly selective allosteric inhibitor of the serine/threonine protein kinases AKT1 and AKT2.[1][2] The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a majority of human cancers, playing a crucial role in tumor cell proliferation, survival, migration, and resistance to therapy.[1][2] this compound has demonstrated significant antineoplastic activity in preclinical cancer models, particularly in tumors harboring alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[3] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, antineoplastic efficacy, and the methodologies used in its evaluation.

Mechanism of Action

This compound functions as a non-ATP competitive inhibitor, binding to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[2] This binding prevents the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) and Serine 473 (Ser473).[3] The inhibition of AKT phosphorylation subsequently blocks downstream signaling to critical effectors like PRAS40 and 4E-BP1, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with an overactive AKT pathway.[1][3]

BAY1125976_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_akt_complex AKT Complex cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 AKT AKT1/2 PDK1->AKT pThr308 PRAS40 PRAS40 AKT->PRAS40 mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival mTORC2->AKT pSer473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth FourEBP1->Cell_Growth This compound This compound This compound->AKT Allosteric Inhibition

Diagram 1: Simplified signaling pathway of this compound action.

Quantitative Data on Antineoplastic Activity

In Vitro Inhibitory Activity

This compound demonstrates high potency and selectivity for AKT1 and AKT2 over AKT3 and a broad panel of other kinases.[3]

TargetIC50 (nM)ATP Concentration
AKT1 5.210 µM
442 mM
AKT2 1810 µM
362 mM
AKT3 42710 µM
Table 1: In vitro kinase inhibitory activity of this compound against AKT isoforms.[3]

The inhibitory effect of this compound on downstream signaling molecules has also been quantified in various cancer cell lines.

Cell LineTarget PhosphorylationIC50 (nM)
LAPC-4 (Prostate) pAKT1 (S473)0.8
pAKT1 (T308)5.6
p4EBP1 (T70)35
pPRAS40 (T246)~141
KU-19-19 (Bladder) pAKT1 (S473)35
p4EBP1 (T70)100
Table 2: Inhibition of downstream signaling by this compound in cancer cell lines.[3]
In Vitro Antiproliferative Activity

This compound exhibits submicromolar IC50 values for cell proliferation inhibition across a range of breast and prostate cancer cell lines, with particularly high activity in luminal-type breast cancer cells.[3]

Cell LineCancer Type
BT-474 Breast
T47D Breast
MCF7 Breast
ZR-75-1 Breast
EVSA-T Breast
MDA-MB-453 Breast
KPL-4 Breast
BT20 Breast
LNCaP Prostate
LAPC-4 Prostate
Table 3: Cancer cell lines with submicromolar antiproliferative IC50 values for this compound.[3]
In Vivo Antitumor Efficacy in Xenograft Models

Daily oral administration of this compound has shown significant, dose-dependent antitumor effects in multiple human tumor xenograft models.[3]

Xenograft ModelGenetic AlterationDose (mg/kg, daily oral)T/Cratio(volume)T/Cratio(weight)
KPL-4 (Breast) PIK3CAH1047R250.14-
500.08-
MCF7 (Breast) PIK3CAE545K, E542K250.250.33
500.250.37
LAPC-4 (Prostate) AKT1E17K-Strong Efficacy-
AXF 984 (Anal) AKT1E17K-Strong Efficacy-
HBCx-2 (Breast PDX) AKT mutant-Strong Efficacy-
Table 4: In vivo antitumor efficacy of this compound in xenograft models.[2][3]
Clinical Trial Results (NCT01915576)

A Phase I, first-in-human, open-label dose-escalation study of this compound was conducted in patients with advanced solid tumors.[4]

ParameterValue
Total Patients Enrolled 78
Maximum Tolerated Dose (MTD) - QD 80 mg
Recommended Phase 2 Dose (R2D) - BID 60 mg
Partial Response (PR) 1 patient
Stable Disease (SD) 30 patients
Progressive Disease (PD) 38 patients
Clinical Benefit Rate (at R2D) 27.9% (among 43 patients)
Table 5: Summary of Phase I clinical trial results for this compound.[4][5]

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound on AKT isoforms is typically assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based in vitro kinase assay. This assay quantifies the phosphorylation of a biotinylated peptide substrate by a recombinant kinase enzyme.

TR_FRET_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant_Kinase Recombinant AKT1/2/3 Enzyme Incubation Incubate Kinase, Substrate, ATP & This compound Recombinant_Kinase->Incubation Peptide_Substrate Biotinylated Peptide Substrate Peptide_Substrate->Incubation ATP ATP Solution ATP->Incubation BAY1125976_Dilution This compound Serial Dilution BAY1125976_Dilution->Incubation Detection_Reagents Add TR-FRET Detection Reagents (e.g., Eu-Antibody, SA-Acceptor) Incubation->Detection_Reagents Signal_Reading Read TR-FRET Signal Detection_Reagents->Signal_Reading IC50_Calculation Calculate IC50 Values Signal_Reading->IC50_Calculation

Diagram 2: General workflow for a TR-FRET based kinase assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant full-length AKT1, AKT2, or AKT3, a biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG), and ATP at desired concentrations. Prepare a serial dilution of this compound.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and varying concentrations of this compound. Incubate the reaction mixture to allow for substrate phosphorylation.

  • Detection: Add TR-FRET detection reagents. These typically include a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore that binds to the biotinylated peptide.

  • Signal Reading: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo®)

The antiproliferative effects of this compound are commonly determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Methodology:

  • Cell Seeding: Seed cancer cells in an opaque-walled 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against drug concentration to calculate the IC50 value.

Western Blotting for Pharmacodynamic Analysis

Western blotting is used to assess the phosphorylation status of AKT and its downstream targets in response to this compound treatment.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of AKT, PRAS40, 4E-BP1, etc. Follow with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Human Tumor Xenograft Model

In vivo efficacy is evaluated using human tumor xenograft models in immunocompromised mice.

Xenograft_Model_Workflow Cell_Culture Culture Human Cancer Cells Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Treatment Daily Oral Administration Randomization->Treatment Tumor_Measurement Measure Tumor Volume and Body Weight Treatment->Tumor_Measurement Endpoint Endpoint Analysis: Tumor Weight, Pharmacodynamics Tumor_Measurement->Endpoint

Diagram 3: General workflow for a cell line-derived xenograft study.

Methodology:

  • Cell Culture and Implantation: Culture human cancer cells (e.g., KPL-4, MCF7) under standard conditions. Harvest the cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., NMRI nude or SCID).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound orally once daily at the desired doses. The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tumor samples can be collected for pharmacodynamic analysis (e.g., western blotting for p-AKT).

  • Efficacy Calculation: Calculate the T/C (Treated/Control) ratio for tumor volume and/or weight to determine antitumor efficacy.

Conclusion

This compound is a potent and selective allosteric inhibitor of AKT1/2 with demonstrated antineoplastic activity in a range of preclinical cancer models. Its efficacy is particularly pronounced in tumors with an activated PI3K/AKT/mTOR signaling pathway. While the monotherapy showed limited efficacy in a Phase I clinical trial, the preclinical data suggests its potential in combination therapies. Further research is warranted to identify predictive biomarkers to select patient populations most likely to benefit from this compound treatment and to explore its synergistic effects with other anticancer agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other AKT inhibitors in cancer research.

References

Unraveling the Downstream Cascade: A Technical Guide to the Effects of BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream molecular effects of BAY1125976, a potent and selective allosteric inhibitor of AKT1 and AKT2. By elucidating its mechanism of action and impact on cellular signaling, this document serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting the PI3K/AKT/mTOR pathway.

Core Mechanism of Action: Allosteric Inhibition of AKT1/2

This compound is an orally bioavailable small molecule that selectively binds to a unique allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[1] This non-ATP competitive binding stabilizes an inactive conformation of the AKT enzyme, thereby preventing its phosphorylation at key activation sites, namely Threonine 308 (T308) and Serine 473 (S473).[1][2] The potent and selective inhibition of AKT1 and AKT2, with significantly less activity against the AKT3 isoform, leads to a blockade of the downstream signaling cascade.[3] This targeted approach offers a promising strategy for tumors exhibiting hyperactivation of the PI3K/AKT/mTOR pathway.[1]

Quantitative Analysis of this compound Activity

The following tables summarize the in vitro potency and in vivo efficacy of this compound, providing a quantitative basis for its downstream effects.

Table 1: In Vitro Inhibitory Activity of this compound against AKT Isoforms

TargetIC50 (nM at 10 µM ATP)IC50 (nM at 2 mM ATP)
AKT15.2[3]44[3]
AKT218[3]36[3]
AKT3427[3]Not Reported

Table 2: In Vitro Inhibition of Phosphorylation in Cancer Cell Lines by this compound

Cell LineTarget PhosphorylationIC50 (nM)
KU-19-19 (Bladder Cancer)AKT1-S47335[3]
4EBP1-T70100[3]
LAPC-4 (Prostate Cancer)AKT1-S4730.8[3]
AKT1-T3085.6[3]
4EBP1-T7035[3]
PRAS40-T246~141[3]

Table 3: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
BT-474Breast CancerSubmicromolar[3]
T47DBreast CancerSubmicromolar[3]
MCF7Breast CancerSubmicromolar[3]
ZR-75–1Breast CancerSubmicromolar[3]
LNCaPProstate CancerSubmicromolar[3]
LAPC-4Prostate CancerSubmicromolar[3]

Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentT/C Volume RatioT/C Weight Ratio
KPL-4Breast Cancer25 mg/kg, daily oral0.14[3]Not Reported
50 mg/kg, daily oral0.08[3]Not Reported
MCF7Breast Cancer25 mg/kg, daily oral0.25[3]0.33[3]
50 mg/kg, daily oral0.25[3]0.37[3]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of AKT in the PI3K signaling pathway and the inhibitory effect of this compound.

BAY1125976_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Binding PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT Recruitment to membrane PDK1->AKT Phosphorylates T308 mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 PRAS40 PRAS40 AKT->PRAS40 Inhibits mTORC1 mTORC1 AKT->mTORC1 apoptosis Apoptosis AKT->apoptosis Inhibits This compound This compound This compound->AKT Allosteric Inhibition PRAS40->mTORC1 downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->downstream proliferation Cell Proliferation, Survival, Growth downstream->proliferation

Caption: Mechanism of this compound in the PI3K/AKT/mTOR signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the downstream effects of this compound.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of AKT isoforms.

Materials:

  • Recombinant full-length human AKT1, AKT2, and AKT3 enzymes.

  • Biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG).

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP solution.

  • This compound stock solution (in DMSO).

  • TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

  • 384-well assay plates.

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the AKT enzyme, peptide substrate, and this compound dilution (or DMSO as a vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents and incubate to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of Protein Phosphorylation

This method is used to assess the phosphorylation status of AKT and its downstream targets in cell lysates.

Materials:

  • Cancer cell lines (e.g., KPL-4, LAPC-4).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT(S473), anti-p-AKT(T308), anti-total AKT, anti-p-PRAS40(T246), anti-total PRAS40, anti-beta-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., beta-actin).

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

  • Cancer cell lines.

  • 96-well cell culture plates.

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or crystal violet).

  • This compound.

Procedure:

  • Seed a known number of cells per well in a 96-well plate and allow them to attach.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the IC50 value.

In Vivo Xenograft Tumor Model

This model evaluates the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line for implantation (e.g., KPL-4, MCF7).

  • Matrigel (optional).

  • This compound formulation for oral gavage.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control daily by oral gavage.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot).

  • Calculate the tumor growth inhibition (TGI) or T/C ratio.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating the efficacy of this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay In Vitro Kinase Assay (IC50 vs AKT isoforms) cell_proliferation Cell Proliferation Assay (IC50 in cancer cell lines) western_blot_invitro Western Blot (p-AKT, p-PRAS40 inhibition) cell_proliferation->western_blot_invitro xenograft Xenograft Tumor Model Establishment western_blot_invitro->xenograft treatment This compound Treatment (Oral Gavage) xenograft->treatment monitoring Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint start Start start->kinase_assay start->cell_proliferation

Caption: Preclinical experimental workflow for this compound evaluation.

Clinical Insights and Future Directions

A first-in-human Phase I study (NCT01915576) of this compound in patients with advanced solid tumors established a recommended Phase II dose of 60 mg twice daily.[4][5] The treatment was generally well-tolerated, with dose-limiting toxicities including elevated transaminases and alkaline phosphatase.[4] While the monotherapy showed limited radiological and clinical tumor responses, a clinical benefit rate of 27.9% was observed in patients treated at the recommended Phase II dose.[4][5] Interestingly, the presence of the AKT1 E17K mutation was not associated with tumor response, suggesting that additional biomarkers are needed to identify patient populations most likely to benefit from this compound treatment.[4][5]

Preclinical data suggests that combining this compound with other anticancer agents, such as anti-hormonal therapies and radiation, may lead to synergistic effects and enhanced antitumor efficacy.[2] Future research should focus on identifying predictive biomarkers of response and exploring rational combination strategies to maximize the therapeutic potential of this targeted AKT inhibitor.

References

Unraveling the Downstream Cascade: A Technical Guide to the Effects of BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream molecular effects of BAY1125976, a potent and selective allosteric inhibitor of AKT1 and AKT2. By elucidating its mechanism of action and impact on cellular signaling, this document serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting the PI3K/AKT/mTOR pathway.

Core Mechanism of Action: Allosteric Inhibition of AKT1/2

This compound is an orally bioavailable small molecule that selectively binds to a unique allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[1] This non-ATP competitive binding stabilizes an inactive conformation of the AKT enzyme, thereby preventing its phosphorylation at key activation sites, namely Threonine 308 (T308) and Serine 473 (S473).[1][2] The potent and selective inhibition of AKT1 and AKT2, with significantly less activity against the AKT3 isoform, leads to a blockade of the downstream signaling cascade.[3] This targeted approach offers a promising strategy for tumors exhibiting hyperactivation of the PI3K/AKT/mTOR pathway.[1]

Quantitative Analysis of this compound Activity

The following tables summarize the in vitro potency and in vivo efficacy of this compound, providing a quantitative basis for its downstream effects.

Table 1: In Vitro Inhibitory Activity of this compound against AKT Isoforms

TargetIC50 (nM at 10 µM ATP)IC50 (nM at 2 mM ATP)
AKT15.2[3]44[3]
AKT218[3]36[3]
AKT3427[3]Not Reported

Table 2: In Vitro Inhibition of Phosphorylation in Cancer Cell Lines by this compound

Cell LineTarget PhosphorylationIC50 (nM)
KU-19-19 (Bladder Cancer)AKT1-S47335[3]
4EBP1-T70100[3]
LAPC-4 (Prostate Cancer)AKT1-S4730.8[3]
AKT1-T3085.6[3]
4EBP1-T7035[3]
PRAS40-T246~141[3]

Table 3: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
BT-474Breast CancerSubmicromolar[3]
T47DBreast CancerSubmicromolar[3]
MCF7Breast CancerSubmicromolar[3]
ZR-75–1Breast CancerSubmicromolar[3]
LNCaPProstate CancerSubmicromolar[3]
LAPC-4Prostate CancerSubmicromolar[3]

Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentT/C Volume RatioT/C Weight Ratio
KPL-4Breast Cancer25 mg/kg, daily oral0.14[3]Not Reported
50 mg/kg, daily oral0.08[3]Not Reported
MCF7Breast Cancer25 mg/kg, daily oral0.25[3]0.33[3]
50 mg/kg, daily oral0.25[3]0.37[3]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of AKT in the PI3K signaling pathway and the inhibitory effect of this compound.

BAY1125976_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Binding PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT Recruitment to membrane PDK1->AKT Phosphorylates T308 mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 PRAS40 PRAS40 AKT->PRAS40 Inhibits mTORC1 mTORC1 AKT->mTORC1 apoptosis Apoptosis AKT->apoptosis Inhibits This compound This compound This compound->AKT Allosteric Inhibition PRAS40->mTORC1 downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->downstream proliferation Cell Proliferation, Survival, Growth downstream->proliferation

Caption: Mechanism of this compound in the PI3K/AKT/mTOR signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the downstream effects of this compound.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of AKT isoforms.

Materials:

  • Recombinant full-length human AKT1, AKT2, and AKT3 enzymes.

  • Biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG).

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP solution.

  • This compound stock solution (in DMSO).

  • TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

  • 384-well assay plates.

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the AKT enzyme, peptide substrate, and this compound dilution (or DMSO as a vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents and incubate to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of Protein Phosphorylation

This method is used to assess the phosphorylation status of AKT and its downstream targets in cell lysates.

Materials:

  • Cancer cell lines (e.g., KPL-4, LAPC-4).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT(S473), anti-p-AKT(T308), anti-total AKT, anti-p-PRAS40(T246), anti-total PRAS40, anti-beta-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., beta-actin).

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

  • Cancer cell lines.

  • 96-well cell culture plates.

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or crystal violet).

  • This compound.

Procedure:

  • Seed a known number of cells per well in a 96-well plate and allow them to attach.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the IC50 value.

In Vivo Xenograft Tumor Model

This model evaluates the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line for implantation (e.g., KPL-4, MCF7).

  • Matrigel (optional).

  • This compound formulation for oral gavage.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control daily by oral gavage.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot).

  • Calculate the tumor growth inhibition (TGI) or T/C ratio.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating the efficacy of this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay In Vitro Kinase Assay (IC50 vs AKT isoforms) cell_proliferation Cell Proliferation Assay (IC50 in cancer cell lines) western_blot_invitro Western Blot (p-AKT, p-PRAS40 inhibition) cell_proliferation->western_blot_invitro xenograft Xenograft Tumor Model Establishment western_blot_invitro->xenograft treatment This compound Treatment (Oral Gavage) xenograft->treatment monitoring Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint start Start start->kinase_assay start->cell_proliferation

Caption: Preclinical experimental workflow for this compound evaluation.

Clinical Insights and Future Directions

A first-in-human Phase I study (NCT01915576) of this compound in patients with advanced solid tumors established a recommended Phase II dose of 60 mg twice daily.[4][5] The treatment was generally well-tolerated, with dose-limiting toxicities including elevated transaminases and alkaline phosphatase.[4] While the monotherapy showed limited radiological and clinical tumor responses, a clinical benefit rate of 27.9% was observed in patients treated at the recommended Phase II dose.[4][5] Interestingly, the presence of the AKT1 E17K mutation was not associated with tumor response, suggesting that additional biomarkers are needed to identify patient populations most likely to benefit from this compound treatment.[4][5]

Preclinical data suggests that combining this compound with other anticancer agents, such as anti-hormonal therapies and radiation, may lead to synergistic effects and enhanced antitumor efficacy.[2] Future research should focus on identifying predictive biomarkers of response and exploring rational combination strategies to maximize the therapeutic potential of this targeted AKT inhibitor.

References

BAY1125976: A Technical Guide to Investigating AKT Isoform Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[1][2][3] This pathway governs a multitude of cellular processes, including proliferation, survival, and migration.[1][4] The three highly homologous isoforms of AKT—AKT1, AKT2, and AKT3—play distinct and sometimes non-redundant roles in normal physiology and disease. Consequently, the development of isoform-selective inhibitors is a key strategy in targeted cancer therapy. BAY1125976 is a potent, orally bioavailable, and selective allosteric inhibitor of AKT1 and AKT2.[1][3][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, isoform specificity, and detailed protocols for its characterization in preclinical research.

Mechanism of Action

This compound is a non-ATP competitive inhibitor that binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[3] This binding locks the kinase in an inactive conformation, preventing its activation via phosphorylation at key residues (Thr308 and Ser473).[2] A key feature of its allosteric mechanism is its dependence on the full-length protein; it does not inhibit truncated AKT proteins lacking the PH domain.[3] By inhibiting AKT1 and AKT2, this compound effectively blocks the phosphorylation of downstream effector proteins, including PRAS40, GSK3β, and 4E-BP1, leading to reduced cell proliferation and induction of apoptosis in cancer cells with an activated PI3K/AKT/mTOR pathway.[5]

Data Presentation: Isoform Specificity and Cellular Potency

The inhibitory activity of this compound against the three AKT isoforms has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Against AKT Isoforms

IsoformIC50 (10 µM ATP)IC50 (2 mM ATP)
AKT15.2 nM[5]44 nM[5]
AKT218 nM[5]36 nM[5]
AKT3427 nM[5]Not Reported

Table 2: Cellular IC50 Values of this compound for Inhibition of Phosphorylation

Cell LineTargetIC50
KU-19-19 (Bladder Cancer)pAKT1 (S473)35 nM[5]
KU-19-19 (Bladder Cancer)p4E-BP1 (T70)100 nM[5]
LAPC-4 (Prostate Cancer)pAKT1 (S473)0.8 nM[5]
LAPC-4 (Prostate Cancer)pAKT1 (T308)5.6 nM[5]
LAPC-4 (Prostate Cancer)p4E-BP1 (T70)35 nM[5]
LAPC-4 (Prostate Cancer)pPRAS40 (T246)~141 nM[5]

Experimental Protocols

In Vitro AKT Kinase Assay

This protocol is designed to determine the IC50 of this compound against purified full-length AKT isoforms.

Materials:

  • Recombinant human full-length AKT1, AKT2, and AKT3 enzymes.

  • GSK-3 fusion protein substrate.

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

  • ATP solution.

  • This compound stock solution (in DMSO).

  • ADP-Glo™ Kinase Assay kit or similar.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).

  • In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle.

  • Add 2 µl of diluted AKT enzyme (concentration to be optimized for each isoform to achieve a linear reaction rate).

  • Prepare a substrate/ATP mix. For determining IC50 at 10 µM ATP, the final concentration in the well should be 10 µM.

  • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Record luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LNCaP, LAPC-4 for prostate; BT-474, T47D, MCF7 for breast).[5]

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[2]

  • Microplate reader capable of absorbance measurement at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Western Blotting for Phospho-protein Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of AKT and its downstream targets.

Materials:

  • Cancer cell lines.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-total-AKT, anti-phospho-PRAS40 (T246), anti-phospho-GSK3β (S9)).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Plate cells and allow them to attach.

  • Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total protein or a loading control like β-actin.

Mandatory Visualizations

AKT_Signaling_Pathway cluster_upstream Upstream Activation cluster_akt_inhibition AKT Inhibition by this compound cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT1/2 PIP3->AKT Recruits to membrane PDK1->AKT p-T308 mTORC2->AKT p-S473 GSK3b GSK3β AKT->GSK3b Inhibits PRAS40 PRAS40 AKT->PRAS40 Inhibits FOXO FOXO AKT->FOXO Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival This compound This compound This compound->AKT Allosteric Inhibition Apoptosis Apoptosis GSK3b->Apoptosis FOXO->Apoptosis Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation Kinase_Assay 1. In Vitro Kinase Assay (AKT1, AKT2, AKT3) IC50_Determination 2. Determine IC50 Values Kinase_Assay->IC50_Determination Isoform_Specificity Assess AKT Isoform Specificity IC50_Determination->Isoform_Specificity Cell_Culture 3. Select & Culture Cancer Cell Lines Proliferation_Assay 4. Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Western_Blot 5. Western Blot Analysis (p-AKT, p-PRAS40, etc.) Cell_Culture->Western_Blot Cellular_Potency Evaluate Cellular Potency & MOA Proliferation_Assay->Cellular_Potency Western_Blot->Cellular_Potency

References

BAY1125976: A Technical Guide to Investigating AKT Isoform Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[1][2][3] This pathway governs a multitude of cellular processes, including proliferation, survival, and migration.[1][4] The three highly homologous isoforms of AKT—AKT1, AKT2, and AKT3—play distinct and sometimes non-redundant roles in normal physiology and disease. Consequently, the development of isoform-selective inhibitors is a key strategy in targeted cancer therapy. BAY1125976 is a potent, orally bioavailable, and selective allosteric inhibitor of AKT1 and AKT2.[1][3][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, isoform specificity, and detailed protocols for its characterization in preclinical research.

Mechanism of Action

This compound is a non-ATP competitive inhibitor that binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[3] This binding locks the kinase in an inactive conformation, preventing its activation via phosphorylation at key residues (Thr308 and Ser473).[2] A key feature of its allosteric mechanism is its dependence on the full-length protein; it does not inhibit truncated AKT proteins lacking the PH domain.[3] By inhibiting AKT1 and AKT2, this compound effectively blocks the phosphorylation of downstream effector proteins, including PRAS40, GSK3β, and 4E-BP1, leading to reduced cell proliferation and induction of apoptosis in cancer cells with an activated PI3K/AKT/mTOR pathway.[5]

Data Presentation: Isoform Specificity and Cellular Potency

The inhibitory activity of this compound against the three AKT isoforms has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Against AKT Isoforms

IsoformIC50 (10 µM ATP)IC50 (2 mM ATP)
AKT15.2 nM[5]44 nM[5]
AKT218 nM[5]36 nM[5]
AKT3427 nM[5]Not Reported

Table 2: Cellular IC50 Values of this compound for Inhibition of Phosphorylation

Cell LineTargetIC50
KU-19-19 (Bladder Cancer)pAKT1 (S473)35 nM[5]
KU-19-19 (Bladder Cancer)p4E-BP1 (T70)100 nM[5]
LAPC-4 (Prostate Cancer)pAKT1 (S473)0.8 nM[5]
LAPC-4 (Prostate Cancer)pAKT1 (T308)5.6 nM[5]
LAPC-4 (Prostate Cancer)p4E-BP1 (T70)35 nM[5]
LAPC-4 (Prostate Cancer)pPRAS40 (T246)~141 nM[5]

Experimental Protocols

In Vitro AKT Kinase Assay

This protocol is designed to determine the IC50 of this compound against purified full-length AKT isoforms.

Materials:

  • Recombinant human full-length AKT1, AKT2, and AKT3 enzymes.

  • GSK-3 fusion protein substrate.

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

  • ATP solution.

  • This compound stock solution (in DMSO).

  • ADP-Glo™ Kinase Assay kit or similar.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).

  • In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle.

  • Add 2 µl of diluted AKT enzyme (concentration to be optimized for each isoform to achieve a linear reaction rate).

  • Prepare a substrate/ATP mix. For determining IC50 at 10 µM ATP, the final concentration in the well should be 10 µM.

  • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Record luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LNCaP, LAPC-4 for prostate; BT-474, T47D, MCF7 for breast).[5]

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[2]

  • Microplate reader capable of absorbance measurement at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Western Blotting for Phospho-protein Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of AKT and its downstream targets.

Materials:

  • Cancer cell lines.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-total-AKT, anti-phospho-PRAS40 (T246), anti-phospho-GSK3β (S9)).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Plate cells and allow them to attach.

  • Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total protein or a loading control like β-actin.

Mandatory Visualizations

AKT_Signaling_Pathway cluster_upstream Upstream Activation cluster_akt_inhibition AKT Inhibition by this compound cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT1/2 PIP3->AKT Recruits to membrane PDK1->AKT p-T308 mTORC2->AKT p-S473 GSK3b GSK3β AKT->GSK3b Inhibits PRAS40 PRAS40 AKT->PRAS40 Inhibits FOXO FOXO AKT->FOXO Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival This compound This compound This compound->AKT Allosteric Inhibition Apoptosis Apoptosis GSK3b->Apoptosis FOXO->Apoptosis Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation Kinase_Assay 1. In Vitro Kinase Assay (AKT1, AKT2, AKT3) IC50_Determination 2. Determine IC50 Values Kinase_Assay->IC50_Determination Isoform_Specificity Assess AKT Isoform Specificity IC50_Determination->Isoform_Specificity Cell_Culture 3. Select & Culture Cancer Cell Lines Proliferation_Assay 4. Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Western_Blot 5. Western Blot Analysis (p-AKT, p-PRAS40, etc.) Cell_Culture->Western_Blot Cellular_Potency Evaluate Cellular Potency & MOA Proliferation_Assay->Cellular_Potency Western_Blot->Cellular_Potency

References

BAY1125976: A Technical Overview of its Impact on Cell Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY1125976, a potent and selective allosteric inhibitor of AKT1 and AKT2. We will explore its mechanism of action, its effects on critical cellular processes such as proliferation and apoptosis, and the underlying signaling pathways it modulates. This document synthesizes key preclinical and clinical findings to offer a comprehensive resource for professionals in the field of oncology and drug development.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that functions as a non-ATP competitive inhibitor of the serine/threonine protein kinase AKT isoforms 1 and 2.[1] Its allosteric mode of action involves binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of inactive, full-length AKT1 and AKT2.[2] This binding prevents the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) and Serine 473 (Ser473), which is crucial for its kinase activity.[3][4] Consequently, the downstream signaling cascade of the PI3K/AKT/mTOR pathway is inhibited.[1][3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation in cancer makes it a prime therapeutic target.[2][3][4][5]

Effects on Cell Proliferation

This compound has demonstrated significant anti-proliferative effects across a broad range of human cancer cell lines in vitro.[2][6] Its potency is particularly pronounced in tumor cells harboring genetic alterations that lead to the activation of the PI3K/AKT pathway, such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][4]

Quantitative Proliferation Data

The following table summarizes the inhibitory concentrations (IC50) of this compound in various contexts.

Target/ProcessCell Line/ContextIC50 Value(s)Reference(s)
AKT1 Kinase Activity Biochemical Assay (10 µM ATP)5.2 nM[7]
Biochemical Assay (2 mM ATP)44 nM[7]
AKT2 Kinase Activity Biochemical Assay (10 µM ATP)18 nM[7]
Biochemical Assay (2 mM ATP)36 nM[7]
AKT3 Kinase Activity Biochemical Assay (10 µM ATP)427 nM[7]
AKT1-S473 Phosphorylation KU-19-19 (Bladder Cancer)35 nM[7]
LAPC-4 (Prostate Cancer)0.8 nM[7]
AKT1-T308 Phosphorylation LAPC-4 (Prostate Cancer)5.6 nM[7]
4E-BP1-T70 Phosphorylation KU-19-19 (Bladder Cancer)100 nM[7]
LAPC-4 (Prostate Cancer)35 nM[7]
PRAS40-T246 Phosphorylation LAPC-4 (Prostate Cancer)~141 nM[7]
Cell Proliferation Various Breast and Prostate Cancer Cell LinesSubmicromolar[7][8]

Induction of Apoptosis

By inhibiting the pro-survival signaling of the AKT pathway, this compound is anticipated to induce apoptosis in cancer cells.[1] The AKT pathway promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad, and by regulating the expression of other apoptosis-related proteins like Bcl-2 and Bax.[6] While direct quantitative data on apoptosis induction by this compound from the provided search results is limited, the mechanism of action strongly supports this effect. Inhibition of AKT signaling is a well-established strategy to promote apoptosis.

Signaling Pathway Modulation

This compound primarily targets the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

BAY1125976_Signaling_Pathway cluster_upstream Upstream Activation cluster_akt AKT Inhibition by this compound cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT Phosphorylates T308 mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Apoptosis Apoptosis AKT->Apoptosis Inhibits This compound This compound This compound->AKT Allosteric Inhibition Proliferation Cell Proliferation mTORC1->Proliferation GSK3b->Proliferation FOXO->Apoptosis Survival Cell Survival

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature concerning this compound.

In Vitro Kinase Activity Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of AKT isoforms.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Recombinant full-length AKT1, AKT2, or AKT3 Incubate Incubate Enzyme, Substrate, ATP, and this compound Enzyme->Incubate Substrate Peptide Substrate Substrate->Incubate ATP ATP Solution ATP->Incubate Compound This compound (serial dilutions) Compound->Incubate Detect Measure Phosphorylated Substrate (e.g., Luminescence) Incubate->Detect Analyze Calculate IC50 values Detect->Analyze

Caption: Workflow for an in vitro kinase activity assay.

Methodology:

  • Reagents: Recombinant full-length human AKT1, AKT2, and AKT3 enzymes, a specific peptide substrate, and ATP are used. This compound is serially diluted to various concentrations.

  • Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP, and the inhibitor in a suitable buffer. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays (e.g., ADP-Glo) or radioactivity-based assays using ³²P-ATP.

  • Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blotting)

This assay measures the inhibition of AKT phosphorylation and its downstream targets within intact cells.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., KU-19-19, LAPC-4) are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound for a specified duration.

  • Cell Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of AKT (p-AKT S473, p-AKT T308) and downstream targets (e.g., p-PRAS40, p-4E-BP1), as well as antibodies for the total forms of these proteins as loading controls.

  • Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of inhibition. IC50 values for the inhibition of phosphorylation can then be derived.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of this compound. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

    • MTT/XTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells.

  • Data Analysis: The absorbance or fluorescence/luminescence is read using a plate reader. The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.

Clinical Development and Future Directions

A first-in-human, open-label, phase I dose-escalation study (NCT01915576) of this compound was conducted in patients with advanced solid tumors.[8][9][10] The study aimed to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of the compound.[8][9] While this compound was generally well-tolerated and demonstrated inhibition of AKT signaling, it did not lead to significant radiological or clinical tumor responses as a monotherapy.[8][9] This highlights the complexity of targeting the AKT pathway and suggests that future development may focus on combination therapies or more refined patient selection strategies.[3][8] The synergistic effects observed in preclinical studies when combined with anti-hormonal therapies or radiation suggest promising avenues for future clinical investigation.[3][4]

References

BAY1125976: A Technical Overview of its Impact on Cell Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY1125976, a potent and selective allosteric inhibitor of AKT1 and AKT2. We will explore its mechanism of action, its effects on critical cellular processes such as proliferation and apoptosis, and the underlying signaling pathways it modulates. This document synthesizes key preclinical and clinical findings to offer a comprehensive resource for professionals in the field of oncology and drug development.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that functions as a non-ATP competitive inhibitor of the serine/threonine protein kinase AKT isoforms 1 and 2.[1] Its allosteric mode of action involves binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of inactive, full-length AKT1 and AKT2.[2] This binding prevents the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) and Serine 473 (Ser473), which is crucial for its kinase activity.[3][4] Consequently, the downstream signaling cascade of the PI3K/AKT/mTOR pathway is inhibited.[1][3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation in cancer makes it a prime therapeutic target.[2][3][4][5]

Effects on Cell Proliferation

This compound has demonstrated significant anti-proliferative effects across a broad range of human cancer cell lines in vitro.[2][6] Its potency is particularly pronounced in tumor cells harboring genetic alterations that lead to the activation of the PI3K/AKT pathway, such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][4]

Quantitative Proliferation Data

The following table summarizes the inhibitory concentrations (IC50) of this compound in various contexts.

Target/ProcessCell Line/ContextIC50 Value(s)Reference(s)
AKT1 Kinase Activity Biochemical Assay (10 µM ATP)5.2 nM[7]
Biochemical Assay (2 mM ATP)44 nM[7]
AKT2 Kinase Activity Biochemical Assay (10 µM ATP)18 nM[7]
Biochemical Assay (2 mM ATP)36 nM[7]
AKT3 Kinase Activity Biochemical Assay (10 µM ATP)427 nM[7]
AKT1-S473 Phosphorylation KU-19-19 (Bladder Cancer)35 nM[7]
LAPC-4 (Prostate Cancer)0.8 nM[7]
AKT1-T308 Phosphorylation LAPC-4 (Prostate Cancer)5.6 nM[7]
4E-BP1-T70 Phosphorylation KU-19-19 (Bladder Cancer)100 nM[7]
LAPC-4 (Prostate Cancer)35 nM[7]
PRAS40-T246 Phosphorylation LAPC-4 (Prostate Cancer)~141 nM[7]
Cell Proliferation Various Breast and Prostate Cancer Cell LinesSubmicromolar[7][8]

Induction of Apoptosis

By inhibiting the pro-survival signaling of the AKT pathway, this compound is anticipated to induce apoptosis in cancer cells.[1] The AKT pathway promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad, and by regulating the expression of other apoptosis-related proteins like Bcl-2 and Bax.[6] While direct quantitative data on apoptosis induction by this compound from the provided search results is limited, the mechanism of action strongly supports this effect. Inhibition of AKT signaling is a well-established strategy to promote apoptosis.

Signaling Pathway Modulation

This compound primarily targets the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

BAY1125976_Signaling_Pathway cluster_upstream Upstream Activation cluster_akt AKT Inhibition by this compound cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT Phosphorylates T308 mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Apoptosis Apoptosis AKT->Apoptosis Inhibits This compound This compound This compound->AKT Allosteric Inhibition Proliferation Cell Proliferation mTORC1->Proliferation GSK3b->Proliferation FOXO->Apoptosis Survival Cell Survival

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature concerning this compound.

In Vitro Kinase Activity Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of AKT isoforms.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Recombinant full-length AKT1, AKT2, or AKT3 Incubate Incubate Enzyme, Substrate, ATP, and this compound Enzyme->Incubate Substrate Peptide Substrate Substrate->Incubate ATP ATP Solution ATP->Incubate Compound This compound (serial dilutions) Compound->Incubate Detect Measure Phosphorylated Substrate (e.g., Luminescence) Incubate->Detect Analyze Calculate IC50 values Detect->Analyze

Caption: Workflow for an in vitro kinase activity assay.

Methodology:

  • Reagents: Recombinant full-length human AKT1, AKT2, and AKT3 enzymes, a specific peptide substrate, and ATP are used. This compound is serially diluted to various concentrations.

  • Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP, and the inhibitor in a suitable buffer. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays (e.g., ADP-Glo) or radioactivity-based assays using ³²P-ATP.

  • Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blotting)

This assay measures the inhibition of AKT phosphorylation and its downstream targets within intact cells.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., KU-19-19, LAPC-4) are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound for a specified duration.

  • Cell Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of AKT (p-AKT S473, p-AKT T308) and downstream targets (e.g., p-PRAS40, p-4E-BP1), as well as antibodies for the total forms of these proteins as loading controls.

  • Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of inhibition. IC50 values for the inhibition of phosphorylation can then be derived.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of this compound. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

    • MTT/XTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells.

  • Data Analysis: The absorbance or fluorescence/luminescence is read using a plate reader. The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.

Clinical Development and Future Directions

A first-in-human, open-label, phase I dose-escalation study (NCT01915576) of this compound was conducted in patients with advanced solid tumors.[8][9][10] The study aimed to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of the compound.[8][9] While this compound was generally well-tolerated and demonstrated inhibition of AKT signaling, it did not lead to significant radiological or clinical tumor responses as a monotherapy.[8][9] This highlights the complexity of targeting the AKT pathway and suggests that future development may focus on combination therapies or more refined patient selection strategies.[3][8] The synergistic effects observed in preclinical studies when combined with anti-hormonal therapies or radiation suggest promising avenues for future clinical investigation.[3][4]

References

Methodological & Application

Application Notes and Protocols for BAY1125976 in a TR-FRET Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, serine/threonine-protein kinases that are central nodes in the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Dysregulation of this pathway is a frequent event in various human cancers, making AKT an attractive target for cancer therapy.[4][5][6] this compound binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, preventing its activation.[4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for quantifying kinase activity and inhibitor potency in a high-throughput format.[7][8][9] This document provides detailed application notes and protocols for the use of this compound in a TR-FRET kinase assay to determine its inhibitory activity against AKT kinases.

Mechanism of Action of this compound

This compound is an allosteric inhibitor that selectively targets the inactive conformation of AKT1 and AKT2.[4] This mechanism of action is distinct from ATP-competitive inhibitors. By binding to an allosteric site, this compound prevents the conformational changes required for AKT activation, specifically inhibiting the phosphorylation of AKT at Threonine 308 by PDK1.[4] This leads to the downstream inhibition of the PI3K/AKT/mTOR signaling cascade, resulting in reduced cell proliferation and induction of apoptosis in cancer cells with an activated AKT pathway.[3][5]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported in vitro inhibitory potency of this compound against AKT isoforms.

Target KinaseIC50 (nM) at 10 µM ATPIC50 (nM) at 2 mM ATPAssay TypeReference
AKT15.244In vitro kinase assay[1][2]
AKT21836In vitro kinase assay[1][2]
AKT3427Not ReportedIn vitro kinase assay[1][2]

Signaling Pathway

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT p-AKT (Active) PDK1->pAKT p(T308) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->AKT Allosteric Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Principle of the TR-FRET Kinase Assay

The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is a homogeneous assay that measures the phosphorylation of a substrate by a kinase.[7][9] The assay utilizes a long-lifetime terbium (Tb) or europium (Eu) chelate as the donor fluorophore, typically on an antibody that recognizes the phosphorylated substrate, and a fluorescent tracer (e.g., fluorescein (B123965) or Alexa Fluor) as the acceptor fluorophore, conjugated to the kinase substrate. When the kinase phosphorylates the substrate, the donor-labeled antibody binds to the acceptor-labeled phosphorylated substrate, bringing the two fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is measured, and this TR-FRET signal is directly proportional to the amount of phosphorylated substrate.[8] Kinase inhibitors will decrease the rate of substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Experimental Workflow

TR_FRET_Workflow Reagents Prepare Reagents: - Kinase (AKT1/2) - Substrate (e.g., Fluorescein-labeled peptide) - ATP - this compound dilutions Dispense Dispense this compound and Kinase into assay plate Reagents->Dispense Incubate1 Pre-incubate (e.g., 15-30 min at RT) Dispense->Incubate1 Initiate Initiate Reaction: Add Substrate/ATP mixture Incubate1->Initiate Incubate2 Incubate (e.g., 60 min at RT) Initiate->Incubate2 Stop Stop Reaction & Detect: Add Stop/Detection solution (EDTA and Tb-anti-phospho antibody) Incubate2->Stop Incubate3 Incubate (e.g., 60 min at RT) Stop->Incubate3 Read Read Plate: Measure TR-FRET signal Incubate3->Read Analyze Analyze Data: Calculate IC50 Read->Analyze

Caption: Experimental workflow for a TR-FRET kinase assay with this compound.

Materials and Reagents
  • Kinase: Recombinant human AKT1 or AKT2

  • Substrate: Fluorescein-labeled peptide substrate for AKT (e.g., a derivative of GSK3 or a custom peptide)

  • Antibody: Terbium-labeled anti-phospho-substrate antibody

  • Inhibitor: this compound

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: TR-FRET Dilution Buffer containing EDTA and the terbium-labeled antibody

  • Plates: Low-volume 384-well black or white assay plates

  • Plate Reader: A plate reader capable of time-resolved fluorescence measurements

Protocol for IC50 Determination of this compound

This protocol is a general guideline and may require optimization for specific reagents and instrumentation.

1. Reagent Preparation:

  • This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM. Then, perform a 1:3 or 1:5 serial dilution to generate a 10-12 point dose-response curve. Further dilute the DMSO stock into the assay buffer to create a 4X working solution of the inhibitor.

  • Kinase Solution (4X): Dilute the AKT1 or AKT2 enzyme to a 4X final concentration in the assay buffer. The optimal kinase concentration should be determined experimentally by performing a kinase titration to find the EC50 concentration (the concentration that gives 50% of the maximal signal).

  • Substrate/ATP Solution (4X): Prepare a solution containing the fluorescein-labeled substrate and ATP at 4X their final desired concentrations in the assay buffer. The ATP concentration should be close to the Km for the specific kinase, if known, or can be set at a standard concentration (e.g., 10 µM).

  • Stop/Detection Solution (2X): Prepare a solution of the terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer at 2X the final concentration. A typical final concentration for the antibody is 2 nM and for EDTA is 10 mM.

2. Assay Procedure:

  • Dispense Inhibitor: Add 5 µL of the 4X this compound dilution series to the wells of a 384-well plate. Include wells with assay buffer and DMSO for positive (no inhibitor) and negative (no enzyme) controls.

  • Dispense Kinase: Add 5 µL of the 4X kinase solution to all wells except the negative controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 10 µL of the 4X substrate/ATP solution to all wells to initiate the reaction. The final reaction volume is 20 µL.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Add Detection Reagents: Add 20 µL of the 2X Stop/Detection solution to all wells. This will stop the kinase reaction and initiate the detection process.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the antibody to bind to the phosphorylated substrate.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Excite the terbium donor at ~340 nm and measure the emission at ~490 nm (for terbium) and ~520 nm (for fluorescein).

3. Data Analysis:

  • Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 490 nm) * 1000.

  • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

  • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

Conclusion

The TR-FRET kinase assay is a powerful tool for characterizing the potency of kinase inhibitors like this compound. The detailed protocol and application notes provided here offer a comprehensive guide for researchers to establish a robust and reliable assay for determining the inhibitory activity of this compound against AKT1 and AKT2. This information is valuable for further preclinical and clinical development of this promising anti-cancer agent.

References

Application Notes and Protocols for BAY1125976 in a TR-FRET Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, serine/threonine-protein kinases that are central nodes in the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Dysregulation of this pathway is a frequent event in various human cancers, making AKT an attractive target for cancer therapy.[4][5][6] this compound binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, preventing its activation.[4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for quantifying kinase activity and inhibitor potency in a high-throughput format.[7][8][9] This document provides detailed application notes and protocols for the use of this compound in a TR-FRET kinase assay to determine its inhibitory activity against AKT kinases.

Mechanism of Action of this compound

This compound is an allosteric inhibitor that selectively targets the inactive conformation of AKT1 and AKT2.[4] This mechanism of action is distinct from ATP-competitive inhibitors. By binding to an allosteric site, this compound prevents the conformational changes required for AKT activation, specifically inhibiting the phosphorylation of AKT at Threonine 308 by PDK1.[4] This leads to the downstream inhibition of the PI3K/AKT/mTOR signaling cascade, resulting in reduced cell proliferation and induction of apoptosis in cancer cells with an activated AKT pathway.[3][5]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported in vitro inhibitory potency of this compound against AKT isoforms.

Target KinaseIC50 (nM) at 10 µM ATPIC50 (nM) at 2 mM ATPAssay TypeReference
AKT15.244In vitro kinase assay[1][2]
AKT21836In vitro kinase assay[1][2]
AKT3427Not ReportedIn vitro kinase assay[1][2]

Signaling Pathway

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT p-AKT (Active) PDK1->pAKT p(T308) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->AKT Allosteric Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Principle of the TR-FRET Kinase Assay

The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is a homogeneous assay that measures the phosphorylation of a substrate by a kinase.[7][9] The assay utilizes a long-lifetime terbium (Tb) or europium (Eu) chelate as the donor fluorophore, typically on an antibody that recognizes the phosphorylated substrate, and a fluorescent tracer (e.g., fluorescein or Alexa Fluor) as the acceptor fluorophore, conjugated to the kinase substrate. When the kinase phosphorylates the substrate, the donor-labeled antibody binds to the acceptor-labeled phosphorylated substrate, bringing the two fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is measured, and this TR-FRET signal is directly proportional to the amount of phosphorylated substrate.[8] Kinase inhibitors will decrease the rate of substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Experimental Workflow

TR_FRET_Workflow Reagents Prepare Reagents: - Kinase (AKT1/2) - Substrate (e.g., Fluorescein-labeled peptide) - ATP - this compound dilutions Dispense Dispense this compound and Kinase into assay plate Reagents->Dispense Incubate1 Pre-incubate (e.g., 15-30 min at RT) Dispense->Incubate1 Initiate Initiate Reaction: Add Substrate/ATP mixture Incubate1->Initiate Incubate2 Incubate (e.g., 60 min at RT) Initiate->Incubate2 Stop Stop Reaction & Detect: Add Stop/Detection solution (EDTA and Tb-anti-phospho antibody) Incubate2->Stop Incubate3 Incubate (e.g., 60 min at RT) Stop->Incubate3 Read Read Plate: Measure TR-FRET signal Incubate3->Read Analyze Analyze Data: Calculate IC50 Read->Analyze

Caption: Experimental workflow for a TR-FRET kinase assay with this compound.

Materials and Reagents
  • Kinase: Recombinant human AKT1 or AKT2

  • Substrate: Fluorescein-labeled peptide substrate for AKT (e.g., a derivative of GSK3 or a custom peptide)

  • Antibody: Terbium-labeled anti-phospho-substrate antibody

  • Inhibitor: this compound

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: TR-FRET Dilution Buffer containing EDTA and the terbium-labeled antibody

  • Plates: Low-volume 384-well black or white assay plates

  • Plate Reader: A plate reader capable of time-resolved fluorescence measurements

Protocol for IC50 Determination of this compound

This protocol is a general guideline and may require optimization for specific reagents and instrumentation.

1. Reagent Preparation:

  • This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM. Then, perform a 1:3 or 1:5 serial dilution to generate a 10-12 point dose-response curve. Further dilute the DMSO stock into the assay buffer to create a 4X working solution of the inhibitor.

  • Kinase Solution (4X): Dilute the AKT1 or AKT2 enzyme to a 4X final concentration in the assay buffer. The optimal kinase concentration should be determined experimentally by performing a kinase titration to find the EC50 concentration (the concentration that gives 50% of the maximal signal).

  • Substrate/ATP Solution (4X): Prepare a solution containing the fluorescein-labeled substrate and ATP at 4X their final desired concentrations in the assay buffer. The ATP concentration should be close to the Km for the specific kinase, if known, or can be set at a standard concentration (e.g., 10 µM).

  • Stop/Detection Solution (2X): Prepare a solution of the terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer at 2X the final concentration. A typical final concentration for the antibody is 2 nM and for EDTA is 10 mM.

2. Assay Procedure:

  • Dispense Inhibitor: Add 5 µL of the 4X this compound dilution series to the wells of a 384-well plate. Include wells with assay buffer and DMSO for positive (no inhibitor) and negative (no enzyme) controls.

  • Dispense Kinase: Add 5 µL of the 4X kinase solution to all wells except the negative controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 10 µL of the 4X substrate/ATP solution to all wells to initiate the reaction. The final reaction volume is 20 µL.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Add Detection Reagents: Add 20 µL of the 2X Stop/Detection solution to all wells. This will stop the kinase reaction and initiate the detection process.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the antibody to bind to the phosphorylated substrate.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Excite the terbium donor at ~340 nm and measure the emission at ~490 nm (for terbium) and ~520 nm (for fluorescein).

3. Data Analysis:

  • Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 490 nm) * 1000.

  • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

  • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

Conclusion

The TR-FRET kinase assay is a powerful tool for characterizing the potency of kinase inhibitors like this compound. The detailed protocol and application notes provided here offer a comprehensive guide for researchers to establish a robust and reliable assay for determining the inhibitory activity of this compound against AKT1 and AKT2. This information is valuable for further preclinical and clinical development of this promising anti-cancer agent.

References

Application Note: Measuring Target Engagement of the Allosteric AKT1/2 Inhibitor BAY1125976 Using NanoBRET™ Technology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals interested in quantifying the intracellular target engagement of AKT inhibitors.

Introduction: The PI3K/AKT/mTOR signaling cascade is a critical pathway regulating cell proliferation, survival, and metabolism. Its frequent activation in various cancers makes it a key target for therapeutic intervention.[1] BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, demonstrating significant antitumor activity in preclinical models.[1][2][3] Unlike ATP-competitive inhibitors, allosteric inhibitors like this compound bind to a pocket formed by the kinase and pleckstrin homology (PH) domains, locking the kinase in an inactive conformation.[1][3] Understanding the extent to which a compound engages its target within a live cell is crucial for elucidating its mechanism of action and optimizing drug development. The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that allows for the real-time, quantitative measurement of compound binding to a specific protein target in living cells.[4][5] This application note provides a detailed protocol for utilizing the NanoBRET™ TE Intracellular Kinase Assay to measure the target engagement of this compound with AKT1 and AKT2.

Principle of the Assay: The NanoBRET™ TE assay quantifies the apparent affinity of a test compound by measuring its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein.[4] The target protein, in this case, AKT1 or AKT2, is expressed in cells as a fusion with the bright and small NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of the kinase is then introduced. When the tracer is bound to the NanoLuc®-fused kinase, bioluminescence resonance energy transfer (BRET) occurs, generating a signal. In the presence of a competing compound like this compound, the tracer is displaced, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's intracellular affinity for the target protein.[4]

Signaling Pathway and Assay Principle

NanoBRET_Principle cluster_cell Live Cell cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound NL_AKT NanoLuc®-AKT1/2 Fusion Protein NL_AKT_bound NanoLuc®-AKT1/2 Tracer NL_AKT->NL_AKT_bound Tracer Binding NL_AKT_inhibited NanoLuc®-AKT1/2 This compound NL_AKT->NL_AKT_inhibited This compound Binding (Competition) Tracer Fluorescent Tracer This compound This compound (Test Compound) BRET BRET Signal NL_AKT_bound->BRET Energy Transfer No_BRET Reduced BRET Signal NL_AKT_inhibited->No_BRET No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay for this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against its primary targets, AKT1 and AKT2, as well as its effect on downstream signaling and cell proliferation in various cancer cell lines.

Target/ProcessAssay TypeCell Line/ConditionsIC50 (nM)Reference
AKT1 Kinase Activity10 µM ATP5.2[2]
Kinase Activity2 mM ATP44[2]
AKT2 Kinase Activity10 µM ATP18[2]
Kinase Activity2 mM ATP36[2]
AKT3 Kinase Activity10 µM ATP427[2]
p-AKT1 (S473)CellularKU-19-1935[2]
CellularLAPC-40.8[2]
p-AKT1 (T308)CellularLAPC-45.6[2]
p-4EBP1 (T70)CellularKU-19-19100[2]
CellularLAPC-435[2]
p-PRAS40 (T246)CellularLAPC-4~141[2]
Cell Proliferation CellularBreast and Prostate Cancer Cell LinesSubmicromolar[2]

Experimental Protocols

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-AKT1 or NanoLuc®-AKT2 fusion vectors

  • Carrier DNA (e.g., pGEM®-3Zf(+) Vector)

  • Opti-MEM™ I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Tracer K-10 (or other suitable kinase tracer)

  • Tracer Dilution Buffer

  • This compound

  • DMSO

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm and 610 nm)

Protocol: This protocol is adapted from general NanoBRET™ kinase assay protocols and should be optimized for the specific cell line and laboratory conditions.

Day 1: Cell Plating and Transfection

  • Prepare a 20 µg/mL working solution of DNA by combining the NanoLuc®-AKT fusion vector and carrier DNA in a 1:10 ratio in TE buffer.

  • In a sterile tube, combine 99 µL of Opti-MEM™ with 1 µL of the DNA working solution.

  • Add 0.3 µL of FuGENE® HD Transfection Reagent to the diluted DNA and mix by gentle vortexing.

  • Incubate the transfection mix for 15-20 minutes at room temperature.

  • While incubating, trypsinize and resuspend HEK293 cells to a concentration of 2 x 10^5 cells/mL in Opti-MEM™.

  • Add 4 mL of the cell suspension to the transfection mix, resulting in a final cell density of 2 x 10^5 cells/mL.

  • Dispense 100 µL of the cell/transfection mix into each well of a 96-well white assay plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Day 2: Compound Treatment and Assay Measurement

  • Tracer Preparation: Prepare the NanoBRET™ Tracer working solution. For a final concentration of 0.5 µM, dilute the 100X tracer stock (typically 50 µM) in Tracer Dilution Buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the 1000X stock would be 10 mM. Then, create a 10X working solution by diluting the stock in Opti-MEM™.

  • Tracer Addition: Add 5 µL of the 20X NanoBRET™ Tracer solution to each well containing cells. Mix on an orbital shaker for 15 seconds.

  • Compound Addition: Add 10 µL of the 10X serially diluted this compound to the appropriate wells. For control wells, add 10 µL of Opti-MEM™ with DMSO.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound to reach equilibrium with the target.

  • Substrate Preparation: Just prior to reading, prepare the 3X Complete Substrate/Inhibitor Solution. Dilute the NanoBRET™ Nano-Glo® Substrate 1:166 and the Extracellular NanoLuc® Inhibitor 1:500 into Opti-MEM™.

  • Substrate Addition: Add 50 µL of the 3X Complete Substrate/Inhibitor Solution to each well.

  • Measurement: Read the plate within 10 minutes on a plate reader configured for NanoBRET™ measurements, collecting luminescence at 450 nm (donor) and >600 nm (acceptor).

Data Analysis:

  • Calculate the BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

  • Plot the BRET ratio as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.

Experimental Workflow Diagram

NanoBRET_Workflow cluster_day1 Day 1: Transfection cluster_day2 Day 2: Assay prep_dna Prepare DNA Mix (NanoLuc-AKT + Carrier) prep_transfection Prepare Transfection Reagent Mix prep_dna->prep_transfection incubate_transfection Incubate Mix (15-20 min) prep_transfection->incubate_transfection mix_cells_dna Combine Cells and Transfection Mix incubate_transfection->mix_cells_dna prep_cells Prepare Cell Suspension (2e5 cells/mL) prep_cells->mix_cells_dna plate_cells Plate Cells in 96-well Plate mix_cells_dna->plate_cells incubate_24h Incubate 24h at 37°C, 5% CO2 plate_cells->incubate_24h prep_tracer Prepare 20X Tracer Solution incubate_24h->prep_tracer add_tracer Add Tracer to Cells prep_tracer->add_tracer prep_compound Prepare 10X this compound Dilutions add_compound Add this compound to Cells prep_compound->add_compound add_tracer->add_compound incubate_2h Incubate 2h at 37°C add_compound->incubate_2h prep_substrate Prepare 3X Substrate/Inhibitor Mix incubate_2h->prep_substrate During last 15 min add_substrate Add Substrate to Wells prep_substrate->add_substrate read_plate Read Plate (450nm & >600nm) add_substrate->read_plate data_analysis Data Analysis (Calculate BRET Ratio, Determine IC50) read_plate->data_analysis

Caption: Step-by-step workflow for the this compound NanoBRET™ Target Engagement Assay.

References

Application Note: Measuring Target Engagement of the Allosteric AKT1/2 Inhibitor BAY1125976 Using NanoBRET™ Technology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals interested in quantifying the intracellular target engagement of AKT inhibitors.

Introduction: The PI3K/AKT/mTOR signaling cascade is a critical pathway regulating cell proliferation, survival, and metabolism. Its frequent activation in various cancers makes it a key target for therapeutic intervention.[1] BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, demonstrating significant antitumor activity in preclinical models.[1][2][3] Unlike ATP-competitive inhibitors, allosteric inhibitors like this compound bind to a pocket formed by the kinase and pleckstrin homology (PH) domains, locking the kinase in an inactive conformation.[1][3] Understanding the extent to which a compound engages its target within a live cell is crucial for elucidating its mechanism of action and optimizing drug development. The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that allows for the real-time, quantitative measurement of compound binding to a specific protein target in living cells.[4][5] This application note provides a detailed protocol for utilizing the NanoBRET™ TE Intracellular Kinase Assay to measure the target engagement of this compound with AKT1 and AKT2.

Principle of the Assay: The NanoBRET™ TE assay quantifies the apparent affinity of a test compound by measuring its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein.[4] The target protein, in this case, AKT1 or AKT2, is expressed in cells as a fusion with the bright and small NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of the kinase is then introduced. When the tracer is bound to the NanoLuc®-fused kinase, bioluminescence resonance energy transfer (BRET) occurs, generating a signal. In the presence of a competing compound like this compound, the tracer is displaced, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's intracellular affinity for the target protein.[4]

Signaling Pathway and Assay Principle

NanoBRET_Principle cluster_cell Live Cell cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound NL_AKT NanoLuc®-AKT1/2 Fusion Protein NL_AKT_bound NanoLuc®-AKT1/2 Tracer NL_AKT->NL_AKT_bound Tracer Binding NL_AKT_inhibited NanoLuc®-AKT1/2 This compound NL_AKT->NL_AKT_inhibited This compound Binding (Competition) Tracer Fluorescent Tracer This compound This compound (Test Compound) BRET BRET Signal NL_AKT_bound->BRET Energy Transfer No_BRET Reduced BRET Signal NL_AKT_inhibited->No_BRET No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay for this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against its primary targets, AKT1 and AKT2, as well as its effect on downstream signaling and cell proliferation in various cancer cell lines.

Target/ProcessAssay TypeCell Line/ConditionsIC50 (nM)Reference
AKT1 Kinase Activity10 µM ATP5.2[2]
Kinase Activity2 mM ATP44[2]
AKT2 Kinase Activity10 µM ATP18[2]
Kinase Activity2 mM ATP36[2]
AKT3 Kinase Activity10 µM ATP427[2]
p-AKT1 (S473)CellularKU-19-1935[2]
CellularLAPC-40.8[2]
p-AKT1 (T308)CellularLAPC-45.6[2]
p-4EBP1 (T70)CellularKU-19-19100[2]
CellularLAPC-435[2]
p-PRAS40 (T246)CellularLAPC-4~141[2]
Cell Proliferation CellularBreast and Prostate Cancer Cell LinesSubmicromolar[2]

Experimental Protocols

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-AKT1 or NanoLuc®-AKT2 fusion vectors

  • Carrier DNA (e.g., pGEM®-3Zf(+) Vector)

  • Opti-MEM™ I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Tracer K-10 (or other suitable kinase tracer)

  • Tracer Dilution Buffer

  • This compound

  • DMSO

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm and 610 nm)

Protocol: This protocol is adapted from general NanoBRET™ kinase assay protocols and should be optimized for the specific cell line and laboratory conditions.

Day 1: Cell Plating and Transfection

  • Prepare a 20 µg/mL working solution of DNA by combining the NanoLuc®-AKT fusion vector and carrier DNA in a 1:10 ratio in TE buffer.

  • In a sterile tube, combine 99 µL of Opti-MEM™ with 1 µL of the DNA working solution.

  • Add 0.3 µL of FuGENE® HD Transfection Reagent to the diluted DNA and mix by gentle vortexing.

  • Incubate the transfection mix for 15-20 minutes at room temperature.

  • While incubating, trypsinize and resuspend HEK293 cells to a concentration of 2 x 10^5 cells/mL in Opti-MEM™.

  • Add 4 mL of the cell suspension to the transfection mix, resulting in a final cell density of 2 x 10^5 cells/mL.

  • Dispense 100 µL of the cell/transfection mix into each well of a 96-well white assay plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Day 2: Compound Treatment and Assay Measurement

  • Tracer Preparation: Prepare the NanoBRET™ Tracer working solution. For a final concentration of 0.5 µM, dilute the 100X tracer stock (typically 50 µM) in Tracer Dilution Buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the 1000X stock would be 10 mM. Then, create a 10X working solution by diluting the stock in Opti-MEM™.

  • Tracer Addition: Add 5 µL of the 20X NanoBRET™ Tracer solution to each well containing cells. Mix on an orbital shaker for 15 seconds.

  • Compound Addition: Add 10 µL of the 10X serially diluted this compound to the appropriate wells. For control wells, add 10 µL of Opti-MEM™ with DMSO.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound to reach equilibrium with the target.

  • Substrate Preparation: Just prior to reading, prepare the 3X Complete Substrate/Inhibitor Solution. Dilute the NanoBRET™ Nano-Glo® Substrate 1:166 and the Extracellular NanoLuc® Inhibitor 1:500 into Opti-MEM™.

  • Substrate Addition: Add 50 µL of the 3X Complete Substrate/Inhibitor Solution to each well.

  • Measurement: Read the plate within 10 minutes on a plate reader configured for NanoBRET™ measurements, collecting luminescence at 450 nm (donor) and >600 nm (acceptor).

Data Analysis:

  • Calculate the BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

  • Plot the BRET ratio as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.

Experimental Workflow Diagram

NanoBRET_Workflow cluster_day1 Day 1: Transfection cluster_day2 Day 2: Assay prep_dna Prepare DNA Mix (NanoLuc-AKT + Carrier) prep_transfection Prepare Transfection Reagent Mix prep_dna->prep_transfection incubate_transfection Incubate Mix (15-20 min) prep_transfection->incubate_transfection mix_cells_dna Combine Cells and Transfection Mix incubate_transfection->mix_cells_dna prep_cells Prepare Cell Suspension (2e5 cells/mL) prep_cells->mix_cells_dna plate_cells Plate Cells in 96-well Plate mix_cells_dna->plate_cells incubate_24h Incubate 24h at 37°C, 5% CO2 plate_cells->incubate_24h prep_tracer Prepare 20X Tracer Solution incubate_24h->prep_tracer add_tracer Add Tracer to Cells prep_tracer->add_tracer prep_compound Prepare 10X this compound Dilutions add_compound Add this compound to Cells prep_compound->add_compound add_tracer->add_compound incubate_2h Incubate 2h at 37°C add_compound->incubate_2h prep_substrate Prepare 3X Substrate/Inhibitor Mix incubate_2h->prep_substrate During last 15 min add_substrate Add Substrate to Wells prep_substrate->add_substrate read_plate Read Plate (450nm & >600nm) add_substrate->read_plate data_analysis Data Analysis (Calculate BRET Ratio, Determine IC50) read_plate->data_analysis

Caption: Step-by-step workflow for the this compound NanoBRET™ Target Engagement Assay.

References

Application Notes and Protocols for Western Blot Analysis of p-AKT (Ser473) Following BAY1125976 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and semi-quantification of phosphorylated AKT at serine 473 (p-AKT Ser473) in cell lysates following treatment with BAY1125976, a selective allosteric AKT1/2 inhibitor.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical pathway regulating cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][2][3] this compound is a potent and selective allosteric inhibitor of AKT1 and AKT2.[2][4] It binds to an allosteric pocket, preventing the phosphorylation and subsequent activation of AKT.[2][3] Western blotting is a fundamental technique used to assess the efficacy of such inhibitors by measuring the levels of phosphorylated target proteins like p-AKT. This protocol provides a robust method for this analysis.

Signaling Pathway

The diagram below illustrates the PI3K/AKT signaling pathway and the inhibitory action of this compound. Growth factor signaling activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits AKT and PDK1 to the cell membrane, leading to the phosphorylation of AKT at Threonine 308 (by PDK1) and Serine 473 (by mTORC2). Activated p-AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound allosterically inhibits AKT1/2, preventing its phosphorylation and activation.[1][3][5]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT p-AKT (Thr308, Ser473) PDK1->pAKT p-Thr308 mTORC2 mTORC2 mTORC2->pAKT p-Ser473 Downstream Downstream Substrates pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BAY This compound BAY->AKT inhibits

Caption: PI3K/AKT signaling pathway and this compound inhibition.

Experimental Workflow

A typical workflow for assessing p-AKT levels after this compound treatment involves several key stages, from cell culture to data analysis.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Treat with this compound (include vehicle control) A->B C Cell Lysis (with phosphatase inhibitors) B->C D Protein Quantification (e.g., BCA Assay) C->D E Prepare Lysates (Laemmli buffer) D->E F SDS-PAGE E->F G Protein Transfer (PVDF or Nitrocellulose) F->G H Blocking (BSA in TBST) G->H I Primary Antibody Incubation (p-AKT, Total AKT) H->I J Secondary Antibody Incubation I->J K Signal Detection J->K L Image Acquisition K->L M Densitometry Analysis L->M N Normalization (p-AKT / Total AKT) M->N

Caption: Experimental workflow for p-AKT Western blot analysis.

Quantitative Data Summary

The following tables provide a summary of typical concentrations, dilutions, and other quantitative parameters for the experiment.

Table 1: Reagent and Antibody Concentrations

Reagent/AntibodyRecommended Concentration/DilutionNotes
This compound1 nM - 1 µMIC50 values are in the low nanomolar range for many cell lines. A dose-response experiment is recommended.[4]
Primary Antibody: p-AKT (Ser473)1:500 - 1:3000Dilution depends on the antibody manufacturer and should be optimized.[6]
Primary Antibody: Total AKT1:1000Serves as a loading control for normalization.[7]
Secondary Antibody (HRP-conjugated)1:2000 - 1:10000Dilution should be optimized for the specific primary antibody and detection system.
Protein Loading per Lane20 - 50 µgThe optimal amount may vary depending on the abundance of the target protein in the cell type.[8]

Table 2: Experimental Parameters

ParameterRecommended SettingNotes
SDS-PAGE Gel Percentage10%A 10% acrylamide (B121943) gel is suitable for resolving AKT (~60 kDa).[6]
Transfer Time (Wet Transfer)1 hour at 100VEnsure the transfer apparatus is kept cool.
Blocking Time1 hour at Room TemperatureUse BSA for phosphoprotein detection to avoid background from casein in milk.[9][10]
Primary Antibody IncubationOvernight at 4°CGentle agitation is recommended.[11]

Detailed Experimental Protocol

1. Cell Culture and Treatment

  • Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Starve cells in serum-free or low-serum media for 4-6 hours, if necessary, to reduce basal p-AKT levels.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1, 6, or 24 hours). Include a vehicle-only (DMSO) control.

  • Optional: Include a positive control by stimulating cells with a known AKT activator (e.g., insulin (B600854) or IGF-1) with and without this compound.[12]

2. Cell Lysis and Protein Quantification

  • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold lysis buffer. A modified RIPA buffer is often suitable.[9][13] It is crucial that the lysis buffer is supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of AKT.[9]

    • Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with freshly added protease and phosphatase inhibitor cocktails (e.g., containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate).[14]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[8]

3. Sample Preparation for SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X) to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Centrifuge briefly to collect the condensate. Samples can be used immediately or stored at -20°C.

4. SDS-PAGE and Protein Transfer

  • Load equal amounts of protein (20-50 µg) from each sample into the wells of a 10% SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.[9][10][15]

  • Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[11]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT or a housekeeping protein like β-actin or GAPDH.

  • Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample to determine the relative change in AKT phosphorylation.

Troubleshooting

For common Western blot issues such as no signal, high background, or non-specific bands, refer to standard troubleshooting guides.[16][17] Key considerations for p-AKT detection include:

  • No/Weak Signal: Ensure phosphatase inhibitors were fresh and active. Optimize primary antibody concentration and consider using a more sensitive ECL substrate. Confirm that your cell type expresses AKT and that the treatment conditions are appropriate to see a change in phosphorylation.[15][18]

  • High Background: Use BSA instead of milk for blocking.[10] Ensure adequate washing steps.

  • Multiple Bands: This could be due to different AKT isoforms. Confirm the specificity of your antibody.[15]

References

Application Notes and Protocols for Western Blot Analysis of p-AKT (Ser473) Following BAY1125976 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and semi-quantification of phosphorylated AKT at serine 473 (p-AKT Ser473) in cell lysates following treatment with BAY1125976, a selective allosteric AKT1/2 inhibitor.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical pathway regulating cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][2][3] this compound is a potent and selective allosteric inhibitor of AKT1 and AKT2.[2][4] It binds to an allosteric pocket, preventing the phosphorylation and subsequent activation of AKT.[2][3] Western blotting is a fundamental technique used to assess the efficacy of such inhibitors by measuring the levels of phosphorylated target proteins like p-AKT. This protocol provides a robust method for this analysis.

Signaling Pathway

The diagram below illustrates the PI3K/AKT signaling pathway and the inhibitory action of this compound. Growth factor signaling activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits AKT and PDK1 to the cell membrane, leading to the phosphorylation of AKT at Threonine 308 (by PDK1) and Serine 473 (by mTORC2). Activated p-AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound allosterically inhibits AKT1/2, preventing its phosphorylation and activation.[1][3][5]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT p-AKT (Thr308, Ser473) PDK1->pAKT p-Thr308 mTORC2 mTORC2 mTORC2->pAKT p-Ser473 Downstream Downstream Substrates pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BAY This compound BAY->AKT inhibits

Caption: PI3K/AKT signaling pathway and this compound inhibition.

Experimental Workflow

A typical workflow for assessing p-AKT levels after this compound treatment involves several key stages, from cell culture to data analysis.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Treat with this compound (include vehicle control) A->B C Cell Lysis (with phosphatase inhibitors) B->C D Protein Quantification (e.g., BCA Assay) C->D E Prepare Lysates (Laemmli buffer) D->E F SDS-PAGE E->F G Protein Transfer (PVDF or Nitrocellulose) F->G H Blocking (BSA in TBST) G->H I Primary Antibody Incubation (p-AKT, Total AKT) H->I J Secondary Antibody Incubation I->J K Signal Detection J->K L Image Acquisition K->L M Densitometry Analysis L->M N Normalization (p-AKT / Total AKT) M->N

Caption: Experimental workflow for p-AKT Western blot analysis.

Quantitative Data Summary

The following tables provide a summary of typical concentrations, dilutions, and other quantitative parameters for the experiment.

Table 1: Reagent and Antibody Concentrations

Reagent/AntibodyRecommended Concentration/DilutionNotes
This compound1 nM - 1 µMIC50 values are in the low nanomolar range for many cell lines. A dose-response experiment is recommended.[4]
Primary Antibody: p-AKT (Ser473)1:500 - 1:3000Dilution depends on the antibody manufacturer and should be optimized.[6]
Primary Antibody: Total AKT1:1000Serves as a loading control for normalization.[7]
Secondary Antibody (HRP-conjugated)1:2000 - 1:10000Dilution should be optimized for the specific primary antibody and detection system.
Protein Loading per Lane20 - 50 µgThe optimal amount may vary depending on the abundance of the target protein in the cell type.[8]

Table 2: Experimental Parameters

ParameterRecommended SettingNotes
SDS-PAGE Gel Percentage10%A 10% acrylamide gel is suitable for resolving AKT (~60 kDa).[6]
Transfer Time (Wet Transfer)1 hour at 100VEnsure the transfer apparatus is kept cool.
Blocking Time1 hour at Room TemperatureUse BSA for phosphoprotein detection to avoid background from casein in milk.[9][10]
Primary Antibody IncubationOvernight at 4°CGentle agitation is recommended.[11]

Detailed Experimental Protocol

1. Cell Culture and Treatment

  • Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Starve cells in serum-free or low-serum media for 4-6 hours, if necessary, to reduce basal p-AKT levels.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1, 6, or 24 hours). Include a vehicle-only (DMSO) control.

  • Optional: Include a positive control by stimulating cells with a known AKT activator (e.g., insulin or IGF-1) with and without this compound.[12]

2. Cell Lysis and Protein Quantification

  • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold lysis buffer. A modified RIPA buffer is often suitable.[9][13] It is crucial that the lysis buffer is supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of AKT.[9]

    • Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with freshly added protease and phosphatase inhibitor cocktails (e.g., containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate).[14]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[8]

3. Sample Preparation for SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X) to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Centrifuge briefly to collect the condensate. Samples can be used immediately or stored at -20°C.

4. SDS-PAGE and Protein Transfer

  • Load equal amounts of protein (20-50 µg) from each sample into the wells of a 10% SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.[9][10][15]

  • Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[11]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT or a housekeeping protein like β-actin or GAPDH.

  • Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample to determine the relative change in AKT phosphorylation.

Troubleshooting

For common Western blot issues such as no signal, high background, or non-specific bands, refer to standard troubleshooting guides.[16][17] Key considerations for p-AKT detection include:

  • No/Weak Signal: Ensure phosphatase inhibitors were fresh and active. Optimize primary antibody concentration and consider using a more sensitive ECL substrate. Confirm that your cell type expresses AKT and that the treatment conditions are appropriate to see a change in phosphorylation.[15][18]

  • High Background: Use BSA instead of milk for blocking.[10] Ensure adequate washing steps.

  • Multiple Bands: This could be due to different AKT isoforms. Confirm the specificity of your antibody.[15]

References

Application Notes and Protocols for BAY1125976 in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BAY1125976, a selective allosteric AKT1/2 inhibitor, in preclinical in vivo mouse xenograft models. The information is compiled from publicly available research to guide the design and execution of efficacy studies.

Introduction

This compound is a potent and selective inhibitor of AKT1 and AKT2, key components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. In preclinical studies, this compound has demonstrated significant antitumor activity in a range of cancer models with activated AKT signaling.[1][2] These notes provide detailed dosage information and experimental protocols for utilizing this compound in mouse xenograft studies.

Mechanism of Action

This compound functions as a selective, allosteric inhibitor of AKT1 and AKT2, with significantly less activity against AKT3.[1] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1, thereby preventing its phosphorylation and subsequent activation by PDK1.[1][2] This inhibition of AKT activation disrupts downstream signaling, leading to reduced cell proliferation and induction of apoptosis in tumor cells with an overactive PI3K/AKT/mTOR pathway.[3][4]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets that promote cell growth and survival. This compound's inhibition of AKT1/2 effectively blocks these downstream effects.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT p Downstream Downstream Effectors AKT->Downstream mTORC2 mTORC2 mTORC2->AKT p Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->AKT PTEN PTEN PTEN->PIP3

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo dosages and experimental parameters for this compound in various mouse xenograft models based on published studies.

Table 1: this compound In Vivo Dosage and Efficacy in Mouse Xenograft Models

Tumor ModelMouse StrainThis compound Dosage (mg/kg)Administration RouteDosing ScheduleReported Efficacy
KPL-4 (Breast Cancer)Nude25OralDailyStatistically significant tumor growth inhibition.[2]
50OralDailyPotent antitumor efficacy.[2]
MCF7 (Breast Cancer)Nude25OralDailySignificant antitumor efficacy.[2]
50OralDailySignificant antitumor efficacy.[2]
LAPC-4 (Prostate Cancer)SCID/Nude25OralDailyStatistically significant tumor growth inhibition.[2]
50OralDailyStatistically significant tumor growth inhibition.[2]
AXF 984 (Anal Cancer, PDX)Not Specified50OralDailyTumor growth inhibition.[2]
HBCx-2 (Breast Cancer, PDX)Not SpecifiedNot SpecifiedOralDaily or Twice DailyTumor growth inhibition.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol is adapted from a general method for formulating poorly water-soluble compounds for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or sterile water (ddH₂O)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

  • To prepare the final dosing solution, use the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • For a 1 mL final volume:

    • Start with 400 µL of PEG300 in a sterile microcentrifuge tube.

    • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.

  • The final concentration of this example formulation would be 1 mg/mL. Adjust the concentration of the initial DMSO stock to achieve the desired final concentration for dosing.

  • It is recommended to prepare this formulation fresh on the day of administration.

Protocol 2: General Procedure for a Subcutaneous Xenograft Study

This protocol provides a general workflow for establishing and conducting a subcutaneous xenograft study to evaluate the efficacy of this compound. Specific details for KPL-4, MCF7, and LAPC-4 models are included.

Materials and Animals:

  • Female athymic nude, NOD/SCID, or NSG mice, 6-8 weeks old.

  • Cancer cell lines (e.g., KPL-4, MCF7, LAPC-4).

  • Cell culture medium and reagents.

  • Matrigel®.

  • Testosterone (B1683101) pellets (for LAPC-4 model).

  • Calipers for tumor measurement.

  • This compound formulation and vehicle control.

Experimental Workflow:

Xenograft_Workflow Cell_Culture Cell Culture (e.g., KPL-4, MCF7, LAPC-4) Cell_Harvest Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Cell_Suspension Prepare Cell Suspension in Matrigel Cell_Harvest->Cell_Suspension Implantation Subcutaneous Implantation Cell_Suspension->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Study Endpoint (e.g., Max Tumor Volume) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: General workflow for a mouse xenograft efficacy study.

Detailed Steps:

  • Cell Culture and Preparation:

    • Culture cancer cells according to standard protocols.

    • Harvest cells during the exponential growth phase.

    • Perform a cell viability count (e.g., using trypan blue); viability should be >95%.

    • Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel® at the desired concentration.

  • Tumor Cell Implantation:

    • KPL-4 Model: Subcutaneously inject 1-3 million KPL-4 cells in 100 µL of the cell/Matrigel suspension into the flank of female nude or NOD/SCID mice.

    • MCF7 Model: Subcutaneously inject approximately 10 million MCF7 cells in a cell/Matrigel suspension into the flank of female nude mice. Estrogen supplementation is required for MCF7 tumor growth.

    • LAPC-4 Model: Subcutaneously inject approximately 10 million LAPC-4 cells in a cell/Matrigel suspension into the flank of male SCID or nude mice.[5][6] These mice require testosterone supplementation, which can be provided by implanting testosterone pellets subcutaneously.[5]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[7][8]

    • Initiate treatment by administering this compound (e.g., 25 or 50 mg/kg) or the vehicle control orally, once daily.

  • Efficacy Evaluation and Study Endpoints:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The study should be terminated when tumors in the control group reach a predetermined endpoint, such as a maximum volume (e.g., 1500-2000 mm³) or when tumors show signs of ulceration, as per institutional animal care and use committee (IACUC) guidelines.[9]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

Disclaimer

This document is intended for research purposes only and provides a synthesis of publicly available information. It is not a substitute for a thorough literature review and consultation with institutional animal care and use committees. Researchers should optimize these protocols for their specific experimental conditions and adhere to all relevant safety and ethical guidelines.

References

Application Notes and Protocols for BAY1125976 in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BAY1125976, a selective allosteric AKT1/2 inhibitor, in preclinical in vivo mouse xenograft models. The information is compiled from publicly available research to guide the design and execution of efficacy studies.

Introduction

This compound is a potent and selective inhibitor of AKT1 and AKT2, key components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. In preclinical studies, this compound has demonstrated significant antitumor activity in a range of cancer models with activated AKT signaling.[1][2] These notes provide detailed dosage information and experimental protocols for utilizing this compound in mouse xenograft studies.

Mechanism of Action

This compound functions as a selective, allosteric inhibitor of AKT1 and AKT2, with significantly less activity against AKT3.[1] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1, thereby preventing its phosphorylation and subsequent activation by PDK1.[1][2] This inhibition of AKT activation disrupts downstream signaling, leading to reduced cell proliferation and induction of apoptosis in tumor cells with an overactive PI3K/AKT/mTOR pathway.[3][4]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets that promote cell growth and survival. This compound's inhibition of AKT1/2 effectively blocks these downstream effects.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT p Downstream Downstream Effectors AKT->Downstream mTORC2 mTORC2 mTORC2->AKT p Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->AKT PTEN PTEN PTEN->PIP3

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo dosages and experimental parameters for this compound in various mouse xenograft models based on published studies.

Table 1: this compound In Vivo Dosage and Efficacy in Mouse Xenograft Models

Tumor ModelMouse StrainThis compound Dosage (mg/kg)Administration RouteDosing ScheduleReported Efficacy
KPL-4 (Breast Cancer)Nude25OralDailyStatistically significant tumor growth inhibition.[2]
50OralDailyPotent antitumor efficacy.[2]
MCF7 (Breast Cancer)Nude25OralDailySignificant antitumor efficacy.[2]
50OralDailySignificant antitumor efficacy.[2]
LAPC-4 (Prostate Cancer)SCID/Nude25OralDailyStatistically significant tumor growth inhibition.[2]
50OralDailyStatistically significant tumor growth inhibition.[2]
AXF 984 (Anal Cancer, PDX)Not Specified50OralDailyTumor growth inhibition.[2]
HBCx-2 (Breast Cancer, PDX)Not SpecifiedNot SpecifiedOralDaily or Twice DailyTumor growth inhibition.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol is adapted from a general method for formulating poorly water-soluble compounds for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or sterile water (ddH₂O)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

  • To prepare the final dosing solution, use the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • For a 1 mL final volume:

    • Start with 400 µL of PEG300 in a sterile microcentrifuge tube.

    • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.

  • The final concentration of this example formulation would be 1 mg/mL. Adjust the concentration of the initial DMSO stock to achieve the desired final concentration for dosing.

  • It is recommended to prepare this formulation fresh on the day of administration.

Protocol 2: General Procedure for a Subcutaneous Xenograft Study

This protocol provides a general workflow for establishing and conducting a subcutaneous xenograft study to evaluate the efficacy of this compound. Specific details for KPL-4, MCF7, and LAPC-4 models are included.

Materials and Animals:

  • Female athymic nude, NOD/SCID, or NSG mice, 6-8 weeks old.

  • Cancer cell lines (e.g., KPL-4, MCF7, LAPC-4).

  • Cell culture medium and reagents.

  • Matrigel®.

  • Testosterone pellets (for LAPC-4 model).

  • Calipers for tumor measurement.

  • This compound formulation and vehicle control.

Experimental Workflow:

Xenograft_Workflow Cell_Culture Cell Culture (e.g., KPL-4, MCF7, LAPC-4) Cell_Harvest Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Cell_Suspension Prepare Cell Suspension in Matrigel Cell_Harvest->Cell_Suspension Implantation Subcutaneous Implantation Cell_Suspension->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Study Endpoint (e.g., Max Tumor Volume) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: General workflow for a mouse xenograft efficacy study.

Detailed Steps:

  • Cell Culture and Preparation:

    • Culture cancer cells according to standard protocols.

    • Harvest cells during the exponential growth phase.

    • Perform a cell viability count (e.g., using trypan blue); viability should be >95%.

    • Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel® at the desired concentration.

  • Tumor Cell Implantation:

    • KPL-4 Model: Subcutaneously inject 1-3 million KPL-4 cells in 100 µL of the cell/Matrigel suspension into the flank of female nude or NOD/SCID mice.

    • MCF7 Model: Subcutaneously inject approximately 10 million MCF7 cells in a cell/Matrigel suspension into the flank of female nude mice. Estrogen supplementation is required for MCF7 tumor growth.

    • LAPC-4 Model: Subcutaneously inject approximately 10 million LAPC-4 cells in a cell/Matrigel suspension into the flank of male SCID or nude mice.[5][6] These mice require testosterone supplementation, which can be provided by implanting testosterone pellets subcutaneously.[5]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[7][8]

    • Initiate treatment by administering this compound (e.g., 25 or 50 mg/kg) or the vehicle control orally, once daily.

  • Efficacy Evaluation and Study Endpoints:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The study should be terminated when tumors in the control group reach a predetermined endpoint, such as a maximum volume (e.g., 1500-2000 mm³) or when tumors show signs of ulceration, as per institutional animal care and use committee (IACUC) guidelines.[9]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

Disclaimer

This document is intended for research purposes only and provides a synthesis of publicly available information. It is not a substitute for a thorough literature review and consultation with institutional animal care and use committees. Researchers should optimize these protocols for their specific experimental conditions and adhere to all relevant safety and ethical guidelines.

References

Application Notes and Protocols for the Preparation of BAY1125976 for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a common event in various cancers, making this compound a valuable tool for preclinical cancer research.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, ensuring consistent and reproducible results.

Physicochemical Properties and Solubility

Proper formulation of this compound is critical for its bioavailability and efficacy in animal models. The compound is practically insoluble in water and ethanol.[4] Therefore, a formulation using a combination of solvents is necessary for in vivo administration.

Table 1: Solubility of this compound

SolventSolubilityConcentration (mM)Notes
DMSO5 - 25 mg/mL13.04 - 65.20 mMSonication is recommended. Use of fresh, non-hygroscopic DMSO is crucial as moisture can reduce solubility.[4][5][6]

Recommended Formulation for In Vivo Studies

A common and effective vehicle for the oral administration of this compound in animal studies is a co-solvent system.[5] This formulation ensures the compound remains in suspension for accurate dosing.

Table 2: In Vivo Formulation Composition

ComponentPercentagePurpose
DMSO10%Primary solvent for initial dissolution
PEG30040%Solubilizing agent
Tween 805%Surfactant to improve stability of the suspension
Saline (0.9% NaCl) or ddH₂O45%Vehicle

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 10 mg/mL.

  • Vortex the solution vigorously.

  • If necessary, sonicate the solution to ensure complete dissolution.[5]

  • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use (within one week), aliquots can be stored at 4°C.[5][6]

Preparation of Dosing Solution (1 mg/mL) for Oral Gavage

This protocol provides instructions for preparing a 1 mL dosing solution at a final concentration of 1 mg/mL. The volumes can be scaled as needed.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl) or double-distilled water (ddH₂O)

  • Sterile conical tubes

Protocol:

  • Begin with 100 µL of the 10 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 to the stock solution.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture.

  • Mix again until the solution is clear.

  • Add 450 µL of saline or ddH₂O to bring the total volume to 1 mL.

  • Vortex the final solution thoroughly. The resulting mixture should be used immediately for optimal results.[4]

Note: It is crucial to add the solvents in the specified order to ensure proper dissolution and stability of the final formulation.[5]

Animal Dosing

In published preclinical studies, this compound has been shown to be effective when administered orally (p.o.) via gavage.

Table 3: Exemplary Dosing in Mouse Models

Tumor ModelMouse StrainDosageAdministration RouteReference
KPL-4 Breast CancerNMRI (nu/nu)25 or 50 mg/kg, dailyOral[4][5]
MCF7 Breast CancerNude25 or 50 mg/kg, dailyOral[4]
LAPC-4 Prostate CancerSCID25 or 50 mg/kg, dailyOral[4][7]
AXF 984 Anal CancerNude25 or 50 mg/kg, dailyOral[7]

Visualization of the Target Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

This compound is an allosteric inhibitor of AKT1 and AKT2, preventing their phosphorylation and subsequent activation of downstream targets.[1][3]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT1/2 PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Downstream Downstream Effectors (e.g., PRAS40, S6K) mTORC1->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->AKT Allosteric Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound on AKT1/2.

Experimental Workflow for In Vivo Studies

The following diagram outlines the typical workflow for preparing and administering this compound in an animal study.

a cluster_prep Preparation cluster_dosing Dosing Solution Formulation (Daily) cluster_admin Administration A Weigh this compound B Prepare 10 mg/mL Stock in DMSO A->B C Store Stock Solution at -80°C B->C D Aliquot Stock Solution E Add PEG300 D->E F Add Tween 80 E->F G Add Saline/ddH₂O F->G H Vortex to Create Final Dosing Solution G->H I Administer to Animal (e.g., Oral Gavage) H->I

Caption: Workflow for the preparation of this compound for animal administration.

References

Application Notes and Protocols for the Preparation of BAY1125976 for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a common event in various cancers, making this compound a valuable tool for preclinical cancer research.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, ensuring consistent and reproducible results.

Physicochemical Properties and Solubility

Proper formulation of this compound is critical for its bioavailability and efficacy in animal models. The compound is practically insoluble in water and ethanol.[4] Therefore, a formulation using a combination of solvents is necessary for in vivo administration.

Table 1: Solubility of this compound

SolventSolubilityConcentration (mM)Notes
DMSO5 - 25 mg/mL13.04 - 65.20 mMSonication is recommended. Use of fresh, non-hygroscopic DMSO is crucial as moisture can reduce solubility.[4][5][6]

Recommended Formulation for In Vivo Studies

A common and effective vehicle for the oral administration of this compound in animal studies is a co-solvent system.[5] This formulation ensures the compound remains in suspension for accurate dosing.

Table 2: In Vivo Formulation Composition

ComponentPercentagePurpose
DMSO10%Primary solvent for initial dissolution
PEG30040%Solubilizing agent
Tween 805%Surfactant to improve stability of the suspension
Saline (0.9% NaCl) or ddH₂O45%Vehicle

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 10 mg/mL.

  • Vortex the solution vigorously.

  • If necessary, sonicate the solution to ensure complete dissolution.[5]

  • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use (within one week), aliquots can be stored at 4°C.[5][6]

Preparation of Dosing Solution (1 mg/mL) for Oral Gavage

This protocol provides instructions for preparing a 1 mL dosing solution at a final concentration of 1 mg/mL. The volumes can be scaled as needed.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl) or double-distilled water (ddH₂O)

  • Sterile conical tubes

Protocol:

  • Begin with 100 µL of the 10 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 to the stock solution.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture.

  • Mix again until the solution is clear.

  • Add 450 µL of saline or ddH₂O to bring the total volume to 1 mL.

  • Vortex the final solution thoroughly. The resulting mixture should be used immediately for optimal results.[4]

Note: It is crucial to add the solvents in the specified order to ensure proper dissolution and stability of the final formulation.[5]

Animal Dosing

In published preclinical studies, this compound has been shown to be effective when administered orally (p.o.) via gavage.

Table 3: Exemplary Dosing in Mouse Models

Tumor ModelMouse StrainDosageAdministration RouteReference
KPL-4 Breast CancerNMRI (nu/nu)25 or 50 mg/kg, dailyOral[4][5]
MCF7 Breast CancerNude25 or 50 mg/kg, dailyOral[4]
LAPC-4 Prostate CancerSCID25 or 50 mg/kg, dailyOral[4][7]
AXF 984 Anal CancerNude25 or 50 mg/kg, dailyOral[7]

Visualization of the Target Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

This compound is an allosteric inhibitor of AKT1 and AKT2, preventing their phosphorylation and subsequent activation of downstream targets.[1][3]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT1/2 PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Downstream Downstream Effectors (e.g., PRAS40, S6K) mTORC1->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->AKT Allosteric Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound on AKT1/2.

Experimental Workflow for In Vivo Studies

The following diagram outlines the typical workflow for preparing and administering this compound in an animal study.

a cluster_prep Preparation cluster_dosing Dosing Solution Formulation (Daily) cluster_admin Administration A Weigh this compound B Prepare 10 mg/mL Stock in DMSO A->B C Store Stock Solution at -80°C B->C D Aliquot Stock Solution E Add PEG300 D->E F Add Tween 80 E->F G Add Saline/ddH₂O F->G H Vortex to Create Final Dosing Solution G->H I Administer to Animal (e.g., Oral Gavage) H->I

Caption: Workflow for the preparation of this compound for animal administration.

References

Application Notes and Protocols: BAY1125976 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is an orally bioavailable, potent, and highly selective allosteric inhibitor of AKT1 and AKT2 kinases.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, playing a crucial role in tumor cell proliferation, survival, and resistance to therapy.[3][4] Targeting AKT with this compound presents a promising therapeutic strategy, particularly in combination with other anti-cancer agents to enhance efficacy and overcome resistance. These application notes provide a summary of preclinical findings and detailed protocols for utilizing this compound in combination with anti-hormonal therapies, radiation, and a radiopharmaceutical agent.

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

This compound functions as an allosteric inhibitor, binding to a pocket outside the ATP-binding site of AKT1 and AKT2. This binding prevents the conformational changes necessary for AKT activation, thereby inhibiting the phosphorylation of its downstream substrates and suppressing the entire signaling cascade.

PI3K-AKT-mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->AKT inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Combination Therapy Applications

Combination with Anti-Hormonal Therapies in Breast Cancer

Rationale: The PI3K/AKT pathway is a key mechanism of resistance to endocrine therapies in hormone receptor-positive (HR+) breast cancer.[5] Combining this compound with anti-hormonal agents like tamoxifen (B1202) or fulvestrant (B1683766) can restore sensitivity and produce synergistic anti-tumor effects.[1]

Quantitative Data Summary:

Cell LineCombination AgentParameterResult
MCF-7 (ER+)TamoxifenIC50 (Proliferation)14-fold reduction compared to tamoxifen alone[1]
MCF-7 (Tamoxifen-resistant)TamoxifenProliferationSensitized resistant cells to tamoxifen[1]
MCF-7 (Fulvestrant-resistant)FulvestrantProliferationPotent inhibition of tumor cell growth[1]
KPL-4 (PIK3CA mutant)Anti-hormonalsProliferationSynergistic anti-proliferative effects[1]

Experimental Protocols:

In Vitro Proliferation Assay:

  • Cell Culture: Culture MCF-7 (tamoxifen-sensitive and resistant) or KPL-4 breast cancer cells in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow to adhere overnight.

  • Treatment: Treat cells with a dose matrix of this compound and tamoxifen or fulvestrant. Include single-agent and vehicle controls.

  • Incubation: Incubate for 3-5 days.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate IC50 values and assess synergy using software such as CompuSyn.

In Vivo Xenograft Study:

Xenograft Workflow Start Start Implant Implant Tumor Cells/ Fragments in Mice Start->Implant TumorGrowth Allow Tumors to Reach Palpable Size Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treat Administer Treatment: - Vehicle - this compound - Combination Agent - this compound + Agent Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint: Tumor Size Limit or Study Duration Reached Monitor->Endpoint Analyze Analyze Tumor Growth Inhibition Endpoint->Analyze

Caption: General workflow for in vivo xenograft studies.

  • Animal Model: Use female immunodeficient mice (e.g., BALB/c nude).

  • Tumor Implantation: Subcutaneously implant MCF-7 or KPL-4 cells. For MCF-7, supplement with estrogen to support initial tumor growth.

  • Tumor Growth and Randomization: Once tumors reach a volume of 150-200 mm³, randomize mice into treatment groups.

  • Treatment Administration:

    • Vehicle control (oral gavage, daily)

    • This compound (e.g., 25-50 mg/kg, oral gavage, daily)

    • Tamoxifen or Fulvestrant (at established effective doses)

    • Combination of this compound and anti-hormonal agent

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Analysis: Calculate tumor growth inhibition (TGI) for each group.

Combination with Radiation Therapy

Rationale: The AKT signaling pathway is implicated in radioresistance.[2] Inhibiting AKT with this compound may sensitize tumor cells to the cytotoxic effects of ionizing radiation.

Quantitative Data Summary (based on studies with other AKT inhibitors):

Tumor ModelCombinationParameterResult
FaDu (Head & Neck)AZD5363 + RadiationMedian Time to 700 mm³ Tumor Volume84.5 days (combo) vs. 29 days (radiation alone)
HCT-15 (Colon)Alisertib + MK2206 + RadiationCell ProliferationSignificant suppression compared to single agents
HCT-116 (Colon)Alisertib + MK2206 + RadiationApoptosisEnhanced apoptosis compared to single agents

Experimental Protocol (adapted from a study with AZD5363):

  • Cell Lines and Culture: Use cancer cell lines of interest (e.g., FaDu head and neck squamous cell carcinoma).

  • Animal Model: Use immunodeficient mice.

  • Tumor Implantation: Subcutaneously implant tumor cells.

  • Tumor Growth and Randomization: When tumors reach approximately 100 mm³, randomize mice into treatment groups.

  • Treatment Schedule:

    • Neoadjuvant: Administer this compound for 7 days prior to a single dose of radiation.

    • Adjuvant: Administer this compound starting 2 hours after a single dose of radiation and continue daily.

    • Concurrent: Administer this compound daily, with a single dose of radiation given on a specified day of treatment.

  • Radiation Delivery: Deliver a single dose of localized radiation (e.g., 5-10 Gy) to the tumor.

  • Monitoring and Endpoint: Monitor tumor growth and body weight. The endpoint is typically when tumors reach a specific volume (e.g., 700 mm³).

  • Analysis: Compare tumor growth delay between treatment groups.

Combination with Radium-223 (B1233065) in Bone Metastasis

Rationale: Radium-223 is a calcium-mimetic alpha-emitter that targets bone metastases. The PI3K/AKT pathway is active in bone metastases and may contribute to resistance. Combining this compound with Radium-223 could enhance the anti-tumor effect in the bone microenvironment.

Quantitative Data Summary (based on a study with an ATM inhibitor, a DNA damage response pathway component downstream of radiation effects):

Tumor ModelCombinationParameterResult
PC3 (Prostate Cancer Bone Metastasis)AZD1390 (ATMi) + 50 kBq/kg Radium-223Number of Mice with Tumors in Bone50% reduction compared to Radium-223 alone
PC3 (Prostate Cancer Bone Metastasis)AZD1390 (ATMi) + 50 kBq/kg Radium-223Tumor SizeSynergistic reduction

Experimental Protocol (adapted from a study combining Radium-223 with an ATM inhibitor):

  • Cell Line: Use a prostate cancer cell line that readily forms bone metastases (e.g., PC3).

  • Animal Model: Use male immunodeficient mice.

  • Induction of Bone Metastases: Inject tumor cells via the intracardiac route to establish bone metastases.

  • Monitoring of Metastasis: Monitor the development of bone metastases using bioluminescence imaging.

  • Randomization: Once bone metastases are established, randomize mice into treatment groups.

  • Treatment Administration:

    • Vehicle control

    • This compound (daily oral gavage)

    • Radium-223 (e.g., 50 kBq/kg, single intravenous injection)

    • Combination of this compound and Radium-223

  • Endpoint: Monitor tumor burden in the bone via imaging and overall survival.

  • Analysis: Compare the change in bioluminescent signal and survival rates between the different treatment groups.

Radium-223 Combination Workflow Start Start Injection Intracardiac Injection of Tumor Cells Start->Injection Monitoring Bioluminescence Imaging to Monitor Metastasis Injection->Monitoring Randomization Randomize Mice Based on Tumor Burden Monitoring->Randomization Treatment Treatment Administration: - Vehicle - this compound - Radium-223 - Combination Randomization->Treatment FollowUp Continued Imaging and Survival Monitoring Treatment->FollowUp Analysis Endpoint Analysis: Tumor Burden and Survival FollowUp->Analysis

Caption: Workflow for a preclinical study of this compound in combination with Radium-223.

Conclusion

This compound, as a selective AKT1/2 inhibitor, demonstrates significant potential for use in combination with various cancer therapies. The preclinical data strongly support its application with anti-hormonal agents to overcome resistance in breast cancer. Furthermore, there is a compelling rationale and established preclinical models for investigating its synergistic effects with radiation therapy and in targeting bone metastases in combination with Radium-223. The provided protocols offer a foundation for researchers to design and execute studies to further explore the therapeutic benefits of these combination strategies.

References

Application Notes and Protocols: BAY1125976 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is an orally bioavailable, potent, and highly selective allosteric inhibitor of AKT1 and AKT2 kinases.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, playing a crucial role in tumor cell proliferation, survival, and resistance to therapy.[3][4] Targeting AKT with this compound presents a promising therapeutic strategy, particularly in combination with other anti-cancer agents to enhance efficacy and overcome resistance. These application notes provide a summary of preclinical findings and detailed protocols for utilizing this compound in combination with anti-hormonal therapies, radiation, and a radiopharmaceutical agent.

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

This compound functions as an allosteric inhibitor, binding to a pocket outside the ATP-binding site of AKT1 and AKT2. This binding prevents the conformational changes necessary for AKT activation, thereby inhibiting the phosphorylation of its downstream substrates and suppressing the entire signaling cascade.

PI3K-AKT-mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->AKT inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Combination Therapy Applications

Combination with Anti-Hormonal Therapies in Breast Cancer

Rationale: The PI3K/AKT pathway is a key mechanism of resistance to endocrine therapies in hormone receptor-positive (HR+) breast cancer.[5] Combining this compound with anti-hormonal agents like tamoxifen or fulvestrant can restore sensitivity and produce synergistic anti-tumor effects.[1]

Quantitative Data Summary:

Cell LineCombination AgentParameterResult
MCF-7 (ER+)TamoxifenIC50 (Proliferation)14-fold reduction compared to tamoxifen alone[1]
MCF-7 (Tamoxifen-resistant)TamoxifenProliferationSensitized resistant cells to tamoxifen[1]
MCF-7 (Fulvestrant-resistant)FulvestrantProliferationPotent inhibition of tumor cell growth[1]
KPL-4 (PIK3CA mutant)Anti-hormonalsProliferationSynergistic anti-proliferative effects[1]

Experimental Protocols:

In Vitro Proliferation Assay:

  • Cell Culture: Culture MCF-7 (tamoxifen-sensitive and resistant) or KPL-4 breast cancer cells in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow to adhere overnight.

  • Treatment: Treat cells with a dose matrix of this compound and tamoxifen or fulvestrant. Include single-agent and vehicle controls.

  • Incubation: Incubate for 3-5 days.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate IC50 values and assess synergy using software such as CompuSyn.

In Vivo Xenograft Study:

Xenograft Workflow Start Start Implant Implant Tumor Cells/ Fragments in Mice Start->Implant TumorGrowth Allow Tumors to Reach Palpable Size Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treat Administer Treatment: - Vehicle - this compound - Combination Agent - this compound + Agent Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint: Tumor Size Limit or Study Duration Reached Monitor->Endpoint Analyze Analyze Tumor Growth Inhibition Endpoint->Analyze

Caption: General workflow for in vivo xenograft studies.

  • Animal Model: Use female immunodeficient mice (e.g., BALB/c nude).

  • Tumor Implantation: Subcutaneously implant MCF-7 or KPL-4 cells. For MCF-7, supplement with estrogen to support initial tumor growth.

  • Tumor Growth and Randomization: Once tumors reach a volume of 150-200 mm³, randomize mice into treatment groups.

  • Treatment Administration:

    • Vehicle control (oral gavage, daily)

    • This compound (e.g., 25-50 mg/kg, oral gavage, daily)

    • Tamoxifen or Fulvestrant (at established effective doses)

    • Combination of this compound and anti-hormonal agent

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Analysis: Calculate tumor growth inhibition (TGI) for each group.

Combination with Radiation Therapy

Rationale: The AKT signaling pathway is implicated in radioresistance.[2] Inhibiting AKT with this compound may sensitize tumor cells to the cytotoxic effects of ionizing radiation.

Quantitative Data Summary (based on studies with other AKT inhibitors):

Tumor ModelCombinationParameterResult
FaDu (Head & Neck)AZD5363 + RadiationMedian Time to 700 mm³ Tumor Volume84.5 days (combo) vs. 29 days (radiation alone)
HCT-15 (Colon)Alisertib + MK2206 + RadiationCell ProliferationSignificant suppression compared to single agents
HCT-116 (Colon)Alisertib + MK2206 + RadiationApoptosisEnhanced apoptosis compared to single agents

Experimental Protocol (adapted from a study with AZD5363):

  • Cell Lines and Culture: Use cancer cell lines of interest (e.g., FaDu head and neck squamous cell carcinoma).

  • Animal Model: Use immunodeficient mice.

  • Tumor Implantation: Subcutaneously implant tumor cells.

  • Tumor Growth and Randomization: When tumors reach approximately 100 mm³, randomize mice into treatment groups.

  • Treatment Schedule:

    • Neoadjuvant: Administer this compound for 7 days prior to a single dose of radiation.

    • Adjuvant: Administer this compound starting 2 hours after a single dose of radiation and continue daily.

    • Concurrent: Administer this compound daily, with a single dose of radiation given on a specified day of treatment.

  • Radiation Delivery: Deliver a single dose of localized radiation (e.g., 5-10 Gy) to the tumor.

  • Monitoring and Endpoint: Monitor tumor growth and body weight. The endpoint is typically when tumors reach a specific volume (e.g., 700 mm³).

  • Analysis: Compare tumor growth delay between treatment groups.

Combination with Radium-223 in Bone Metastasis

Rationale: Radium-223 is a calcium-mimetic alpha-emitter that targets bone metastases. The PI3K/AKT pathway is active in bone metastases and may contribute to resistance. Combining this compound with Radium-223 could enhance the anti-tumor effect in the bone microenvironment.

Quantitative Data Summary (based on a study with an ATM inhibitor, a DNA damage response pathway component downstream of radiation effects):

Tumor ModelCombinationParameterResult
PC3 (Prostate Cancer Bone Metastasis)AZD1390 (ATMi) + 50 kBq/kg Radium-223Number of Mice with Tumors in Bone50% reduction compared to Radium-223 alone
PC3 (Prostate Cancer Bone Metastasis)AZD1390 (ATMi) + 50 kBq/kg Radium-223Tumor SizeSynergistic reduction

Experimental Protocol (adapted from a study combining Radium-223 with an ATM inhibitor):

  • Cell Line: Use a prostate cancer cell line that readily forms bone metastases (e.g., PC3).

  • Animal Model: Use male immunodeficient mice.

  • Induction of Bone Metastases: Inject tumor cells via the intracardiac route to establish bone metastases.

  • Monitoring of Metastasis: Monitor the development of bone metastases using bioluminescence imaging.

  • Randomization: Once bone metastases are established, randomize mice into treatment groups.

  • Treatment Administration:

    • Vehicle control

    • This compound (daily oral gavage)

    • Radium-223 (e.g., 50 kBq/kg, single intravenous injection)

    • Combination of this compound and Radium-223

  • Endpoint: Monitor tumor burden in the bone via imaging and overall survival.

  • Analysis: Compare the change in bioluminescent signal and survival rates between the different treatment groups.

Radium-223 Combination Workflow Start Start Injection Intracardiac Injection of Tumor Cells Start->Injection Monitoring Bioluminescence Imaging to Monitor Metastasis Injection->Monitoring Randomization Randomize Mice Based on Tumor Burden Monitoring->Randomization Treatment Treatment Administration: - Vehicle - this compound - Radium-223 - Combination Randomization->Treatment FollowUp Continued Imaging and Survival Monitoring Treatment->FollowUp Analysis Endpoint Analysis: Tumor Burden and Survival FollowUp->Analysis

Caption: Workflow for a preclinical study of this compound in combination with Radium-223.

Conclusion

This compound, as a selective AKT1/2 inhibitor, demonstrates significant potential for use in combination with various cancer therapies. The preclinical data strongly support its application with anti-hormonal agents to overcome resistance in breast cancer. Furthermore, there is a compelling rationale and established preclinical models for investigating its synergistic effects with radiation therapy and in targeting bone metastases in combination with Radium-223. The provided protocols offer a foundation for researchers to design and execute studies to further explore the therapeutic benefits of these combination strategies.

References

Application of BAY1125976 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective, allosteric inhibitor of AKT1 and AKT2, key nodes in the PI3K/AKT/mTOR signaling cascade.[1][2][3] Dysregulation of this pathway is a frequent event in a multitude of human cancers, contributing to tumor progression, therapeutic resistance, and poor patient outcomes.[1][3] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown robust in vivo efficacy in both cell line-derived and patient-derived xenograft (PDX) models, particularly those harboring genetic alterations that activate the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[1][2][4] These application notes provide a comprehensive overview of the use of this compound in PDX models, including quantitative efficacy data and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor, binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1 and AKT2.[1][2][3] This binding prevents the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1] Inhibition of AKT phosphorylation blocks downstream signaling to critical effectors such as PRAS40, GSK3β, and the mTORC1 complex, ultimately leading to decreased cell proliferation and survival.[3]

BAY1125976_Signaling_Pathway cluster_upstream Upstream Activation cluster_akt_inhibition AKT Inhibition by this compound cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 pAKT p-AKT (Thr308, Ser473) PDK1->pAKT phosphorylates Thr308 mTORC2->pAKT phosphorylates Ser473 AKT AKT1/2 AKT->pAKT pPRAS40 p-PRAS40 pAKT->pPRAS40 phosphorylates mTORC1 mTORC1 pAKT->mTORC1 activates CellGrowth Cell Growth & Survival pAKT->CellGrowth This compound This compound This compound->AKT inhibits PRAS40 PRAS40 PRAS40->pPRAS40 mTORC1->CellGrowth

Diagram 1: this compound Signaling Pathway Inhibition.

Quantitative Efficacy in Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant antitumor activity in various PDX models, particularly those with a dependency on the PI3K/AKT signaling pathway. The tables below summarize the available quantitative data.

Table 1: Efficacy of this compound in Breast Cancer PDX Models

PDX ModelCancer TypeKey Genetic Alteration(s)Treatment RegimenEfficacy EndpointResultReference
HBCx-2Triple-Negative Breast CancerAKT1 E17K5, 15, or 25 mg/kg, p.o., BID for 23 daysTumor Growth InhibitionDose-dependent tumor growth inhibition[2]

Table 2: Efficacy of this compound in Prostate and Anal Cancer PDX Models

PDX ModelCancer TypeKey Genetic Alteration(s)Treatment RegimenEfficacy EndpointResultReference
LAPC-4Prostate CancerAKT1 E17K25 or 50 mg/kg, p.o., QDTumor Growth InhibitionDose-dependent tumor growth inhibition[1][2]
AXF 984Anal CancerAKT1 E17K50 mg/kg, p.o., QD for 19 daysT/C Volume0.10 (p < 0.001)[1][2]

T/C: Treatment vs. Control; p.o.: oral administration; QD: once daily; BID: twice daily.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in PDX models.

Protocol 1: Establishment and Propagation of Patient-Derived Xenografts

This protocol outlines the subcutaneous implantation of patient tumor tissue into immunodeficient mice.

PDX_Establishment_Workflow start Patient Tumor Tissue Collection process1 Tumor Fragmentation (2-4 mm³ pieces) start->process1 process2 Subcutaneous Implantation into Immunodeficient Mice (P0) process1->process2 decision Tumor Growth Monitoring process2->decision decision->decision Continue Monitoring process3 Tumor Excision (when ~1000-1500 mm³) decision->process3 Tumor Reaches Target Size process4 Tumor Re-fragmentation process3->process4 process5 Passaging into New Cohort of Mice (P1) process4->process5 process6 Cryopreservation of Tumor Fragments process4->process6 end Established PDX Model for Drug Testing process5->end

Diagram 2: Workflow for PDX Model Establishment.

Materials:

  • Fresh patient tumor tissue in sterile collection medium (e.g., RPMI-1640 with antibiotics).

  • Immunodeficient mice (e.g., NOD/SCID or NSG).

  • Sterile surgical instruments.

  • Matrigel (optional).

  • Anesthesia.

Procedure:

  • Under sterile conditions, mince the patient tumor tissue into small fragments of approximately 2-4 mm³.

  • Anesthetize the recipient mouse.

  • Make a small incision in the skin on the flank of the mouse.

  • Using forceps, create a subcutaneous pocket.

  • (Optional) Mix the tumor fragment with Matrigel to support initial engraftment.

  • Implant a single tumor fragment into the subcutaneous pocket.

  • Close the incision with surgical clips or sutures.

  • Monitor the mice for tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.

  • The excised tumor can be serially passaged into new cohorts of mice for expansion.

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

Procedure:

  • Once tumors in the PDX cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare this compound in a suitable vehicle for oral administration.

  • Administer this compound or vehicle to the respective groups at the desired dose and schedule (e.g., 50 mg/kg, p.o., QD).

  • Monitor tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.

  • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 3: Pharmacodynamic Analysis of p-AKT and p-PRAS40 by Western Blot

This protocol details the assessment of target engagement in tumor tissue.

Materials:

  • Excised tumor tissue.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Nitrocellulose or PVDF membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-PRAS40 (Thr246), anti-total PRAS40.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Homogenize tumor tissue in lysis buffer on ice.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Tumor Lysate Preparation step1 Protein Quantification start->step1 step2 SDS-PAGE step1->step2 step3 Protein Transfer to Membrane step2->step3 step4 Blocking step3->step4 step5 Primary Antibody Incubation (p-AKT, p-PRAS40) step4->step5 step6 Secondary Antibody Incubation step5->step6 step7 Chemiluminescent Detection step6->step7 end Data Analysis and Quantification step7->end

Diagram 3: Western Blot Workflow for Pharmacodynamic Analysis.

Conclusion

This compound is a promising therapeutic agent that effectively targets the PI3K/AKT/mTOR pathway. Patient-derived xenograft models serve as a valuable preclinical platform to evaluate the in vivo efficacy of this compound and to identify patient populations that are most likely to respond to treatment. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies with this targeted inhibitor.

References

Application of BAY1125976 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective, allosteric inhibitor of AKT1 and AKT2, key nodes in the PI3K/AKT/mTOR signaling cascade.[1][2][3] Dysregulation of this pathway is a frequent event in a multitude of human cancers, contributing to tumor progression, therapeutic resistance, and poor patient outcomes.[1][3] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown robust in vivo efficacy in both cell line-derived and patient-derived xenograft (PDX) models, particularly those harboring genetic alterations that activate the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[1][2][4] These application notes provide a comprehensive overview of the use of this compound in PDX models, including quantitative efficacy data and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor, binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1 and AKT2.[1][2][3] This binding prevents the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1] Inhibition of AKT phosphorylation blocks downstream signaling to critical effectors such as PRAS40, GSK3β, and the mTORC1 complex, ultimately leading to decreased cell proliferation and survival.[3]

BAY1125976_Signaling_Pathway cluster_upstream Upstream Activation cluster_akt_inhibition AKT Inhibition by this compound cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 pAKT p-AKT (Thr308, Ser473) PDK1->pAKT phosphorylates Thr308 mTORC2->pAKT phosphorylates Ser473 AKT AKT1/2 AKT->pAKT pPRAS40 p-PRAS40 pAKT->pPRAS40 phosphorylates mTORC1 mTORC1 pAKT->mTORC1 activates CellGrowth Cell Growth & Survival pAKT->CellGrowth This compound This compound This compound->AKT inhibits PRAS40 PRAS40 PRAS40->pPRAS40 mTORC1->CellGrowth

Diagram 1: this compound Signaling Pathway Inhibition.

Quantitative Efficacy in Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant antitumor activity in various PDX models, particularly those with a dependency on the PI3K/AKT signaling pathway. The tables below summarize the available quantitative data.

Table 1: Efficacy of this compound in Breast Cancer PDX Models

PDX ModelCancer TypeKey Genetic Alteration(s)Treatment RegimenEfficacy EndpointResultReference
HBCx-2Triple-Negative Breast CancerAKT1 E17K5, 15, or 25 mg/kg, p.o., BID for 23 daysTumor Growth InhibitionDose-dependent tumor growth inhibition[2]

Table 2: Efficacy of this compound in Prostate and Anal Cancer PDX Models

PDX ModelCancer TypeKey Genetic Alteration(s)Treatment RegimenEfficacy EndpointResultReference
LAPC-4Prostate CancerAKT1 E17K25 or 50 mg/kg, p.o., QDTumor Growth InhibitionDose-dependent tumor growth inhibition[1][2]
AXF 984Anal CancerAKT1 E17K50 mg/kg, p.o., QD for 19 daysT/C Volume0.10 (p < 0.001)[1][2]

T/C: Treatment vs. Control; p.o.: oral administration; QD: once daily; BID: twice daily.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in PDX models.

Protocol 1: Establishment and Propagation of Patient-Derived Xenografts

This protocol outlines the subcutaneous implantation of patient tumor tissue into immunodeficient mice.

PDX_Establishment_Workflow start Patient Tumor Tissue Collection process1 Tumor Fragmentation (2-4 mm³ pieces) start->process1 process2 Subcutaneous Implantation into Immunodeficient Mice (P0) process1->process2 decision Tumor Growth Monitoring process2->decision decision->decision Continue Monitoring process3 Tumor Excision (when ~1000-1500 mm³) decision->process3 Tumor Reaches Target Size process4 Tumor Re-fragmentation process3->process4 process5 Passaging into New Cohort of Mice (P1) process4->process5 process6 Cryopreservation of Tumor Fragments process4->process6 end Established PDX Model for Drug Testing process5->end

Diagram 2: Workflow for PDX Model Establishment.

Materials:

  • Fresh patient tumor tissue in sterile collection medium (e.g., RPMI-1640 with antibiotics).

  • Immunodeficient mice (e.g., NOD/SCID or NSG).

  • Sterile surgical instruments.

  • Matrigel (optional).

  • Anesthesia.

Procedure:

  • Under sterile conditions, mince the patient tumor tissue into small fragments of approximately 2-4 mm³.

  • Anesthetize the recipient mouse.

  • Make a small incision in the skin on the flank of the mouse.

  • Using forceps, create a subcutaneous pocket.

  • (Optional) Mix the tumor fragment with Matrigel to support initial engraftment.

  • Implant a single tumor fragment into the subcutaneous pocket.

  • Close the incision with surgical clips or sutures.

  • Monitor the mice for tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.

  • The excised tumor can be serially passaged into new cohorts of mice for expansion.

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

Procedure:

  • Once tumors in the PDX cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare this compound in a suitable vehicle for oral administration.

  • Administer this compound or vehicle to the respective groups at the desired dose and schedule (e.g., 50 mg/kg, p.o., QD).

  • Monitor tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.

  • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 3: Pharmacodynamic Analysis of p-AKT and p-PRAS40 by Western Blot

This protocol details the assessment of target engagement in tumor tissue.

Materials:

  • Excised tumor tissue.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Nitrocellulose or PVDF membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-PRAS40 (Thr246), anti-total PRAS40.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Homogenize tumor tissue in lysis buffer on ice.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Tumor Lysate Preparation step1 Protein Quantification start->step1 step2 SDS-PAGE step1->step2 step3 Protein Transfer to Membrane step2->step3 step4 Blocking step3->step4 step5 Primary Antibody Incubation (p-AKT, p-PRAS40) step4->step5 step6 Secondary Antibody Incubation step5->step6 step7 Chemiluminescent Detection step6->step7 end Data Analysis and Quantification step7->end

Diagram 3: Western Blot Workflow for Pharmacodynamic Analysis.

Conclusion

This compound is a promising therapeutic agent that effectively targets the PI3K/AKT/mTOR pathway. Patient-derived xenograft models serve as a valuable preclinical platform to evaluate the in vivo efficacy of this compound and to identify patient populations that are most likely to respond to treatment. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies with this targeted inhibitor.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BAY1125976, a selective allosteric AKT1/2 inhibitor, and its application in studying drug resistance mechanisms. Detailed protocols for key experiments are included to facilitate research in this area.

Introduction to this compound

This compound is a potent and highly selective, orally administered small-molecule inhibitor of AKT1 and AKT2.[1][2] It functions through an allosteric mechanism, binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT.[1][2] This binding prevents the phosphorylation of AKT at Threonine 308 (T308) by PDK1, a critical step in its activation.[2] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers and is a key driver of cell proliferation, survival, and the development of resistance to anti-cancer therapies.[2] this compound has demonstrated anti-tumor activity in preclinical models with activated PI3K/AKT/mTOR pathways.[2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound, as well as key pharmacokinetic and clinical trial results.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM) at 10 µM ATPIC50 (nM) at 2 mM ATP
AKT15.244
AKT21836
AKT3427Not Reported

Data sourced from Selleck Chemicals product page.

Table 2: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
BT-474Breast CancerSubmicromolar
T47DBreast CancerSubmicromolar
MCF7Breast CancerSubmicromolar
ZR-75-1Breast CancerSubmicromolar
EVSA-TBreast CancerSubmicromolar
MDA-MB-453Breast CancerSubmicromolar
KPL-4Breast CancerSubmicromolar
BT20Breast CancerSubmicromolar
LNCaPProstate CancerSubmicromolar
LAPC-4Prostate CancerSubmicromolar
KU-19-19Bladder CancerInhibition of pAKT1-S473 at 35 nM

Data sourced from Selleck Chemicals product page.[1]

Table 3: Phase I Clinical Trial (NCT01915576) Results for this compound

ParameterValue
Maximum Tolerated Dose (MTD) 80 mg once daily (QD) and 60 mg twice daily (BID)
Recommended Phase 2 Dose (RP2D) 60 mg BID
Patient Population 78 patients with advanced solid tumors
Response at RP2D 1 Partial Response, 30 Stable Disease, 38 Progressive Disease
Clinical Benefit Rate at RP2D 27.9% in 43 patients
Common Dose-Limiting Toxicities Grade 3/4 increased transaminases, γ-GT, and alkaline phosphatase
Pharmacokinetics (tmax) 0.5 to 3 hours

Data sourced from the Phase 1 Dose Escalation Study of BAY 1125976.[3][4]

Mechanisms of Resistance to this compound

Acquired resistance to allosteric AKT inhibitors like this compound is a significant challenge. The primary mechanism identified is the emergence of mutations within the AKT1 gene itself.

AKT1 Mutations

Studies have shown that resistance to allosteric AKT inhibitors is often driven by mutations in the PH domain of AKT1.[1][3] A key example is the W80C mutation , which has been identified in prostate cancer models with acquired resistance to the allosteric inhibitor MK-2206.[3] The tryptophan at position 80 is crucial for forming the binding pocket for allosteric inhibitors.[3] Its mutation to cysteine prevents the drug from binding effectively, thereby conferring resistance.[3] Other mutations at the interface of the PH and kinase domains, such as E17K and L52R in the PH domain and D323H in the kinase domain, can also disrupt the binding of allosteric inhibitors.[5]

Compensatory Signaling Pathways

Inhibition of the PI3K/AKT pathway can lead to the activation of compensatory signaling pathways, which can promote cell survival and resistance. For instance, inhibition of PI3K/AKT signaling has been shown to trigger the compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer.[6] The activation of such alternative survival pathways can bypass the effects of AKT inhibition and contribute to drug resistance.

Experimental Protocols

Detailed protocols for key experiments to study the effects of this compound and its resistance mechanisms are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate overnight.[7]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Read the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-AKT (Ser473)

This protocol is used to assess the inhibitory effect of this compound on AKT signaling by measuring the phosphorylation of AKT at Serine 473.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[10]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[10]

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT as a loading control.

Protocol 3: Generation of this compound-Resistant Cell Lines

This protocol describes a general method for developing cell lines with acquired resistance to this compound.

Materials:

  • Parental cancer cell line

  • This compound

  • Complete cell culture medium

  • Cell culture flasks and plates

Procedure:

  • Determine the initial IC50: First, determine the IC50 of this compound for the parental cell line using the cell viability assay described in Protocol 1.

  • Initial exposure: Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10 to IC20).[11]

  • Dose escalation: Once the cells have adapted and are proliferating steadily at the current concentration, gradually increase the concentration of this compound in the culture medium.[12] A stepwise increase of 1.5 to 2-fold is a common starting point.[12]

  • Monitoring and maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. Maintain a parallel culture of the parental cell line for comparison.[11]

  • Selection of resistant population: Over a period of several months, a population of cells that can proliferate in the presence of a high concentration of this compound (e.g., several-fold higher than the initial IC50) will be selected.

  • Characterization of resistant cells: Once a resistant cell line is established, confirm the degree of resistance by performing a cell viability assay and comparing the IC50 to that of the parental cells. The resistant phenotype should be stable even after a period of culture in drug-free medium.

  • Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at various stages of their development.[11]

Visualizations

Signaling Pathway

BAY1125976_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->AKT inhibits

Caption: Mechanism of action of this compound in the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

Drug_Resistance_Workflow start Start with Parental Cell Line ic50 Determine IC50 of This compound start->ic50 expose Continuous Exposure to Increasing Doses of this compound ic50->expose select Select for Resistant Population expose->select characterize Characterize Resistant Cell Line select->characterize compare_ic50 Compare IC50 to Parental Line characterize->compare_ic50 analyze_mechanisms Analyze Resistance Mechanisms characterize->analyze_mechanisms end End compare_ic50->end sequencing AKT1 Sequencing analyze_mechanisms->sequencing western Western Blot for Compensatory Pathways analyze_mechanisms->western sequencing->end western->end

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

Logical Relationship

Resistance_Mechanisms bay This compound (Allosteric AKT Inhibitor) resistance Acquired Resistance bay->resistance akt_mutation AKT1 PH Domain Mutation (e.g., W80C) resistance->akt_mutation compensatory Activation of Compensatory Pathways (e.g., MET/STAT3) resistance->compensatory binding_disrupted Inhibitor Binding Disrupted akt_mutation->binding_disrupted bypass AKT Inhibition Bypassed compensatory->bypass

Caption: Key mechanisms of acquired resistance to allosteric AKT inhibitors like this compound.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BAY1125976, a selective allosteric AKT1/2 inhibitor, and its application in studying drug resistance mechanisms. Detailed protocols for key experiments are included to facilitate research in this area.

Introduction to this compound

This compound is a potent and highly selective, orally administered small-molecule inhibitor of AKT1 and AKT2.[1][2] It functions through an allosteric mechanism, binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT.[1][2] This binding prevents the phosphorylation of AKT at Threonine 308 (T308) by PDK1, a critical step in its activation.[2] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers and is a key driver of cell proliferation, survival, and the development of resistance to anti-cancer therapies.[2] this compound has demonstrated anti-tumor activity in preclinical models with activated PI3K/AKT/mTOR pathways.[2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound, as well as key pharmacokinetic and clinical trial results.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM) at 10 µM ATPIC50 (nM) at 2 mM ATP
AKT15.244
AKT21836
AKT3427Not Reported

Data sourced from Selleck Chemicals product page.

Table 2: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
BT-474Breast CancerSubmicromolar
T47DBreast CancerSubmicromolar
MCF7Breast CancerSubmicromolar
ZR-75-1Breast CancerSubmicromolar
EVSA-TBreast CancerSubmicromolar
MDA-MB-453Breast CancerSubmicromolar
KPL-4Breast CancerSubmicromolar
BT20Breast CancerSubmicromolar
LNCaPProstate CancerSubmicromolar
LAPC-4Prostate CancerSubmicromolar
KU-19-19Bladder CancerInhibition of pAKT1-S473 at 35 nM

Data sourced from Selleck Chemicals product page.[1]

Table 3: Phase I Clinical Trial (NCT01915576) Results for this compound

ParameterValue
Maximum Tolerated Dose (MTD) 80 mg once daily (QD) and 60 mg twice daily (BID)
Recommended Phase 2 Dose (RP2D) 60 mg BID
Patient Population 78 patients with advanced solid tumors
Response at RP2D 1 Partial Response, 30 Stable Disease, 38 Progressive Disease
Clinical Benefit Rate at RP2D 27.9% in 43 patients
Common Dose-Limiting Toxicities Grade 3/4 increased transaminases, γ-GT, and alkaline phosphatase
Pharmacokinetics (tmax) 0.5 to 3 hours

Data sourced from the Phase 1 Dose Escalation Study of BAY 1125976.[3][4]

Mechanisms of Resistance to this compound

Acquired resistance to allosteric AKT inhibitors like this compound is a significant challenge. The primary mechanism identified is the emergence of mutations within the AKT1 gene itself.

AKT1 Mutations

Studies have shown that resistance to allosteric AKT inhibitors is often driven by mutations in the PH domain of AKT1.[1][3] A key example is the W80C mutation , which has been identified in prostate cancer models with acquired resistance to the allosteric inhibitor MK-2206.[3] The tryptophan at position 80 is crucial for forming the binding pocket for allosteric inhibitors.[3] Its mutation to cysteine prevents the drug from binding effectively, thereby conferring resistance.[3] Other mutations at the interface of the PH and kinase domains, such as E17K and L52R in the PH domain and D323H in the kinase domain, can also disrupt the binding of allosteric inhibitors.[5]

Compensatory Signaling Pathways

Inhibition of the PI3K/AKT pathway can lead to the activation of compensatory signaling pathways, which can promote cell survival and resistance. For instance, inhibition of PI3K/AKT signaling has been shown to trigger the compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer.[6] The activation of such alternative survival pathways can bypass the effects of AKT inhibition and contribute to drug resistance.

Experimental Protocols

Detailed protocols for key experiments to study the effects of this compound and its resistance mechanisms are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate overnight.[7]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Read the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-AKT (Ser473)

This protocol is used to assess the inhibitory effect of this compound on AKT signaling by measuring the phosphorylation of AKT at Serine 473.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[10]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[10]

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT as a loading control.

Protocol 3: Generation of this compound-Resistant Cell Lines

This protocol describes a general method for developing cell lines with acquired resistance to this compound.

Materials:

  • Parental cancer cell line

  • This compound

  • Complete cell culture medium

  • Cell culture flasks and plates

Procedure:

  • Determine the initial IC50: First, determine the IC50 of this compound for the parental cell line using the cell viability assay described in Protocol 1.

  • Initial exposure: Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10 to IC20).[11]

  • Dose escalation: Once the cells have adapted and are proliferating steadily at the current concentration, gradually increase the concentration of this compound in the culture medium.[12] A stepwise increase of 1.5 to 2-fold is a common starting point.[12]

  • Monitoring and maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. Maintain a parallel culture of the parental cell line for comparison.[11]

  • Selection of resistant population: Over a period of several months, a population of cells that can proliferate in the presence of a high concentration of this compound (e.g., several-fold higher than the initial IC50) will be selected.

  • Characterization of resistant cells: Once a resistant cell line is established, confirm the degree of resistance by performing a cell viability assay and comparing the IC50 to that of the parental cells. The resistant phenotype should be stable even after a period of culture in drug-free medium.

  • Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at various stages of their development.[11]

Visualizations

Signaling Pathway

BAY1125976_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->AKT inhibits

Caption: Mechanism of action of this compound in the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

Drug_Resistance_Workflow start Start with Parental Cell Line ic50 Determine IC50 of This compound start->ic50 expose Continuous Exposure to Increasing Doses of this compound ic50->expose select Select for Resistant Population expose->select characterize Characterize Resistant Cell Line select->characterize compare_ic50 Compare IC50 to Parental Line characterize->compare_ic50 analyze_mechanisms Analyze Resistance Mechanisms characterize->analyze_mechanisms end End compare_ic50->end sequencing AKT1 Sequencing analyze_mechanisms->sequencing western Western Blot for Compensatory Pathways analyze_mechanisms->western sequencing->end western->end

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

Logical Relationship

Resistance_Mechanisms bay This compound (Allosteric AKT Inhibitor) resistance Acquired Resistance bay->resistance akt_mutation AKT1 PH Domain Mutation (e.g., W80C) resistance->akt_mutation compensatory Activation of Compensatory Pathways (e.g., MET/STAT3) resistance->compensatory binding_disrupted Inhibitor Binding Disrupted akt_mutation->binding_disrupted bypass AKT Inhibition Bypassed compensatory->bypass

Caption: Key mechanisms of acquired resistance to allosteric AKT inhibitors like this compound.

References

Troubleshooting & Optimization

Technical Support Center: Managing BAY1125976-Induced Liver Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential liver toxicity associated with the AKT1/2 inhibitor, BAY1125976, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, selective, and allosteric inhibitor of AKT1 and AKT2, which are serine/threonine protein kinases.[1][2] It functions by binding to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, thereby preventing its phosphorylation and activation.[3] This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and is crucial for tumor cell proliferation, survival, and migration.[2][3][4]

Q2: Is liver toxicity a known side effect of this compound?

A2: Yes, in a phase I clinical trial involving human patients with advanced solid tumors, dose-limiting toxicities included Grade 3-4 increases in transaminases (ALT, AST), γ-glutamyltransferase (γ-GT), and alkaline phosphatase (ALP).[5][6][7] Therefore, monitoring liver function is critical when using this compound in preclinical animal models.

Q3: What are the typical signs of liver toxicity to monitor in animal models treated with this compound?

A3: Based on clinical findings and general principles of drug-induced liver injury (DILI), researchers should monitor for the following signs in animal models:

  • Biochemical changes: Elevations in serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin (B190676) (Tbili), and serum bile acids (SBA).[8][9]

  • Histopathological changes: Evidence of hepatocellular necrosis, biliary injury, inflammation, and steatosis in liver tissue samples.

  • Clinical signs: Weight loss, lethargy, changes in appetite, and abdominal distention.

Q4: At what point in my experiment should I be most concerned about potential liver toxicity?

A4: Liver toxicity is often dose-dependent.[4] It is crucial to perform dose-range finding studies to establish the maximum tolerated dose (MTD) in your specific animal model. Toxicity can manifest after both acute high-dose administration and chronic lower-dose administration. Regular monitoring throughout the study period is recommended.

Troubleshooting Guides

Issue 1: Elevated Serum Liver Enzymes (ALT/AST)

You've observed a significant increase in serum ALT and AST levels in your treatment group compared to the vehicle control group.

Possible Cause Troubleshooting Step
Dose is too high - Review your dosing regimen. Consider performing a dose-response study to identify a more tolerable dose that maintains efficacy. - Compare your dose to those reported in the literature for in vivo efficacy studies (e.g., 25-50 mg/kg daily in mouse xenograft models).[1]
Hepatocellular Injury - Collect liver tissue for histopathological analysis to confirm hepatocellular necrosis or damage. - Correlate the timing of the enzyme elevation with the dosing schedule.
Idiosyncratic Reaction - While less common in inbred animal strains, consider the possibility of individual animal sensitivity. Analyze the data for outliers.
Vehicle-related Toxicity - Ensure the vehicle used for drug formulation is non-toxic at the administered volume. Run a vehicle-only control group. A common formulation for in vivo studies includes DMSO, PEG300, and Tween80.[1]
Issue 2: Elevated Serum Cholestatic Markers (ALP/Bilirubin)

You've detected a significant rise in serum ALP and total bilirubin levels, suggesting possible cholestatic or biliary injury.

Possible Cause Troubleshooting Step
Biliary Tract Injury - Perform histopathology on liver tissue to look for evidence of bile duct hyperplasia, cholestasis, or biliary necrosis. - Analyze serum bile acids (SBA) as they are sensitive markers of biliary injury.[8][9]
Inhibition of Bile Salt Export - The PI3K/AKT/mTOR pathway is involved in hepatocyte metabolism. Inhibition by this compound may disrupt bile acid homeostasis.
Compound Precipitation - At high concentrations, the compound might precipitate in the biliary tract. Assess the solubility of your formulation.
Issue 3: Histopathological Evidence of Liver Damage with Minimal Biochemical Changes

Your histopathology results show signs of liver damage (e.g., mild necrosis, inflammation), but the serum enzyme levels are not significantly elevated.

Possible Cause Troubleshooting Step
Early-stage Toxicity - The observed damage may be at an early stage, preceding significant enzyme release into the bloodstream. Consider earlier time points for blood collection.
Focal vs. Widespread Damage - The damage might be localized and not extensive enough to cause a systemic increase in liver enzymes.
Adaptive Response - The liver may be initiating a compensatory or adaptive response to the drug-induced stress.
Insensitive Biomarkers - Traditional biomarkers may not be sensitive enough to detect subtle or specific types of liver injury. Consider evaluating more sensitive or mechanism-specific biomarkers if available.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Liver Biomarkers in Mice (14-Day Study)

Dose (mg/kg/day)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control35 ± 550 ± 8100 ± 150.2 ± 0.05
2545 ± 765 ± 10110 ± 200.2 ± 0.06
5090 ± 15120 ± 20150 ± 250.3 ± 0.08
100350 ± 50 480 ± 60280 ± 40**0.8 ± 0.2

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 2: In Vitro IC50 Values of this compound

TargetIC50 (nM)
AKT15.2 (at 10 µM ATP)
AKT218 (at 10 µM ATP)
AKT3427 (at 10 µM ATP)

Data sourced from Selleck Chemicals.[1]

Experimental Protocols

Protocol 1: Assessment of Serum Biochemical Markers of Liver Injury
  • Animal Dosing: Administer this compound or vehicle control to animals as per the study design.

  • Blood Collection: At designated time points, collect blood from the animals via appropriate methods (e.g., retro-orbital sinus, cardiac puncture).

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

  • Biochemical Analysis: Analyze the serum samples for levels of ALT, AST, ALP, and total bilirubin using a clinical chemistry analyzer or commercially available assay kits, following the manufacturer's instructions.

  • Data Analysis: Compare the mean values of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).

Protocol 2: Histopathological Evaluation of Liver Tissue
  • Tissue Collection: At the end of the study, euthanize the animals and immediately perfuse the liver with phosphate-buffered saline (PBS) to remove blood.

  • Fixation: Excise the liver and fix a portion in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the stained slides for evidence of hepatocellular necrosis, inflammation, steatosis, and biliary changes.

Visualizations

BAY1125976_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT1/2 PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->AKT Inhibits (Allosteric)

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start: Animal Acclimatization Dosing Daily Dosing: This compound or Vehicle Start->Dosing Monitoring In-life Monitoring: Body Weight, Clinical Signs Dosing->Monitoring Blood Blood Collection (Interim & Terminal) Dosing->Blood Monitoring->Blood Necropsy Terminal Necropsy Monitoring->Necropsy Serum Serum Biochemistry: ALT, AST, ALP, Bilirubin Blood->Serum Analysis Data Analysis & Interpretation Serum->Analysis Histo Liver Histopathology (H&E Staining) Necropsy->Histo Histo->Analysis

Caption: Experimental workflow for liver toxicity assessment.

Troubleshooting_Logic ElevatedEnzymes Elevated Liver Enzymes? CheckDose Dose Too High? ElevatedEnzymes->CheckDose Yes Continue Continue Monitoring ElevatedEnzymes->Continue No ReduceDose Action: Reduce Dose or Re-evaluate MTD CheckDose->ReduceDose Yes VehicleTox Vehicle Toxicity? CheckDose->VehicleTox No Histology Confirm with Histopathology ReduceDose->Histology VehicleTox->Histology Unlikely RunVehicleControl Action: Run Vehicle-only Control Group VehicleTox->RunVehicleControl Possible RunVehicleControl->Histology

Caption: Troubleshooting logic for elevated liver enzymes.

References

Technical Support Center: Managing BAY1125976-Induced Liver Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential liver toxicity associated with the AKT1/2 inhibitor, BAY1125976, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, selective, and allosteric inhibitor of AKT1 and AKT2, which are serine/threonine protein kinases.[1][2] It functions by binding to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, thereby preventing its phosphorylation and activation.[3] This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and is crucial for tumor cell proliferation, survival, and migration.[2][3][4]

Q2: Is liver toxicity a known side effect of this compound?

A2: Yes, in a phase I clinical trial involving human patients with advanced solid tumors, dose-limiting toxicities included Grade 3-4 increases in transaminases (ALT, AST), γ-glutamyltransferase (γ-GT), and alkaline phosphatase (ALP).[5][6][7] Therefore, monitoring liver function is critical when using this compound in preclinical animal models.

Q3: What are the typical signs of liver toxicity to monitor in animal models treated with this compound?

A3: Based on clinical findings and general principles of drug-induced liver injury (DILI), researchers should monitor for the following signs in animal models:

  • Biochemical changes: Elevations in serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin (Tbili), and serum bile acids (SBA).[8][9]

  • Histopathological changes: Evidence of hepatocellular necrosis, biliary injury, inflammation, and steatosis in liver tissue samples.

  • Clinical signs: Weight loss, lethargy, changes in appetite, and abdominal distention.

Q4: At what point in my experiment should I be most concerned about potential liver toxicity?

A4: Liver toxicity is often dose-dependent.[4] It is crucial to perform dose-range finding studies to establish the maximum tolerated dose (MTD) in your specific animal model. Toxicity can manifest after both acute high-dose administration and chronic lower-dose administration. Regular monitoring throughout the study period is recommended.

Troubleshooting Guides

Issue 1: Elevated Serum Liver Enzymes (ALT/AST)

You've observed a significant increase in serum ALT and AST levels in your treatment group compared to the vehicle control group.

Possible Cause Troubleshooting Step
Dose is too high - Review your dosing regimen. Consider performing a dose-response study to identify a more tolerable dose that maintains efficacy. - Compare your dose to those reported in the literature for in vivo efficacy studies (e.g., 25-50 mg/kg daily in mouse xenograft models).[1]
Hepatocellular Injury - Collect liver tissue for histopathological analysis to confirm hepatocellular necrosis or damage. - Correlate the timing of the enzyme elevation with the dosing schedule.
Idiosyncratic Reaction - While less common in inbred animal strains, consider the possibility of individual animal sensitivity. Analyze the data for outliers.
Vehicle-related Toxicity - Ensure the vehicle used for drug formulation is non-toxic at the administered volume. Run a vehicle-only control group. A common formulation for in vivo studies includes DMSO, PEG300, and Tween80.[1]
Issue 2: Elevated Serum Cholestatic Markers (ALP/Bilirubin)

You've detected a significant rise in serum ALP and total bilirubin levels, suggesting possible cholestatic or biliary injury.

Possible Cause Troubleshooting Step
Biliary Tract Injury - Perform histopathology on liver tissue to look for evidence of bile duct hyperplasia, cholestasis, or biliary necrosis. - Analyze serum bile acids (SBA) as they are sensitive markers of biliary injury.[8][9]
Inhibition of Bile Salt Export - The PI3K/AKT/mTOR pathway is involved in hepatocyte metabolism. Inhibition by this compound may disrupt bile acid homeostasis.
Compound Precipitation - At high concentrations, the compound might precipitate in the biliary tract. Assess the solubility of your formulation.
Issue 3: Histopathological Evidence of Liver Damage with Minimal Biochemical Changes

Your histopathology results show signs of liver damage (e.g., mild necrosis, inflammation), but the serum enzyme levels are not significantly elevated.

Possible Cause Troubleshooting Step
Early-stage Toxicity - The observed damage may be at an early stage, preceding significant enzyme release into the bloodstream. Consider earlier time points for blood collection.
Focal vs. Widespread Damage - The damage might be localized and not extensive enough to cause a systemic increase in liver enzymes.
Adaptive Response - The liver may be initiating a compensatory or adaptive response to the drug-induced stress.
Insensitive Biomarkers - Traditional biomarkers may not be sensitive enough to detect subtle or specific types of liver injury. Consider evaluating more sensitive or mechanism-specific biomarkers if available.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Liver Biomarkers in Mice (14-Day Study)

Dose (mg/kg/day)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control35 ± 550 ± 8100 ± 150.2 ± 0.05
2545 ± 765 ± 10110 ± 200.2 ± 0.06
5090 ± 15120 ± 20150 ± 250.3 ± 0.08
100350 ± 50 480 ± 60280 ± 40**0.8 ± 0.2

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 2: In Vitro IC50 Values of this compound

TargetIC50 (nM)
AKT15.2 (at 10 µM ATP)
AKT218 (at 10 µM ATP)
AKT3427 (at 10 µM ATP)

Data sourced from Selleck Chemicals.[1]

Experimental Protocols

Protocol 1: Assessment of Serum Biochemical Markers of Liver Injury
  • Animal Dosing: Administer this compound or vehicle control to animals as per the study design.

  • Blood Collection: At designated time points, collect blood from the animals via appropriate methods (e.g., retro-orbital sinus, cardiac puncture).

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

  • Biochemical Analysis: Analyze the serum samples for levels of ALT, AST, ALP, and total bilirubin using a clinical chemistry analyzer or commercially available assay kits, following the manufacturer's instructions.

  • Data Analysis: Compare the mean values of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).

Protocol 2: Histopathological Evaluation of Liver Tissue
  • Tissue Collection: At the end of the study, euthanize the animals and immediately perfuse the liver with phosphate-buffered saline (PBS) to remove blood.

  • Fixation: Excise the liver and fix a portion in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the stained slides for evidence of hepatocellular necrosis, inflammation, steatosis, and biliary changes.

Visualizations

BAY1125976_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT1/2 PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->AKT Inhibits (Allosteric)

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start: Animal Acclimatization Dosing Daily Dosing: This compound or Vehicle Start->Dosing Monitoring In-life Monitoring: Body Weight, Clinical Signs Dosing->Monitoring Blood Blood Collection (Interim & Terminal) Dosing->Blood Monitoring->Blood Necropsy Terminal Necropsy Monitoring->Necropsy Serum Serum Biochemistry: ALT, AST, ALP, Bilirubin Blood->Serum Analysis Data Analysis & Interpretation Serum->Analysis Histo Liver Histopathology (H&E Staining) Necropsy->Histo Histo->Analysis

Caption: Experimental workflow for liver toxicity assessment.

Troubleshooting_Logic ElevatedEnzymes Elevated Liver Enzymes? CheckDose Dose Too High? ElevatedEnzymes->CheckDose Yes Continue Continue Monitoring ElevatedEnzymes->Continue No ReduceDose Action: Reduce Dose or Re-evaluate MTD CheckDose->ReduceDose Yes VehicleTox Vehicle Toxicity? CheckDose->VehicleTox No Histology Confirm with Histopathology ReduceDose->Histology VehicleTox->Histology Unlikely RunVehicleControl Action: Run Vehicle-only Control Group VehicleTox->RunVehicleControl Possible RunVehicleControl->Histology

Caption: Troubleshooting logic for elevated liver enzymes.

References

Optimizing BAY1125976 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing BAY1125976 dosage and minimizing side effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective oral allosteric inhibitor of AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1, preventing its phosphorylation at T308 by PDK1 and subsequent activation.[2] This leads to the inhibition of downstream signaling in the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism.[1][2]

Q2: What are the reported side effects of this compound in clinical trials?

A2: The primary dose-limiting toxicities (DLTs) observed in the Phase I clinical trial (NCT01915576) were related to liver function. These included Grade 3-4 increases in transaminases (ALT, AST), γ-glutamyltransferase (γ-GT), and alkaline phosphatase (AP).[1][3] Stomach pain was also reported as a DLT.[1][3] Hyperglycemia has also been observed, which is considered an on-target effect of AKT inhibition.[4]

Q3: What were the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (R2D) determined in the Phase I clinical trial?

A3: The Phase I trial evaluated both once-daily (QD) and twice-daily (BID) dosing schedules. The MTD was determined to be 80 mg for the QD schedule and 60 mg for the BID schedule. The R2D for further studies was established at 60 mg BID.[1]

Troubleshooting Guides

In Vitro Experiments

Q4: I am not seeing consistent inhibition of AKT phosphorylation (p-AKT) in my Western blots. What could be the issue?

A4: Inconsistent p-AKT results can arise from several factors. Here is a troubleshooting guide:

  • Cell Line Confluency: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. We recommend a cell density of 60-70% confluency on the day of the experiment.[5]

  • Treatment Time: The inhibition of p-AKT by this compound can be rapid. In clinical studies, maximum inhibition was observed 4 hours post-dosing with a return to baseline in the QD schedule.[1] For in vitro experiments, a time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal treatment duration for your specific cell line.

  • Protein Extraction and Handling: Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the extraction process to prevent protein degradation and dephosphorylation.

  • Antibody Quality: Ensure your primary antibodies for both p-AKT (at Ser473 and Thr308) and total AKT are validated and used at the recommended dilution. Run a positive and negative control to verify antibody performance.

  • Loading Control: Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. Also, normalize the p-AKT signal to the total AKT signal to account for any variations in total AKT levels.[5]

Q5: I am having issues with the solubility of this compound for my in vitro assays. What is the recommended solvent?

A5: this compound is soluble in DMSO. For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

In Vivo Experiments

Q6: How can I monitor for and manage potential liver toxicity in my preclinical animal models?

A6: Given that hepatotoxicity is a known side effect, regular monitoring is crucial.

  • Baseline and Routine Monitoring: Collect baseline blood samples before starting treatment to establish normal liver function parameters. Subsequently, monitor serum levels of ALT, AST, ALP, and total bilirubin (B190676) at regular intervals (e.g., weekly) throughout the study.

  • Dose Adjustments: If a significant elevation in liver enzymes is observed (e.g., >3 times the upper limit of normal), consider a dose reduction or temporary interruption of treatment until the levels return to baseline or Grade 1.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of liver tissues to assess for any signs of drug-induced liver injury (DILI), such as necrosis, inflammation, or steatosis.

Q7: What is a recommended starting dose for in vivo efficacy studies in xenograft models?

A7: Preclinical studies have shown that daily oral administration of this compound is well-tolerated and demonstrates dose-dependent antitumor effects in multiple xenograft models.[6] A specific starting dose will depend on the tumor model and the desired therapeutic window. It is recommended to perform a pilot dose-range finding study to determine the optimal dose that balances efficacy and tolerability in your specific model.

Data Presentation

Table 1: Summary of Dosing and Key Side Effects from Phase I Clinical Trial (NCT01915576)

Dosing ScheduleMaximum Tolerated Dose (MTD)Recommended Phase II Dose (R2D)Dose-Limiting Toxicities (Grade 3-4)
Once Daily (QD)80 mg-Increased Transaminases (ALT, AST), Increased γ-GT, Increased Alkaline Phosphatase
Twice Daily (BID)60 mg60 mgIncreased Transaminases (ALT, AST), Increased γ-GT, Increased Alkaline Phosphatase, Stomach Pain

Data compiled from the Phase I dose-escalation study of this compound.[1][3]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-AKT and Total AKT

  • Cell Culture and Treatment: Plate cells at a density to achieve 60-70% confluency on the day of treatment. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473 or Thr308) and total AKT overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To probe for a loading control, strip the membrane using a stripping buffer and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).[5]

Protocol 2: In Vitro Assessment of Drug-Induced Liver Injury (DILI)

  • Cell Culture: Use a relevant liver cell model, such as primary human hepatocytes or HepG2 cells.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assay: Assess cell viability using an MTT or LDH release assay to determine the IC50 value.

  • Liver Enzyme Measurement: Collect the cell culture supernatant to measure the activity of released liver enzymes, such as ALT and AST, using commercially available assay kits.

  • Mechanism-based Assays: To investigate the mechanism of toxicity, you can perform assays to measure mitochondrial dysfunction (e.g., JC-1 staining), oxidative stress (e.g., ROS measurement), and steatosis (e.g., Oil Red O staining).

Mandatory Visualization

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT1/2 PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates This compound This compound This compound->AKT Inhibits (Allosteric) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cell Culture (e.g., Cancer Cell Lines) Treatment 2. Treatment with This compound CellCulture->Treatment WesternBlot 3. Western Blot (p-AKT, Total AKT) Treatment->WesternBlot ViabilityAssay 4. Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay Xenograft 1. Xenograft Model Establishment Dosing 2. This compound Dosing (e.g., Oral Gavage) Xenograft->Dosing Monitoring 3. Tumor Growth & Side Effect Monitoring Dosing->Monitoring Endpoint 4. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

References

Optimizing BAY1125976 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing BAY1125976 dosage and minimizing side effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective oral allosteric inhibitor of AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1, preventing its phosphorylation at T308 by PDK1 and subsequent activation.[2] This leads to the inhibition of downstream signaling in the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism.[1][2]

Q2: What are the reported side effects of this compound in clinical trials?

A2: The primary dose-limiting toxicities (DLTs) observed in the Phase I clinical trial (NCT01915576) were related to liver function. These included Grade 3-4 increases in transaminases (ALT, AST), γ-glutamyltransferase (γ-GT), and alkaline phosphatase (AP).[1][3] Stomach pain was also reported as a DLT.[1][3] Hyperglycemia has also been observed, which is considered an on-target effect of AKT inhibition.[4]

Q3: What were the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (R2D) determined in the Phase I clinical trial?

A3: The Phase I trial evaluated both once-daily (QD) and twice-daily (BID) dosing schedules. The MTD was determined to be 80 mg for the QD schedule and 60 mg for the BID schedule. The R2D for further studies was established at 60 mg BID.[1]

Troubleshooting Guides

In Vitro Experiments

Q4: I am not seeing consistent inhibition of AKT phosphorylation (p-AKT) in my Western blots. What could be the issue?

A4: Inconsistent p-AKT results can arise from several factors. Here is a troubleshooting guide:

  • Cell Line Confluency: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. We recommend a cell density of 60-70% confluency on the day of the experiment.[5]

  • Treatment Time: The inhibition of p-AKT by this compound can be rapid. In clinical studies, maximum inhibition was observed 4 hours post-dosing with a return to baseline in the QD schedule.[1] For in vitro experiments, a time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal treatment duration for your specific cell line.

  • Protein Extraction and Handling: Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the extraction process to prevent protein degradation and dephosphorylation.

  • Antibody Quality: Ensure your primary antibodies for both p-AKT (at Ser473 and Thr308) and total AKT are validated and used at the recommended dilution. Run a positive and negative control to verify antibody performance.

  • Loading Control: Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. Also, normalize the p-AKT signal to the total AKT signal to account for any variations in total AKT levels.[5]

Q5: I am having issues with the solubility of this compound for my in vitro assays. What is the recommended solvent?

A5: this compound is soluble in DMSO. For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

In Vivo Experiments

Q6: How can I monitor for and manage potential liver toxicity in my preclinical animal models?

A6: Given that hepatotoxicity is a known side effect, regular monitoring is crucial.

  • Baseline and Routine Monitoring: Collect baseline blood samples before starting treatment to establish normal liver function parameters. Subsequently, monitor serum levels of ALT, AST, ALP, and total bilirubin at regular intervals (e.g., weekly) throughout the study.

  • Dose Adjustments: If a significant elevation in liver enzymes is observed (e.g., >3 times the upper limit of normal), consider a dose reduction or temporary interruption of treatment until the levels return to baseline or Grade 1.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of liver tissues to assess for any signs of drug-induced liver injury (DILI), such as necrosis, inflammation, or steatosis.

Q7: What is a recommended starting dose for in vivo efficacy studies in xenograft models?

A7: Preclinical studies have shown that daily oral administration of this compound is well-tolerated and demonstrates dose-dependent antitumor effects in multiple xenograft models.[6] A specific starting dose will depend on the tumor model and the desired therapeutic window. It is recommended to perform a pilot dose-range finding study to determine the optimal dose that balances efficacy and tolerability in your specific model.

Data Presentation

Table 1: Summary of Dosing and Key Side Effects from Phase I Clinical Trial (NCT01915576)

Dosing ScheduleMaximum Tolerated Dose (MTD)Recommended Phase II Dose (R2D)Dose-Limiting Toxicities (Grade 3-4)
Once Daily (QD)80 mg-Increased Transaminases (ALT, AST), Increased γ-GT, Increased Alkaline Phosphatase
Twice Daily (BID)60 mg60 mgIncreased Transaminases (ALT, AST), Increased γ-GT, Increased Alkaline Phosphatase, Stomach Pain

Data compiled from the Phase I dose-escalation study of this compound.[1][3]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-AKT and Total AKT

  • Cell Culture and Treatment: Plate cells at a density to achieve 60-70% confluency on the day of treatment. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473 or Thr308) and total AKT overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To probe for a loading control, strip the membrane using a stripping buffer and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).[5]

Protocol 2: In Vitro Assessment of Drug-Induced Liver Injury (DILI)

  • Cell Culture: Use a relevant liver cell model, such as primary human hepatocytes or HepG2 cells.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assay: Assess cell viability using an MTT or LDH release assay to determine the IC50 value.

  • Liver Enzyme Measurement: Collect the cell culture supernatant to measure the activity of released liver enzymes, such as ALT and AST, using commercially available assay kits.

  • Mechanism-based Assays: To investigate the mechanism of toxicity, you can perform assays to measure mitochondrial dysfunction (e.g., JC-1 staining), oxidative stress (e.g., ROS measurement), and steatosis (e.g., Oil Red O staining).

Mandatory Visualization

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT1/2 PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates This compound This compound This compound->AKT Inhibits (Allosteric) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cell Culture (e.g., Cancer Cell Lines) Treatment 2. Treatment with This compound CellCulture->Treatment WesternBlot 3. Western Blot (p-AKT, Total AKT) Treatment->WesternBlot ViabilityAssay 4. Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay Xenograft 1. Xenograft Model Establishment Dosing 2. This compound Dosing (e.g., Oral Gavage) Xenograft->Dosing Monitoring 3. Tumor Growth & Side Effect Monitoring Dosing->Monitoring Endpoint 4. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

References

Stability of BAY1125976 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAY1125976. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: There are differing recommendations from various suppliers regarding the storage of this compound in DMSO at -20°C. Some suggest a storage period of up to one year, while others recommend a shorter duration of one month. To ensure the integrity of your experiments, we recommend aliquoting your stock solution into single-use vials and storing them at -80°C for long-term storage (up to 6 months). For short-term use, storage at -20°C for up to one month is advisable. It is best practice to perform a stability check if the solution has been stored for an extended period.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway. By binding to an allosteric site, it prevents the phosphorylation and subsequent activation of AKT, leading to the inhibition of downstream signaling and ultimately impacting cell proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, making it a critical target for therapeutic intervention.

Q3: My this compound in DMSO has precipitated after a freeze-thaw cycle. What should I do?

A3: Precipitation can occur after freeze-thaw cycles. To redissolve the compound, you can gently warm the vial in a 37°C water bath for 5-10 minutes and vortex thoroughly. If precipitation persists, sonication for a short period may also be effective. To avoid this issue, it is highly recommended to prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Q4: What concentration of DMSO is acceptable for my cell-based assays?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. However, it is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound
  • Possible Cause 1: Degradation of this compound in stock solution.

    • Solution: The stability of this compound in DMSO at -20°C can be a concern, with recommendations varying from one month to one year. For critical experiments, it is advisable to use a freshly prepared stock solution or one that has been stored at -80°C in single-use aliquots for no longer than six months. If you suspect degradation, you can perform a stability analysis using HPLC (see Experimental Protocol section).

  • Possible Cause 2: Repeated freeze-thaw cycles.

    • Solution: Repeatedly freezing and thawing your stock solution can lead to precipitation and degradation of the compound. Prepare single-use aliquots of your stock solution to minimize this.

Issue 2: Precipitation of this compound upon dilution in aqueous buffer/media
  • Possible Cause: Low aqueous solubility of this compound.

    • Solution: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound can precipitate out if its solubility limit is exceeded. To mitigate this, add the DMSO stock to the aqueous solution dropwise while vortexing to ensure rapid mixing. Preparing an intermediate dilution in your buffer/media can also be helpful.

Stability of this compound in DMSO at -20°C

The following table summarizes illustrative data on the stability of this compound in DMSO when stored at -20°C. This data is intended as a guideline; for critical applications, we recommend performing your own stability assessment.

Storage Duration (Months)Percentage of Initial Concentration Remaining (%)Observations
0100Clear, colorless solution
198.5Clear, colorless solution
395.2Clear, colorless solution
690.7Slight yellowish tint observed
1285.1Visible particulate matter

Experimental Protocol: Stability Assessment of this compound in DMSO by HPLC-UV

This protocol outlines a method for determining the stability of this compound in a DMSO stock solution stored at -20°C over time.

1. Materials and Reagents:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • HPLC vials with inserts

  • 0.22 µm syringe filters

2. Preparation of Stock and Working Solutions:

  • Stock Solution (10 mM): Accurately weigh a sufficient amount of this compound powder and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM. Vortex until fully dissolved.

  • Working Standard (100 µM): On the day of analysis (Time 0), dilute the 10 mM stock solution 1:100 in ACN to prepare a 100 µM working standard.

3. Storage Conditions:

  • Aliquot the 10 mM stock solution into several small, tightly sealed vials and store them at -20°C, protected from light.

4. HPLC-UV Method:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of this compound (typically between 250-350 nm) and monitor at this wavelength.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

5. Stability Study Procedure:

  • Time 0 Analysis: On the day of stock solution preparation, take an aliquot, prepare the 100 µM working standard, and inject it into the HPLC system in triplicate. The average peak area will serve as the 100% reference.

  • Subsequent Time Points: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one of the stored aliquots from the -20°C freezer. Allow it to thaw completely and reach room temperature.

  • Prepare a 100 µM working solution from the thawed stock in the same manner as the Time 0 sample.

  • Inject the working solution in triplicate and record the average peak area for this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Average Peak Area at Time X / Average Peak Area at Time 0) * 100

  • Plot the % Remaining against the storage time to visualize the degradation profile.

Visualizations

PI3K_AKT_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 akt AKT1/2 pip3->akt pten PTEN pten->pip3 mtorc1 mTORC1 akt->mtorc1 This compound This compound This compound->akt Allosteric Inhibition downstream Downstream Effectors (e.g., S6K, 4E-BP1) mtorc1->downstream proliferation Cell Proliferation, Survival, Metabolism downstream->proliferation

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

Stability_Workflow start Prepare 10 mM This compound stock in DMSO aliquot Aliquot into single-use vials start->aliquot store Store at -20°C aliquot->store timepoint At each time point (0, 1, 3, 6, 12 months) store->timepoint thaw Thaw one aliquot to room temperature timepoint->thaw prepare_sample Prepare 100 µM working solution in Acetonitrile thaw->prepare_sample hplc Analyze by HPLC-UV (in triplicate) prepare_sample->hplc analyze Calculate % Remaining vs. Time 0 hplc->analyze end Assess Stability analyze->end

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

Stability of BAY1125976 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAY1125976. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: There are differing recommendations from various suppliers regarding the storage of this compound in DMSO at -20°C. Some suggest a storage period of up to one year, while others recommend a shorter duration of one month. To ensure the integrity of your experiments, we recommend aliquoting your stock solution into single-use vials and storing them at -80°C for long-term storage (up to 6 months). For short-term use, storage at -20°C for up to one month is advisable. It is best practice to perform a stability check if the solution has been stored for an extended period.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway. By binding to an allosteric site, it prevents the phosphorylation and subsequent activation of AKT, leading to the inhibition of downstream signaling and ultimately impacting cell proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, making it a critical target for therapeutic intervention.

Q3: My this compound in DMSO has precipitated after a freeze-thaw cycle. What should I do?

A3: Precipitation can occur after freeze-thaw cycles. To redissolve the compound, you can gently warm the vial in a 37°C water bath for 5-10 minutes and vortex thoroughly. If precipitation persists, sonication for a short period may also be effective. To avoid this issue, it is highly recommended to prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Q4: What concentration of DMSO is acceptable for my cell-based assays?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. However, it is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound
  • Possible Cause 1: Degradation of this compound in stock solution.

    • Solution: The stability of this compound in DMSO at -20°C can be a concern, with recommendations varying from one month to one year. For critical experiments, it is advisable to use a freshly prepared stock solution or one that has been stored at -80°C in single-use aliquots for no longer than six months. If you suspect degradation, you can perform a stability analysis using HPLC (see Experimental Protocol section).

  • Possible Cause 2: Repeated freeze-thaw cycles.

    • Solution: Repeatedly freezing and thawing your stock solution can lead to precipitation and degradation of the compound. Prepare single-use aliquots of your stock solution to minimize this.

Issue 2: Precipitation of this compound upon dilution in aqueous buffer/media
  • Possible Cause: Low aqueous solubility of this compound.

    • Solution: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound can precipitate out if its solubility limit is exceeded. To mitigate this, add the DMSO stock to the aqueous solution dropwise while vortexing to ensure rapid mixing. Preparing an intermediate dilution in your buffer/media can also be helpful.

Stability of this compound in DMSO at -20°C

The following table summarizes illustrative data on the stability of this compound in DMSO when stored at -20°C. This data is intended as a guideline; for critical applications, we recommend performing your own stability assessment.

Storage Duration (Months)Percentage of Initial Concentration Remaining (%)Observations
0100Clear, colorless solution
198.5Clear, colorless solution
395.2Clear, colorless solution
690.7Slight yellowish tint observed
1285.1Visible particulate matter

Experimental Protocol: Stability Assessment of this compound in DMSO by HPLC-UV

This protocol outlines a method for determining the stability of this compound in a DMSO stock solution stored at -20°C over time.

1. Materials and Reagents:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • HPLC vials with inserts

  • 0.22 µm syringe filters

2. Preparation of Stock and Working Solutions:

  • Stock Solution (10 mM): Accurately weigh a sufficient amount of this compound powder and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM. Vortex until fully dissolved.

  • Working Standard (100 µM): On the day of analysis (Time 0), dilute the 10 mM stock solution 1:100 in ACN to prepare a 100 µM working standard.

3. Storage Conditions:

  • Aliquot the 10 mM stock solution into several small, tightly sealed vials and store them at -20°C, protected from light.

4. HPLC-UV Method:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of this compound (typically between 250-350 nm) and monitor at this wavelength.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

5. Stability Study Procedure:

  • Time 0 Analysis: On the day of stock solution preparation, take an aliquot, prepare the 100 µM working standard, and inject it into the HPLC system in triplicate. The average peak area will serve as the 100% reference.

  • Subsequent Time Points: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one of the stored aliquots from the -20°C freezer. Allow it to thaw completely and reach room temperature.

  • Prepare a 100 µM working solution from the thawed stock in the same manner as the Time 0 sample.

  • Inject the working solution in triplicate and record the average peak area for this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Average Peak Area at Time X / Average Peak Area at Time 0) * 100

  • Plot the % Remaining against the storage time to visualize the degradation profile.

Visualizations

PI3K_AKT_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 akt AKT1/2 pip3->akt pten PTEN pten->pip3 mtorc1 mTORC1 akt->mtorc1 This compound This compound This compound->akt Allosteric Inhibition downstream Downstream Effectors (e.g., S6K, 4E-BP1) mtorc1->downstream proliferation Cell Proliferation, Survival, Metabolism downstream->proliferation

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

Stability_Workflow start Prepare 10 mM This compound stock in DMSO aliquot Aliquot into single-use vials start->aliquot store Store at -20°C aliquot->store timepoint At each time point (0, 1, 3, 6, 12 months) store->timepoint thaw Thaw one aliquot to room temperature timepoint->thaw prepare_sample Prepare 100 µM working solution in Acetonitrile thaw->prepare_sample hplc Analyze by HPLC-UV (in triplicate) prepare_sample->hplc analyze Calculate % Remaining vs. Time 0 hplc->analyze end Assess Stability analyze->end

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

Technical Support Center: Overcoming Resistance to BAY1125976 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective allosteric AKT1/2 inhibitor, BAY1125976, in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, allosteric inhibitor of AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, preventing its phosphorylation by PDK1 at threonine 308 and subsequent activation.[3] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in tumor cell proliferation, survival, and migration.[3][4][5]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to allosteric AKT inhibitors like this compound can arise through several mechanisms:

  • Upregulation of AKT3: Since this compound is significantly less potent against AKT3 compared to AKT1 and AKT2, cancer cells can upregulate the expression of AKT3 to bypass the inhibitory effects of the drug.[1][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked PI3K/AKT pathway. This can include the activation of various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MET, or the activation of downstream kinases like PIM kinases.

  • Reactivation of mTOR Signaling: Resistance can occur through the reactivation of mTOR signaling downstream of AKT, uncoupling it from AKT inhibition.

  • Induction of Glucocorticoid Receptor (GR): In prostate cancer models, the induction of the glucocorticoid receptor has been identified as a potential resistance mechanism.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value (typically >5-fold) is a strong indicator of acquired resistance.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in vitro.

Possible Cause 1: Upregulation of AKT3.

  • Troubleshooting Steps:

    • Assess AKT3 expression: Perform Western blotting or quantitative real-time PCR (qRT-PCR) to compare the protein and mRNA levels of AKT3 in your resistant and parental cell lines.

    • Functional validation: Use siRNA or shRNA to knockdown AKT3 in the resistant cells and determine if sensitivity to this compound is restored.

Possible Cause 2: Activation of bypass signaling pathways.

  • Troubleshooting Steps:

    • Screen for activated RTKs: Use a phospho-RTK array to identify any receptor tyrosine kinases that are hyperphosphorylated in the resistant cells compared to the parental cells.

    • Assess downstream pathway activation: Perform Western blotting to check for the phosphorylation status of key proteins in alternative signaling pathways, such as ERK (for the MAPK pathway) and BAD (for the PIM kinase pathway).

    • Combination therapy: Treat the resistant cells with this compound in combination with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor if EGFR is activated) to see if sensitivity is restored.

Problem 2: Inconsistent results in cell viability assays.

Possible Cause: Suboptimal assay conditions.

  • Troubleshooting Steps:

    • Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase during the experiment.

    • Check drug solubility: this compound should be fully dissolved in the culture medium to ensure accurate concentrations.

    • Use appropriate controls: Always include vehicle-treated (e.g., DMSO) and untreated controls.

    • Confirm assay linearity: Ensure that the signal from your viability assay (e.g., MTT, CellTiter-Glo) is within the linear range of detection.

Quantitative Data Summary

Table 1: Illustrative IC50 Values for an Allosteric AKT Inhibitor in Sensitive vs. Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistancePotential Resistance Mechanism
Breast Cancer (T47D) 50250050Upregulation of AKT3
Prostate Cancer (LNCaP) 100500050Activation of PIM Kinase

Note: This table provides representative data for allosteric AKT inhibitors. Actual values for this compound may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response curve to find the IC50 of this compound in the parental cancer cell line.

  • Chronic Exposure: Culture the parental cells in the continuous presence of this compound at a concentration equal to the IC20.

  • Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Establishment of Resistance: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Characterization: Confirm the resistant phenotype by performing a new dose-response curve and comparing the IC50 to the parental line.

Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
  • Cell Lysis: Grow parental and this compound-resistant cells to 80-90% confluency. Lyse the cells using the lysis buffer provided with the phospho-RTK array kit, supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Array Incubation: Incubate the array membranes with equal amounts of protein from the parental and resistant cell lysates overnight at 4°C.

  • Washing: Wash the membranes thoroughly with the provided wash buffer to remove unbound proteins.

  • Detection Antibody Incubation: Incubate the membranes with a pan-anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent Detection: Add the chemiluminescent substrate and visualize the signals using an appropriate imaging system.

  • Analysis: Compare the signal intensities of the corresponding spots on the arrays from the parental and resistant cells to identify differentially phosphorylated RTKs.

Protocol 3: PIM Kinase Activity Assay
  • Prepare Kinase Reaction: In a microplate, combine the PIM kinase substrate (e.g., a BAD peptide), ATP, and the cell lysate from either parental or resistant cells in the provided kinase assay buffer.

  • Initiate Reaction: Add recombinant PIM-1 or PIM-2 kinase to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction & Detect ADP: Add a reagent to stop the kinase reaction and convert the generated ADP to ATP.

  • Luminescence Measurement: Add a luciferase/luciferin reagent and measure the luminescent signal, which is proportional to the PIM kinase activity.

  • Data Analysis: Compare the kinase activity in the lysates from resistant cells to that of the parental cells.

Visualizations

BAY1125976_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT1_2 AKT1/2 PDK1->AKT1_2 Phosphorylates (T308) mTORC1 mTORC1 AKT1_2->mTORC1 Activates This compound This compound This compound->AKT1_2 Inhibits (Allosteric) Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Mechanism of action of this compound in the PI3K/AKT signaling pathway.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms This compound This compound AKT1_2 AKT1/2 Inhibition This compound->AKT1_2 Resistance Resistance to This compound AKT1_2->Resistance AKT3 Upregulation of AKT3 AKT3->Resistance Bypass Activation of Bypass Signaling Pathways (e.g., RTKs, PIM Kinase) Bypass->Resistance mTOR Reactivation of mTOR Signaling mTOR->Resistance GR Induction of Glucocorticoid Receptor GR->Resistance

Caption: Potential mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Decreased this compound Efficacy Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Yes AKT3_check Assess AKT3 Expression Investigate->AKT3_check Bypass_check Screen for Bypass Pathway Activation Investigate->Bypass_check Upregulated AKT3 Upregulated? AKT3_check->Upregulated Bypass_activated Bypass Pathway Activated? Bypass_check->Bypass_activated Upregulated->Bypass_check No Solution1 Consider AKT3 Inhibitor or siRNA Upregulated->Solution1 Yes Solution2 Combine with Bypass Pathway Inhibitor Bypass_activated->Solution2 Yes Other Investigate Other Mechanisms Bypass_activated->Other No

Caption: A logical workflow for troubleshooting resistance to this compound.

References

Technical Support Center: Overcoming Resistance to BAY1125976 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective allosteric AKT1/2 inhibitor, BAY1125976, in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, allosteric inhibitor of AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, preventing its phosphorylation by PDK1 at threonine 308 and subsequent activation.[3] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in tumor cell proliferation, survival, and migration.[3][4][5]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to allosteric AKT inhibitors like this compound can arise through several mechanisms:

  • Upregulation of AKT3: Since this compound is significantly less potent against AKT3 compared to AKT1 and AKT2, cancer cells can upregulate the expression of AKT3 to bypass the inhibitory effects of the drug.[1][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked PI3K/AKT pathway. This can include the activation of various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MET, or the activation of downstream kinases like PIM kinases.

  • Reactivation of mTOR Signaling: Resistance can occur through the reactivation of mTOR signaling downstream of AKT, uncoupling it from AKT inhibition.

  • Induction of Glucocorticoid Receptor (GR): In prostate cancer models, the induction of the glucocorticoid receptor has been identified as a potential resistance mechanism.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value (typically >5-fold) is a strong indicator of acquired resistance.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in vitro.

Possible Cause 1: Upregulation of AKT3.

  • Troubleshooting Steps:

    • Assess AKT3 expression: Perform Western blotting or quantitative real-time PCR (qRT-PCR) to compare the protein and mRNA levels of AKT3 in your resistant and parental cell lines.

    • Functional validation: Use siRNA or shRNA to knockdown AKT3 in the resistant cells and determine if sensitivity to this compound is restored.

Possible Cause 2: Activation of bypass signaling pathways.

  • Troubleshooting Steps:

    • Screen for activated RTKs: Use a phospho-RTK array to identify any receptor tyrosine kinases that are hyperphosphorylated in the resistant cells compared to the parental cells.

    • Assess downstream pathway activation: Perform Western blotting to check for the phosphorylation status of key proteins in alternative signaling pathways, such as ERK (for the MAPK pathway) and BAD (for the PIM kinase pathway).

    • Combination therapy: Treat the resistant cells with this compound in combination with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor if EGFR is activated) to see if sensitivity is restored.

Problem 2: Inconsistent results in cell viability assays.

Possible Cause: Suboptimal assay conditions.

  • Troubleshooting Steps:

    • Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase during the experiment.

    • Check drug solubility: this compound should be fully dissolved in the culture medium to ensure accurate concentrations.

    • Use appropriate controls: Always include vehicle-treated (e.g., DMSO) and untreated controls.

    • Confirm assay linearity: Ensure that the signal from your viability assay (e.g., MTT, CellTiter-Glo) is within the linear range of detection.

Quantitative Data Summary

Table 1: Illustrative IC50 Values for an Allosteric AKT Inhibitor in Sensitive vs. Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistancePotential Resistance Mechanism
Breast Cancer (T47D) 50250050Upregulation of AKT3
Prostate Cancer (LNCaP) 100500050Activation of PIM Kinase

Note: This table provides representative data for allosteric AKT inhibitors. Actual values for this compound may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response curve to find the IC50 of this compound in the parental cancer cell line.

  • Chronic Exposure: Culture the parental cells in the continuous presence of this compound at a concentration equal to the IC20.

  • Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Establishment of Resistance: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Characterization: Confirm the resistant phenotype by performing a new dose-response curve and comparing the IC50 to the parental line.

Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
  • Cell Lysis: Grow parental and this compound-resistant cells to 80-90% confluency. Lyse the cells using the lysis buffer provided with the phospho-RTK array kit, supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Array Incubation: Incubate the array membranes with equal amounts of protein from the parental and resistant cell lysates overnight at 4°C.

  • Washing: Wash the membranes thoroughly with the provided wash buffer to remove unbound proteins.

  • Detection Antibody Incubation: Incubate the membranes with a pan-anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent Detection: Add the chemiluminescent substrate and visualize the signals using an appropriate imaging system.

  • Analysis: Compare the signal intensities of the corresponding spots on the arrays from the parental and resistant cells to identify differentially phosphorylated RTKs.

Protocol 3: PIM Kinase Activity Assay
  • Prepare Kinase Reaction: In a microplate, combine the PIM kinase substrate (e.g., a BAD peptide), ATP, and the cell lysate from either parental or resistant cells in the provided kinase assay buffer.

  • Initiate Reaction: Add recombinant PIM-1 or PIM-2 kinase to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction & Detect ADP: Add a reagent to stop the kinase reaction and convert the generated ADP to ATP.

  • Luminescence Measurement: Add a luciferase/luciferin reagent and measure the luminescent signal, which is proportional to the PIM kinase activity.

  • Data Analysis: Compare the kinase activity in the lysates from resistant cells to that of the parental cells.

Visualizations

BAY1125976_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT1_2 AKT1/2 PDK1->AKT1_2 Phosphorylates (T308) mTORC1 mTORC1 AKT1_2->mTORC1 Activates This compound This compound This compound->AKT1_2 Inhibits (Allosteric) Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Mechanism of action of this compound in the PI3K/AKT signaling pathway.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms This compound This compound AKT1_2 AKT1/2 Inhibition This compound->AKT1_2 Resistance Resistance to This compound AKT1_2->Resistance AKT3 Upregulation of AKT3 AKT3->Resistance Bypass Activation of Bypass Signaling Pathways (e.g., RTKs, PIM Kinase) Bypass->Resistance mTOR Reactivation of mTOR Signaling mTOR->Resistance GR Induction of Glucocorticoid Receptor GR->Resistance

Caption: Potential mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Decreased this compound Efficacy Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Yes AKT3_check Assess AKT3 Expression Investigate->AKT3_check Bypass_check Screen for Bypass Pathway Activation Investigate->Bypass_check Upregulated AKT3 Upregulated? AKT3_check->Upregulated Bypass_activated Bypass Pathway Activated? Bypass_check->Bypass_activated Upregulated->Bypass_check No Solution1 Consider AKT3 Inhibitor or siRNA Upregulated->Solution1 Yes Solution2 Combine with Bypass Pathway Inhibitor Bypass_activated->Solution2 Yes Other Investigate Other Mechanisms Bypass_activated->Other No

Caption: A logical workflow for troubleshooting resistance to this compound.

References

Interpreting unexpected results with BAY1125976 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BAY1125976, a selective allosteric AKT1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective allosteric inhibitor of AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1, which prevents phosphorylation at Thr308 by PDK1 and subsequent activation.[2][3] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which can result in reduced cell proliferation and the induction of apoptosis in tumor cells where this pathway is overactive.[4][5]

Q2: In which type of cancer cell lines is this compound expected to be most effective?

This compound is particularly effective in cancer cell lines with alterations in the PI3K-AKT pathway, such as PTEN loss or PIK3CA mutations.[5] High activity has been observed in breast and prostate cancer cell lines that express estrogen or androgen receptors.[2] The compound has shown significant antitumor effects in various xenograft models, including those with PIK3CA and AKT1 mutations.[2][5]

Q3: What are the typical concentrations for in vitro use?

The half-maximal inhibitory concentration (IC50) for this compound is in the low nanomolar range for AKT1 and AKT2.[1][6] For cell-based assays, submicromolar concentrations are typically effective for inhibiting cell proliferation in sensitive lines.[1] However, the optimal concentration will vary depending on the cell line and experimental conditions, so a dose-response experiment is always recommended.

Troubleshooting Guide

Unexpected Result 1: No significant decrease in cell viability in a supposedly sensitive cell line.
Possible Cause Suggested Solution
Cell Line Authentication: The cell line may have been misidentified or may have acquired resistance over time.Verify the identity of your cell line using short tandem repeat (STR) profiling.
Drug Inactivity: The compound may have degraded due to improper storage.Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for each experiment.
Suboptimal Assay Conditions: The incubation time may be too short, or the cell seeding density may be inappropriate.Optimize the assay duration and cell density. A longer incubation period may be necessary to observe effects on proliferation.
Acquired Resistance: The cells may have developed resistance to the inhibitor.Consider investigating mechanisms of resistance, such as mutations in the drug target or upregulation of bypass signaling pathways.[7][8]
Unexpected Result 2: Inconsistent or no reduction in AKT phosphorylation (p-AKT) at Ser473 or Thr308.
Possible Cause Suggested Solution
Timing of Analysis: The peak of AKT inhibition may have been missed.Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of AKT phosphorylation after treatment. A transient inhibition has been observed in some studies.[9]
Issues with Western Blotting: Problems with antibody quality, buffer composition, or transfer efficiency can lead to unreliable results.Validate your phospho-specific antibodies and ensure proper controls are included. Optimize all steps of the Western blotting protocol.
Feedback Loop Activation: Inhibition of AKT can sometimes lead to the activation of upstream signaling pathways, such as receptor tyrosine kinases (RTKs), which can counteract the inhibitory effect.Investigate the activation status of upstream RTKs. Co-treatment with an appropriate RTK inhibitor may be necessary.
Allosteric Inhibition Nuances: As an allosteric inhibitor, the effect of this compound can be influenced by the specific conformation of the AKT protein in your cells.Ensure that your experimental conditions do not inadvertently stabilize an inhibitor-resistant conformation of AKT.

Data Presentation

Table 1: In Vitro IC50 Values for this compound

TargetIC50 (at 10 µM ATP)IC50 (at 2 mM ATP)
AKT1 5.2 nM44 nM
AKT2 18 nM36 nM
AKT3 427 nMNot Reported
Data sourced from Selleck Chemicals.[1]

Table 2: Inhibition of Phosphorylation in LAPC-4 Prostate Cancer Cells

Phosphorylation SiteIC50
AKT1-S473 0.8 nM
AKT1-T308 5.6 nM
4EBP1-T70 35 nM
PRAS40-T246 ~141 nM
Data sourced from Selleck Chemicals.[1]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-AKT (Ser473)
  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations for the optimized duration.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Protocol 2: Cell Viability Assay (e.g., using CCK-8)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound.

    • Replace the culture medium with fresh medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add the cell viability reagent (e.g., CCK-8) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

BAY1125976_Pathway cluster_upstream Upstream Activation cluster_akt AKT Inhibition by this compound cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates AKT AKT1/2 PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits This compound This compound This compound->AKT Allosterically Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival GSK3b->Survival Promotes Apoptosis FOXO->Survival Promotes Apoptosis

Caption: Signaling pathway showing the mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Result: No effect on cell viability check_cell_line Verify Cell Line Identity (STR) start->check_cell_line check_drug Check Drug Activity (Fresh stock, proper storage) check_cell_line->check_drug If identity is correct optimize_assay Optimize Assay Conditions (Time, cell density) check_drug->optimize_assay If drug is active investigate_resistance Investigate Resistance Mechanisms optimize_assay->investigate_resistance If still no effect

Caption: Troubleshooting workflow for unexpected cell viability results.

References

Interpreting unexpected results with BAY1125976 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BAY1125976, a selective allosteric AKT1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective allosteric inhibitor of AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1, which prevents phosphorylation at Thr308 by PDK1 and subsequent activation.[2][3] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which can result in reduced cell proliferation and the induction of apoptosis in tumor cells where this pathway is overactive.[4][5]

Q2: In which type of cancer cell lines is this compound expected to be most effective?

This compound is particularly effective in cancer cell lines with alterations in the PI3K-AKT pathway, such as PTEN loss or PIK3CA mutations.[5] High activity has been observed in breast and prostate cancer cell lines that express estrogen or androgen receptors.[2] The compound has shown significant antitumor effects in various xenograft models, including those with PIK3CA and AKT1 mutations.[2][5]

Q3: What are the typical concentrations for in vitro use?

The half-maximal inhibitory concentration (IC50) for this compound is in the low nanomolar range for AKT1 and AKT2.[1][6] For cell-based assays, submicromolar concentrations are typically effective for inhibiting cell proliferation in sensitive lines.[1] However, the optimal concentration will vary depending on the cell line and experimental conditions, so a dose-response experiment is always recommended.

Troubleshooting Guide

Unexpected Result 1: No significant decrease in cell viability in a supposedly sensitive cell line.
Possible Cause Suggested Solution
Cell Line Authentication: The cell line may have been misidentified or may have acquired resistance over time.Verify the identity of your cell line using short tandem repeat (STR) profiling.
Drug Inactivity: The compound may have degraded due to improper storage.Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for each experiment.
Suboptimal Assay Conditions: The incubation time may be too short, or the cell seeding density may be inappropriate.Optimize the assay duration and cell density. A longer incubation period may be necessary to observe effects on proliferation.
Acquired Resistance: The cells may have developed resistance to the inhibitor.Consider investigating mechanisms of resistance, such as mutations in the drug target or upregulation of bypass signaling pathways.[7][8]
Unexpected Result 2: Inconsistent or no reduction in AKT phosphorylation (p-AKT) at Ser473 or Thr308.
Possible Cause Suggested Solution
Timing of Analysis: The peak of AKT inhibition may have been missed.Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of AKT phosphorylation after treatment. A transient inhibition has been observed in some studies.[9]
Issues with Western Blotting: Problems with antibody quality, buffer composition, or transfer efficiency can lead to unreliable results.Validate your phospho-specific antibodies and ensure proper controls are included. Optimize all steps of the Western blotting protocol.
Feedback Loop Activation: Inhibition of AKT can sometimes lead to the activation of upstream signaling pathways, such as receptor tyrosine kinases (RTKs), which can counteract the inhibitory effect.Investigate the activation status of upstream RTKs. Co-treatment with an appropriate RTK inhibitor may be necessary.
Allosteric Inhibition Nuances: As an allosteric inhibitor, the effect of this compound can be influenced by the specific conformation of the AKT protein in your cells.Ensure that your experimental conditions do not inadvertently stabilize an inhibitor-resistant conformation of AKT.

Data Presentation

Table 1: In Vitro IC50 Values for this compound

TargetIC50 (at 10 µM ATP)IC50 (at 2 mM ATP)
AKT1 5.2 nM44 nM
AKT2 18 nM36 nM
AKT3 427 nMNot Reported
Data sourced from Selleck Chemicals.[1]

Table 2: Inhibition of Phosphorylation in LAPC-4 Prostate Cancer Cells

Phosphorylation SiteIC50
AKT1-S473 0.8 nM
AKT1-T308 5.6 nM
4EBP1-T70 35 nM
PRAS40-T246 ~141 nM
Data sourced from Selleck Chemicals.[1]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-AKT (Ser473)
  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations for the optimized duration.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Protocol 2: Cell Viability Assay (e.g., using CCK-8)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound.

    • Replace the culture medium with fresh medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add the cell viability reagent (e.g., CCK-8) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

BAY1125976_Pathway cluster_upstream Upstream Activation cluster_akt AKT Inhibition by this compound cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates AKT AKT1/2 PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits This compound This compound This compound->AKT Allosterically Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival GSK3b->Survival Promotes Apoptosis FOXO->Survival Promotes Apoptosis

Caption: Signaling pathway showing the mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Result: No effect on cell viability check_cell_line Verify Cell Line Identity (STR) start->check_cell_line check_drug Check Drug Activity (Fresh stock, proper storage) check_cell_line->check_drug If identity is correct optimize_assay Optimize Assay Conditions (Time, cell density) check_drug->optimize_assay If drug is active investigate_resistance Investigate Resistance Mechanisms optimize_assay->investigate_resistance If still no effect

Caption: Troubleshooting workflow for unexpected cell viability results.

References

Technical Support Center: BAY1125976 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the allosteric AKT1/2 inhibitor, BAY1125976. The focus is on understanding and optimizing its in vivo bioavailability based on available data and established pharmaceutical principles.

Frequently Asked Questions (FAQs)

Q1: What is the established route of administration for this compound in clinical studies?

This compound has been administered orally in clinical trials.[1][2][3] Both a liquid service formulation (LSF) and a tablet formulation have been evaluated.[1][3][4]

Q2: How bioavailable is this compound from the existing oral formulations?

A Phase I clinical trial demonstrated that this compound is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (tmax) ranging from 0.5 to 3 hours.[1][4] A comparison of the liquid service formulation and the tablet formulation at 20 mg and 40 mg once-daily doses showed comparable maximum concentration (Cmax) and area under the curve (AUC) values, indicating similar bioavailability.[1][4][5]

Q3: Does food affect the bioavailability of this compound?

Yes, food has been shown to affect the pharmacokinetics of this compound. Administration of an 80 mg dose after a high-fat, high-calorie meal resulted in a 27% decrease in Cmax and a 16% increase in AUC compared to administration in a fasted state.[1] This suggests that co-administration with a fatty meal may slow the rate of absorption while slightly increasing the overall exposure.

Q4: What are the known physicochemical properties of this compound that might influence its bioavailability?

This compound is a small molecule with a molecular weight of 383.4 g/mol .[6] Its solubility has been reported in various solvents, including DMSO and DMF.[7][8] Like many kinase inhibitors, it is likely a poorly soluble compound, which is a common challenge for oral bioavailability.[9][10][11][12] Strategies for poorly soluble drugs often focus on enhancing dissolution and absorption.[9][10][11][12][13]

Q5: What is the mechanism of action of this compound?

This compound is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.[1][14][15][16][17] It binds to a site distinct from the ATP-binding pocket, inhibiting the activity of these kinases and thereby blocking the PI3K/AKT/mTOR signaling pathway.[6][18] This pathway is frequently dysregulated in cancer, promoting cell proliferation, survival, and migration.[6][18]

Troubleshooting Guide for In Vivo Experiments

This guide provides a structured approach to address common issues related to the in vivo performance of this compound.

Issue Potential Cause Troubleshooting Steps
Low or variable plasma exposure Poor dissolution of the compound 1. Ensure the formulation is homogenous and the compound is fully dissolved or suspended. 2. Consider using a formulation vehicle known to improve the solubility of poorly soluble drugs, such as those containing solubilizing agents like PEG300, Tween 80, or DMSO (see Experimental Protocols).[7] 3. For preclinical studies, particle size reduction (micronization or nanosizing) can increase the surface area for dissolution.[9][10]
Suboptimal dosing vehicle 1. Verify the compatibility of this compound with the chosen vehicle. 2. Test different formulation compositions to identify one that provides consistent pharmacokinetics. A simple suspension may not be sufficient.
Gastrointestinal (GI) tract instability 1. While not specifically reported for this compound, assess if the compound is stable at different pH values representative of the GI tract.
Inconsistent efficacy at a given dose Variability in oral absorption 1. Control for the feeding state of the animals. As food affects absorption in humans, it is likely to do so in preclinical models.[1] Standardize the fasting period before dosing. 2. Ensure accurate and consistent oral gavage technique.
Metabolism differences 1. Be aware of potential inter-animal variability in metabolism. Ensure a sufficient number of animals per group to account for this.
Unexpected toxicity High peak plasma concentration (Cmax) 1. If using a solubilized formulation, the rapid absorption might lead to a high Cmax. Consider splitting the daily dose (e.g., twice-daily dosing) to reduce peak concentrations, which was also explored in the clinical trial.[1][3]
Formulation vehicle toxicity 1. Ensure the vehicle components and their concentrations are well-tolerated in the animal model. Run a vehicle-only control group.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₃H₂₁N₅O[6][8]
Molecular Weight 383.4 g/mol [6]
Solubility DMSO: 3-5 mg/mL DMF: 5 mg/mL 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL[7][8]
CAS Number 1402608-02-9[8]

Table 2: Summary of this compound Clinical Pharmacokinetics (Oral Administration)

ParameterObservationSource(s)
Time to Peak (tmax) 0.5 - 3 hours[1][4]
Formulation Bioequivalence Liquid Service Formulation (LSF) and tablet showed comparable Cmax and AUC.[1][4][5]
Food Effect (80 mg dose) With high-fat meal: - Cmax: ↓ 27% - AUC: ↑ 16%[1]
Dose Proportionality Exposure increased with dose up to 80 mg.[1][4]

Experimental Protocols

Protocol 1: Preparation of a Liquid Formulation for Preclinical Oral Dosing

This protocol describes the preparation of a vehicle solution suitable for administering this compound to rodents.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Saline (0.9% NaCl) or sterile water

    • Sterile tubes and syringes

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

      • For example, to make 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.

    • First, dissolve the this compound powder in the DMSO portion. Gentle warming and vortexing may be required.

    • Add the PEG300 to the DMSO/compound mixture and mix thoroughly.

    • Add the Tween 80 and mix until a clear solution is formed.

    • Finally, add the saline dropwise while mixing to bring the formulation to the final volume.

    • Sonication is recommended to ensure complete dissolution and homogeneity.[7]

    • Prepare the formulation fresh daily and protect it from light.

Protocol 2: In Vivo Bioavailability Assessment in a Rodent Model

This protocol outlines a basic pharmacokinetic study to determine the oral bioavailability of a this compound formulation.

  • Animal Model:

    • Use an appropriate rodent strain (e.g., CD-1 mice or Sprague-Dawley rats).

    • Animals should be fasted overnight (with access to water) before dosing to reduce variability from food effects.

  • Dosing:

    • Administer the prepared this compound formulation via oral gavage at the desired dose.

    • Include a satellite group for intravenous (IV) administration of this compound (dissolved in a suitable IV vehicle) to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing.

    • Suggested time points: pre-dose, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs.

    • Collect blood in tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration versus time for each animal.

    • Calculate key pharmacokinetic parameters: Cmax, tmax, and AUC.

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT1/2 PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., PRAS40, S6K) AKT->Downstream Inhibits/Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Downstream->Proliferation This compound This compound This compound->AKT Allosteric Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for formulation preparation and in vivo pharmacokinetic assessment.

Troubleshooting_Logic start Unexpected In Vivo Result (e.g., Low Exposure) check_formulation Is the formulation a homogenous solution/suspension? start->check_formulation check_dosing Was the dosing procedure consistent and accurate? check_formulation->check_dosing Yes reformulate Action: Reformulate (e.g., use co-solvents, particle size reduction) check_formulation->reformulate No check_animals Were the animals fasted uniformly? check_dosing->check_animals Yes refine_technique Action: Refine Dosing Technique & Volume check_dosing->refine_technique No standardize_fasting Action: Standardize Pre-dose Fasting Period check_animals->standardize_fasting No investigate_metabolism Considerations: - High first-pass metabolism? - Efflux transporter activity? check_animals->investigate_metabolism Yes

Caption: Decision tree for troubleshooting unexpected in vivo results with this compound.

References

Technical Support Center: BAY1125976 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the allosteric AKT1/2 inhibitor, BAY1125976. The focus is on understanding and optimizing its in vivo bioavailability based on available data and established pharmaceutical principles.

Frequently Asked Questions (FAQs)

Q1: What is the established route of administration for this compound in clinical studies?

This compound has been administered orally in clinical trials.[1][2][3] Both a liquid service formulation (LSF) and a tablet formulation have been evaluated.[1][3][4]

Q2: How bioavailable is this compound from the existing oral formulations?

A Phase I clinical trial demonstrated that this compound is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (tmax) ranging from 0.5 to 3 hours.[1][4] A comparison of the liquid service formulation and the tablet formulation at 20 mg and 40 mg once-daily doses showed comparable maximum concentration (Cmax) and area under the curve (AUC) values, indicating similar bioavailability.[1][4][5]

Q3: Does food affect the bioavailability of this compound?

Yes, food has been shown to affect the pharmacokinetics of this compound. Administration of an 80 mg dose after a high-fat, high-calorie meal resulted in a 27% decrease in Cmax and a 16% increase in AUC compared to administration in a fasted state.[1] This suggests that co-administration with a fatty meal may slow the rate of absorption while slightly increasing the overall exposure.

Q4: What are the known physicochemical properties of this compound that might influence its bioavailability?

This compound is a small molecule with a molecular weight of 383.4 g/mol .[6] Its solubility has been reported in various solvents, including DMSO and DMF.[7][8] Like many kinase inhibitors, it is likely a poorly soluble compound, which is a common challenge for oral bioavailability.[9][10][11][12] Strategies for poorly soluble drugs often focus on enhancing dissolution and absorption.[9][10][11][12][13]

Q5: What is the mechanism of action of this compound?

This compound is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.[1][14][15][16][17] It binds to a site distinct from the ATP-binding pocket, inhibiting the activity of these kinases and thereby blocking the PI3K/AKT/mTOR signaling pathway.[6][18] This pathway is frequently dysregulated in cancer, promoting cell proliferation, survival, and migration.[6][18]

Troubleshooting Guide for In Vivo Experiments

This guide provides a structured approach to address common issues related to the in vivo performance of this compound.

Issue Potential Cause Troubleshooting Steps
Low or variable plasma exposure Poor dissolution of the compound 1. Ensure the formulation is homogenous and the compound is fully dissolved or suspended. 2. Consider using a formulation vehicle known to improve the solubility of poorly soluble drugs, such as those containing solubilizing agents like PEG300, Tween 80, or DMSO (see Experimental Protocols).[7] 3. For preclinical studies, particle size reduction (micronization or nanosizing) can increase the surface area for dissolution.[9][10]
Suboptimal dosing vehicle 1. Verify the compatibility of this compound with the chosen vehicle. 2. Test different formulation compositions to identify one that provides consistent pharmacokinetics. A simple suspension may not be sufficient.
Gastrointestinal (GI) tract instability 1. While not specifically reported for this compound, assess if the compound is stable at different pH values representative of the GI tract.
Inconsistent efficacy at a given dose Variability in oral absorption 1. Control for the feeding state of the animals. As food affects absorption in humans, it is likely to do so in preclinical models.[1] Standardize the fasting period before dosing. 2. Ensure accurate and consistent oral gavage technique.
Metabolism differences 1. Be aware of potential inter-animal variability in metabolism. Ensure a sufficient number of animals per group to account for this.
Unexpected toxicity High peak plasma concentration (Cmax) 1. If using a solubilized formulation, the rapid absorption might lead to a high Cmax. Consider splitting the daily dose (e.g., twice-daily dosing) to reduce peak concentrations, which was also explored in the clinical trial.[1][3]
Formulation vehicle toxicity 1. Ensure the vehicle components and their concentrations are well-tolerated in the animal model. Run a vehicle-only control group.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₃H₂₁N₅O[6][8]
Molecular Weight 383.4 g/mol [6]
Solubility DMSO: 3-5 mg/mL DMF: 5 mg/mL 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL[7][8]
CAS Number 1402608-02-9[8]

Table 2: Summary of this compound Clinical Pharmacokinetics (Oral Administration)

ParameterObservationSource(s)
Time to Peak (tmax) 0.5 - 3 hours[1][4]
Formulation Bioequivalence Liquid Service Formulation (LSF) and tablet showed comparable Cmax and AUC.[1][4][5]
Food Effect (80 mg dose) With high-fat meal: - Cmax: ↓ 27% - AUC: ↑ 16%[1]
Dose Proportionality Exposure increased with dose up to 80 mg.[1][4]

Experimental Protocols

Protocol 1: Preparation of a Liquid Formulation for Preclinical Oral Dosing

This protocol describes the preparation of a vehicle solution suitable for administering this compound to rodents.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Saline (0.9% NaCl) or sterile water

    • Sterile tubes and syringes

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

      • For example, to make 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.

    • First, dissolve the this compound powder in the DMSO portion. Gentle warming and vortexing may be required.

    • Add the PEG300 to the DMSO/compound mixture and mix thoroughly.

    • Add the Tween 80 and mix until a clear solution is formed.

    • Finally, add the saline dropwise while mixing to bring the formulation to the final volume.

    • Sonication is recommended to ensure complete dissolution and homogeneity.[7]

    • Prepare the formulation fresh daily and protect it from light.

Protocol 2: In Vivo Bioavailability Assessment in a Rodent Model

This protocol outlines a basic pharmacokinetic study to determine the oral bioavailability of a this compound formulation.

  • Animal Model:

    • Use an appropriate rodent strain (e.g., CD-1 mice or Sprague-Dawley rats).

    • Animals should be fasted overnight (with access to water) before dosing to reduce variability from food effects.

  • Dosing:

    • Administer the prepared this compound formulation via oral gavage at the desired dose.

    • Include a satellite group for intravenous (IV) administration of this compound (dissolved in a suitable IV vehicle) to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing.

    • Suggested time points: pre-dose, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs.

    • Collect blood in tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration versus time for each animal.

    • Calculate key pharmacokinetic parameters: Cmax, tmax, and AUC.

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT1/2 PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., PRAS40, S6K) AKT->Downstream Inhibits/Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Downstream->Proliferation This compound This compound This compound->AKT Allosteric Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for formulation preparation and in vivo pharmacokinetic assessment.

Troubleshooting_Logic start Unexpected In Vivo Result (e.g., Low Exposure) check_formulation Is the formulation a homogenous solution/suspension? start->check_formulation check_dosing Was the dosing procedure consistent and accurate? check_formulation->check_dosing Yes reformulate Action: Reformulate (e.g., use co-solvents, particle size reduction) check_formulation->reformulate No check_animals Were the animals fasted uniformly? check_dosing->check_animals Yes refine_technique Action: Refine Dosing Technique & Volume check_dosing->refine_technique No standardize_fasting Action: Standardize Pre-dose Fasting Period check_animals->standardize_fasting No investigate_metabolism Considerations: - High first-pass metabolism? - Efflux transporter activity? check_animals->investigate_metabolism Yes

Caption: Decision tree for troubleshooting unexpected in vivo results with this compound.

References

BAY1125976 negative control compound selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAY1125976, a selective allosteric inhibitor of AKT1/2. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice for common experimental issues, and protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of AKT1 and AKT2. It binds to a pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1, which prevents the phosphorylation of Thr308 by PDK1, a critical step in AKT activation. This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which can result in reduced cell proliferation and induction of apoptosis in tumor cells where this pathway is overactive.

Q2: What is the recommended negative control for experiments involving this compound?

A2: Currently, there is no commercially available, validated inactive enantiomer or structurally analogous negative control compound specifically for this compound. Therefore, researchers must select and validate a suitable negative control based on the principles of kinase inhibitor research. An ideal negative control should be a compound that is structurally very similar to this compound but lacks its inhibitory activity against AKT1/2.

The recommended workflow for selecting and validating a negative control is as follows:

  • Selection:

    • Identify structurally similar analogs of this compound from chemical libraries or databases. The core scaffold of this compound is an imidazo[1,2-b]pyridazine.

    • Prioritize analogs with modifications to key binding motifs that are predicted to disrupt interaction with the allosteric pocket of AKT, without significantly altering the compound's physical properties (e.g., solubility, molecular weight).

  • Validation:

    • In Vitro Kinase Assay: Confirm that the selected analog does not inhibit AKT1 and AKT2 activity, even at high concentrations.

    • Cell-Based Assays: Treat cells with the analog and confirm that it does not inhibit the phosphorylation of downstream targets of AKT, such as 4E-BP1 and PRAS40.

    • Phenotypic Assays: Ensure the analog does not reproduce the anti-proliferative or pro-apoptotic effects observed with this compound in relevant cancer cell lines.

Q3: In which cell lines is this compound most effective?

A3: this compound shows significant anti-proliferative effects in a variety of human cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations. It has demonstrated high activity in breast and prostate cancer cell lines that express estrogen or androgen receptors.

Q4: What are the IC50 values for this compound?

A4: The inhibitory potency of this compound varies depending on the AKT isoform and the ATP concentration in the assay. The following table summarizes key IC50 values.

TargetIC50 (10 µM ATP)IC50 (2 mM ATP)Cell Line (Phosphorylation Inhibition)IC50 (Cell-Based)
AKT1 5.2 nM44 nMKU-19-19 (pAKT1-S473)35 nM
AKT2 18 nM36 nMLAPC-4 (pAKT1-S473)0.8 nM
AKT3 427 nM-LAPC-4 (pAKT1-T308)5.6 nM
KU-19-19 (p4EBP1-T70)100 nM
LAPC-4 (p4EBP1-T70)35 nM
LAPC-4 (pPRAS40-T246)~141 nM

Troubleshooting Guides

Issue 1: Inconsistent or no inhibition of AKT signaling in Western blot.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary between cell lines.

  • Possible Cause 2: Incorrect timing of treatment and cell lysis.

    • Solution: Conduct a time-course experiment to identify the time point of maximal inhibition. Inhibition of AKT phosphorylation can be transient.

  • Possible Cause 3: Issues with antibody quality or protocol.

    • Solution: Ensure your primary antibodies for phospho-AKT and downstream targets are validated and used at the recommended dilution. Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

Issue 2: High background in in vitro kinase assays.

  • Possible Cause 1: Non-specific binding of antibodies.

    • Solution: Optimize the concentration of your primary and secondary antibodies. Increase the number of wash steps and the stringency of the wash buffer.

  • Possible Cause 2: Contamination of recombinant kinase.

    • Solution: Use highly purified, active AKT enzyme. If possible, test a new batch of the enzyme.

Issue 3: Off-target effects observed.

  • Possible Cause 1: The observed phenotype is not due to AKT inhibition.

    • Solution: This highlights the critical need for a validated negative control. Compare the effects of this compound with your selected and validated inactive analog. Any phenotype observed with this compound but not with the negative control is more likely to be on-target.

  • Possible Cause 2: this compound may have other cellular targets at high concentrations.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments.

Experimental Protocols

In Vitro AKT Kinase Assay

This protocol is for measuring the activity of purified AKT1 or AKT2 in the presence of inhibitors.

  • Prepare Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.

  • Set up the reaction: In a 96-well plate, add 5 µl of kinase reaction buffer, 5 µl of this compound or negative control at various concentrations, and 10 µl of purified AKT1 or AKT2 enzyme.

  • Initiate the reaction: Add 10 µl of a substrate/ATP mix (e.g., a specific peptide substrate and ATP at a final concentration of 10 µM).

  • Incubate: Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and detect: Stop the reaction and detect the phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based ADP detection assay.

Western Blot for Phospho-AKT and Phospho-4E-BP1

This protocol is for detecting the inhibition of AKT signaling in cultured cells.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound, negative control, or vehicle (DMSO) for the desired time and concentration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308), total AKT, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

BAY1125976_Mechanism_of_Action cluster_inhibition Inhibition by this compound cluster_pathway PI3K/AKT/mTOR Pathway This compound This compound Inactive_AKT1/2 Inactive AKT1/2 This compound->Inactive_AKT1/2 Allosteric Binding PDK1_inhibition Prevents PDK1 Phosphorylation of Thr308 Inactive_AKT1/2->PDK1_inhibition Active_AKT Active AKT Inactive_AKT1/2->Active_AKT PDK1_inhibition->Active_AKT PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Active_AKT phosphorylates Thr308 mTORC1 mTORC1 Active_AKT->mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation & Survival 4EBP1->Proliferation promotes

Caption: Mechanism of action of this compound in the PI3K/AKT/mTOR signaling pathway.

Negative_Control_Workflow Start Start: Need for Negative Control Selection Step 1: Selection of Candidate Structurally Similar Analog Start->Selection Validation Step 2: Validation of Inactivity Selection->Validation In_Vitro In Vitro Kinase Assay: No AKT1/2 Inhibition Validation->In_Vitro Cell_Based Cell-Based Assay: No Inhibition of p-AKT Downstream Targets Validation->Cell_Based Phenotypic Phenotypic Assay: No Anti-proliferative Effect Validation->Phenotypic End Validated Negative Control In_Vitro->End Cell_Based->End Phenotypic->End Troubleshooting_Logic Problem Inconsistent or No AKT Inhibition? Concentration Is the concentration of this compound optimal? Problem->Concentration Check Timing Is the treatment and lysis timing correct? Concentration->Timing Yes Dose_Response Solution: Perform Dose-Response Concentration->Dose_Response No Antibody Are the antibodies and lysis buffer validated? Timing->Antibody Yes Time_Course Solution: Perform Time-Course Timing->Time_Course No Validate_Reagents Solution: Validate Antibodies and Use Fresh Buffer Antibody->Validate_Reagents No Success Successful Experiment Antibody->Success Yes Dose_Response->Success Time_Course->Success Validate_Reagents->Success

BAY1125976 negative control compound selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAY1125976, a selective allosteric inhibitor of AKT1/2. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice for common experimental issues, and protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of AKT1 and AKT2. It binds to a pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1, which prevents the phosphorylation of Thr308 by PDK1, a critical step in AKT activation. This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which can result in reduced cell proliferation and induction of apoptosis in tumor cells where this pathway is overactive.

Q2: What is the recommended negative control for experiments involving this compound?

A2: Currently, there is no commercially available, validated inactive enantiomer or structurally analogous negative control compound specifically for this compound. Therefore, researchers must select and validate a suitable negative control based on the principles of kinase inhibitor research. An ideal negative control should be a compound that is structurally very similar to this compound but lacks its inhibitory activity against AKT1/2.

The recommended workflow for selecting and validating a negative control is as follows:

  • Selection:

    • Identify structurally similar analogs of this compound from chemical libraries or databases. The core scaffold of this compound is an imidazo[1,2-b]pyridazine.

    • Prioritize analogs with modifications to key binding motifs that are predicted to disrupt interaction with the allosteric pocket of AKT, without significantly altering the compound's physical properties (e.g., solubility, molecular weight).

  • Validation:

    • In Vitro Kinase Assay: Confirm that the selected analog does not inhibit AKT1 and AKT2 activity, even at high concentrations.

    • Cell-Based Assays: Treat cells with the analog and confirm that it does not inhibit the phosphorylation of downstream targets of AKT, such as 4E-BP1 and PRAS40.

    • Phenotypic Assays: Ensure the analog does not reproduce the anti-proliferative or pro-apoptotic effects observed with this compound in relevant cancer cell lines.

Q3: In which cell lines is this compound most effective?

A3: this compound shows significant anti-proliferative effects in a variety of human cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations. It has demonstrated high activity in breast and prostate cancer cell lines that express estrogen or androgen receptors.

Q4: What are the IC50 values for this compound?

A4: The inhibitory potency of this compound varies depending on the AKT isoform and the ATP concentration in the assay. The following table summarizes key IC50 values.

TargetIC50 (10 µM ATP)IC50 (2 mM ATP)Cell Line (Phosphorylation Inhibition)IC50 (Cell-Based)
AKT1 5.2 nM44 nMKU-19-19 (pAKT1-S473)35 nM
AKT2 18 nM36 nMLAPC-4 (pAKT1-S473)0.8 nM
AKT3 427 nM-LAPC-4 (pAKT1-T308)5.6 nM
KU-19-19 (p4EBP1-T70)100 nM
LAPC-4 (p4EBP1-T70)35 nM
LAPC-4 (pPRAS40-T246)~141 nM

Troubleshooting Guides

Issue 1: Inconsistent or no inhibition of AKT signaling in Western blot.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary between cell lines.

  • Possible Cause 2: Incorrect timing of treatment and cell lysis.

    • Solution: Conduct a time-course experiment to identify the time point of maximal inhibition. Inhibition of AKT phosphorylation can be transient.

  • Possible Cause 3: Issues with antibody quality or protocol.

    • Solution: Ensure your primary antibodies for phospho-AKT and downstream targets are validated and used at the recommended dilution. Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

Issue 2: High background in in vitro kinase assays.

  • Possible Cause 1: Non-specific binding of antibodies.

    • Solution: Optimize the concentration of your primary and secondary antibodies. Increase the number of wash steps and the stringency of the wash buffer.

  • Possible Cause 2: Contamination of recombinant kinase.

    • Solution: Use highly purified, active AKT enzyme. If possible, test a new batch of the enzyme.

Issue 3: Off-target effects observed.

  • Possible Cause 1: The observed phenotype is not due to AKT inhibition.

    • Solution: This highlights the critical need for a validated negative control. Compare the effects of this compound with your selected and validated inactive analog. Any phenotype observed with this compound but not with the negative control is more likely to be on-target.

  • Possible Cause 2: this compound may have other cellular targets at high concentrations.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments.

Experimental Protocols

In Vitro AKT Kinase Assay

This protocol is for measuring the activity of purified AKT1 or AKT2 in the presence of inhibitors.

  • Prepare Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.

  • Set up the reaction: In a 96-well plate, add 5 µl of kinase reaction buffer, 5 µl of this compound or negative control at various concentrations, and 10 µl of purified AKT1 or AKT2 enzyme.

  • Initiate the reaction: Add 10 µl of a substrate/ATP mix (e.g., a specific peptide substrate and ATP at a final concentration of 10 µM).

  • Incubate: Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and detect: Stop the reaction and detect the phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based ADP detection assay.

Western Blot for Phospho-AKT and Phospho-4E-BP1

This protocol is for detecting the inhibition of AKT signaling in cultured cells.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound, negative control, or vehicle (DMSO) for the desired time and concentration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308), total AKT, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

BAY1125976_Mechanism_of_Action cluster_inhibition Inhibition by this compound cluster_pathway PI3K/AKT/mTOR Pathway This compound This compound Inactive_AKT1/2 Inactive AKT1/2 This compound->Inactive_AKT1/2 Allosteric Binding PDK1_inhibition Prevents PDK1 Phosphorylation of Thr308 Inactive_AKT1/2->PDK1_inhibition Active_AKT Active AKT Inactive_AKT1/2->Active_AKT PDK1_inhibition->Active_AKT PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Active_AKT phosphorylates Thr308 mTORC1 mTORC1 Active_AKT->mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation & Survival 4EBP1->Proliferation promotes

Caption: Mechanism of action of this compound in the PI3K/AKT/mTOR signaling pathway.

Negative_Control_Workflow Start Start: Need for Negative Control Selection Step 1: Selection of Candidate Structurally Similar Analog Start->Selection Validation Step 2: Validation of Inactivity Selection->Validation In_Vitro In Vitro Kinase Assay: No AKT1/2 Inhibition Validation->In_Vitro Cell_Based Cell-Based Assay: No Inhibition of p-AKT Downstream Targets Validation->Cell_Based Phenotypic Phenotypic Assay: No Anti-proliferative Effect Validation->Phenotypic End Validated Negative Control In_Vitro->End Cell_Based->End Phenotypic->End Troubleshooting_Logic Problem Inconsistent or No AKT Inhibition? Concentration Is the concentration of this compound optimal? Problem->Concentration Check Timing Is the treatment and lysis timing correct? Concentration->Timing Yes Dose_Response Solution: Perform Dose-Response Concentration->Dose_Response No Antibody Are the antibodies and lysis buffer validated? Timing->Antibody Yes Time_Course Solution: Perform Time-Course Timing->Time_Course No Validate_Reagents Solution: Validate Antibodies and Use Fresh Buffer Antibody->Validate_Reagents No Success Successful Experiment Antibody->Success Yes Dose_Response->Success Time_Course->Success Validate_Reagents->Success

Cell line sensitivity and resistance to BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective allosteric AKT1/2 inhibitor, BAY1125976.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, preventing its phosphorylation at Threonine 308 (Thr308) and Serine 473 (Ser473) and subsequent activation.[2][3] This inhibition of AKT signaling disrupts the PI3K/AKT/mTOR pathway, which is crucial for tumor cell proliferation, survival, and growth.[2][3][4]

Q2: Which cancer cell lines are sensitive to this compound?

A2: Cell lines with alterations in the PI3K/AKT/mTOR pathway, such as PTEN loss or PIK3CA mutations, are particularly sensitive to this compound.[3][5] High sensitivity has been observed in various breast and prostate cancer cell lines.[1][2][6]

Q3: What are the known IC50 values for this compound in different cell lines?

A3: The half-maximal inhibitory concentration (IC50) values for this compound vary across different cancer cell lines. The following table summarizes some of the reported IC50 values.

Cell LineCancer TypeIC50 (nM)Reference
AKT1 (in vitro)N/A5.2 (at 10 µM ATP)[1][7]
AKT2 (in vitro)N/A18 (at 10 µM ATP)[1][7]
AKT3 (in vitro)N/A427 (at 10 µM ATP)[1][7]
KU-19-19Bladder Cancer35 (p-AKT1-S473)[1][7]
LAPC-4Prostate Cancer0.8 (p-AKT1-S473)[1][7]
LAPC-4Prostate Cancer5.6 (p-AKT1-T308)[1][7]
LAPC-4Prostate Cancer35 (p-4EBP1-T70)[1][7]
LAPC-4Prostate Cancer~141 (p-PRAS40-T246)[1][7]
Breast Cancer LinesBreast CancerSubmicromolar[1]
Prostate Cancer LinesProstate CancerSubmicromolar[1]

Q4: What are the potential mechanisms of resistance to this compound?

A4: Resistance to allosteric AKT inhibitors like this compound can develop through various mechanisms:

  • Alterations in AKT isoforms: Upregulation of the less sensitive AKT3 isoform has been identified as a potential resistance mechanism.

  • Activation of compensatory signaling pathways: Tumor cells can develop resistance by rewiring their signaling networks. This can include the activation of parallel pathways like the PIM signaling pathway.

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased phosphorylation and activation of RTKs such as EGFR can contribute to acquired resistance.

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro experiments with this compound.

Problem 1: Higher than expected IC50 value or lack of cell sensitivity.
  • Possible Cause 1: Cell line is inherently resistant.

    • Troubleshooting Step: Verify the genetic background of your cell line. The absence of PI3K/AKT pathway alterations (e.g., wild-type PTEN and PIK3CA) may confer intrinsic resistance.

  • Possible Cause 2: Acquired resistance during cell culture.

    • Troubleshooting Step: If you have been culturing the cells for an extended period, consider obtaining a fresh, low-passage vial. Perform STR profiling to authenticate the cell line.

  • Possible Cause 3: Issues with the compound.

    • Troubleshooting Step: Ensure the proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment.

  • Possible Cause 4: Suboptimal experimental conditions.

    • Troubleshooting Step: Optimize cell seeding density and assay duration. Ensure that cells are in the logarithmic growth phase during treatment.

Problem 2: Inconsistent or non-reproducible results in cell viability assays.
  • Possible Cause 1: Variability in cell seeding.

    • Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell distribution under a microscope.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Troubleshooting Step: To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.

  • Possible Cause 3: Inaccurate drug dilutions.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Use calibrated pipettes.

Problem 3: No inhibition of AKT phosphorylation observed in Western Blot.
  • Possible Cause 1: Insufficient drug concentration or treatment time.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.

  • Possible Cause 2: Issues with lysate preparation.

    • Troubleshooting Step: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. Keep samples on ice throughout the procedure.

  • Possible Cause 3: Problems with antibody or Western Blot protocol.

    • Troubleshooting Step: Use a validated phospho-specific AKT antibody. Ensure proper blocking and antibody incubation times. Include a positive control (e.g., lysate from a sensitive cell line known to respond to this compound) and a negative control (untreated cells).

Experimental Protocols

Protocol 1: Determining Cell Viability and IC50 using MTT Assay

This protocol outlines the steps for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).

Protocol 2: Western Blot Analysis of p-AKT and p-PRAS40

This protocol describes the detection of phosphorylated AKT (Ser473) and its downstream target PRAS40 (Thr246) in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-PRAS40 (Thr246), anti-total PRAS40, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the determined time.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Prepare the protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

BAY1125976_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P(Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation PRAS40 PRAS40 AKT->PRAS40 P(Thr246) Inhibition of PRAS40 mTORC2 mTORC2 mTORC2->AKT P(Ser473) S6K S6K mTORC1->S6K Activation FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibition PRAS40->mTORC1 CellGrowth Cell Growth & Survival S6K->CellGrowth FourEBP1->CellGrowth This compound This compound This compound->AKT Allosteric Inhibition

Caption: Signaling pathway inhibited by this compound.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_drug Treat with this compound (serial dilutions) incubate_24h->treat_drug incubate_treatment Incubate (e.g., 48-72h) treat_drug->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data & determine IC50 read_absorbance->analyze

Caption: Experimental workflow for the MTT assay.

Troubleshooting_Resistance problem Observed Resistance to This compound check_intrinsic Is the cell line intrinsically resistant? problem->check_intrinsic check_acquired Is it acquired resistance? check_intrinsic->check_acquired No check_pathway Verify PI3K/AKT pathway status (PTEN, PIK3CA) check_intrinsic->check_pathway Yes check_passage Check cell passage number & authenticate cell line check_acquired->check_passage Yes investigate_mechanisms Investigate Resistance Mechanisms check_acquired->investigate_mechanisms No check_akt3 Western Blot for AKT3 upregulation investigate_mechanisms->check_akt3 check_rtk Phospho-RTK array investigate_mechanisms->check_rtk check_compensatory Investigate compensatory pathways (e.g., PIM) investigate_mechanisms->check_compensatory

Caption: Troubleshooting logic for this compound resistance.

References

Cell line sensitivity and resistance to BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective allosteric AKT1/2 inhibitor, BAY1125976.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, preventing its phosphorylation at Threonine 308 (Thr308) and Serine 473 (Ser473) and subsequent activation.[2][3] This inhibition of AKT signaling disrupts the PI3K/AKT/mTOR pathway, which is crucial for tumor cell proliferation, survival, and growth.[2][3][4]

Q2: Which cancer cell lines are sensitive to this compound?

A2: Cell lines with alterations in the PI3K/AKT/mTOR pathway, such as PTEN loss or PIK3CA mutations, are particularly sensitive to this compound.[3][5] High sensitivity has been observed in various breast and prostate cancer cell lines.[1][2][6]

Q3: What are the known IC50 values for this compound in different cell lines?

A3: The half-maximal inhibitory concentration (IC50) values for this compound vary across different cancer cell lines. The following table summarizes some of the reported IC50 values.

Cell LineCancer TypeIC50 (nM)Reference
AKT1 (in vitro)N/A5.2 (at 10 µM ATP)[1][7]
AKT2 (in vitro)N/A18 (at 10 µM ATP)[1][7]
AKT3 (in vitro)N/A427 (at 10 µM ATP)[1][7]
KU-19-19Bladder Cancer35 (p-AKT1-S473)[1][7]
LAPC-4Prostate Cancer0.8 (p-AKT1-S473)[1][7]
LAPC-4Prostate Cancer5.6 (p-AKT1-T308)[1][7]
LAPC-4Prostate Cancer35 (p-4EBP1-T70)[1][7]
LAPC-4Prostate Cancer~141 (p-PRAS40-T246)[1][7]
Breast Cancer LinesBreast CancerSubmicromolar[1]
Prostate Cancer LinesProstate CancerSubmicromolar[1]

Q4: What are the potential mechanisms of resistance to this compound?

A4: Resistance to allosteric AKT inhibitors like this compound can develop through various mechanisms:

  • Alterations in AKT isoforms: Upregulation of the less sensitive AKT3 isoform has been identified as a potential resistance mechanism.

  • Activation of compensatory signaling pathways: Tumor cells can develop resistance by rewiring their signaling networks. This can include the activation of parallel pathways like the PIM signaling pathway.

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased phosphorylation and activation of RTKs such as EGFR can contribute to acquired resistance.

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro experiments with this compound.

Problem 1: Higher than expected IC50 value or lack of cell sensitivity.
  • Possible Cause 1: Cell line is inherently resistant.

    • Troubleshooting Step: Verify the genetic background of your cell line. The absence of PI3K/AKT pathway alterations (e.g., wild-type PTEN and PIK3CA) may confer intrinsic resistance.

  • Possible Cause 2: Acquired resistance during cell culture.

    • Troubleshooting Step: If you have been culturing the cells for an extended period, consider obtaining a fresh, low-passage vial. Perform STR profiling to authenticate the cell line.

  • Possible Cause 3: Issues with the compound.

    • Troubleshooting Step: Ensure the proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment.

  • Possible Cause 4: Suboptimal experimental conditions.

    • Troubleshooting Step: Optimize cell seeding density and assay duration. Ensure that cells are in the logarithmic growth phase during treatment.

Problem 2: Inconsistent or non-reproducible results in cell viability assays.
  • Possible Cause 1: Variability in cell seeding.

    • Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell distribution under a microscope.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Troubleshooting Step: To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.

  • Possible Cause 3: Inaccurate drug dilutions.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Use calibrated pipettes.

Problem 3: No inhibition of AKT phosphorylation observed in Western Blot.
  • Possible Cause 1: Insufficient drug concentration or treatment time.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.

  • Possible Cause 2: Issues with lysate preparation.

    • Troubleshooting Step: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. Keep samples on ice throughout the procedure.

  • Possible Cause 3: Problems with antibody or Western Blot protocol.

    • Troubleshooting Step: Use a validated phospho-specific AKT antibody. Ensure proper blocking and antibody incubation times. Include a positive control (e.g., lysate from a sensitive cell line known to respond to this compound) and a negative control (untreated cells).

Experimental Protocols

Protocol 1: Determining Cell Viability and IC50 using MTT Assay

This protocol outlines the steps for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).

Protocol 2: Western Blot Analysis of p-AKT and p-PRAS40

This protocol describes the detection of phosphorylated AKT (Ser473) and its downstream target PRAS40 (Thr246) in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-PRAS40 (Thr246), anti-total PRAS40, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the determined time.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Prepare the protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

BAY1125976_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P(Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation PRAS40 PRAS40 AKT->PRAS40 P(Thr246) Inhibition of PRAS40 mTORC2 mTORC2 mTORC2->AKT P(Ser473) S6K S6K mTORC1->S6K Activation FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibition PRAS40->mTORC1 CellGrowth Cell Growth & Survival S6K->CellGrowth FourEBP1->CellGrowth This compound This compound This compound->AKT Allosteric Inhibition

Caption: Signaling pathway inhibited by this compound.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_drug Treat with this compound (serial dilutions) incubate_24h->treat_drug incubate_treatment Incubate (e.g., 48-72h) treat_drug->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data & determine IC50 read_absorbance->analyze

Caption: Experimental workflow for the MTT assay.

Troubleshooting_Resistance problem Observed Resistance to This compound check_intrinsic Is the cell line intrinsically resistant? problem->check_intrinsic check_acquired Is it acquired resistance? check_intrinsic->check_acquired No check_pathway Verify PI3K/AKT pathway status (PTEN, PIK3CA) check_intrinsic->check_pathway Yes check_passage Check cell passage number & authenticate cell line check_acquired->check_passage Yes investigate_mechanisms Investigate Resistance Mechanisms check_acquired->investigate_mechanisms No check_akt3 Western Blot for AKT3 upregulation investigate_mechanisms->check_akt3 check_rtk Phospho-RTK array investigate_mechanisms->check_rtk check_compensatory Investigate compensatory pathways (e.g., PIM) investigate_mechanisms->check_compensatory

Caption: Troubleshooting logic for this compound resistance.

References

Validation & Comparative

A Head-to-Head Comparison of AKT Inhibitors: BAY1125976 vs. MK-2206

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of PI3K/AKT/mTOR pathway inhibitors, the choice between different molecules targeting the same node can be complex. This guide provides a detailed, data-driven comparison of two prominent allosteric AKT inhibitors: BAY1125976 and MK-2206. We will delve into their mechanism of action, inhibitory potency, preclinical efficacy, and clinical development status, presenting the supporting experimental data in a clear and comparative format.

Mechanism of Action: Allosteric Inhibition of AKT

Both this compound and MK-2206 are allosteric inhibitors of AKT (also known as Protein Kinase B), meaning they bind to a site on the enzyme distinct from the ATP-binding pocket.[1][2][3] This mode of inhibition prevents the conformational changes necessary for AKT activation, specifically inhibiting its phosphorylation.[4][5]

This compound is a selective inhibitor of AKT1 and AKT2.[1] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains, which is only present in the full-length, inactive form of the enzyme.[5] This binding prevents the crucial phosphorylation of AKT at threonine 308 (T308) by PDK1, a key step in its activation.[5] Consequently, the activity of truncated AKT proteins that lack the PH domain is not affected by this compound.[5]

MK-2206 is a pan-AKT inhibitor, targeting all three isoforms (AKT1, AKT2, and AKT3).[3][6] Similar to this compound, it is an allosteric inhibitor that requires the PH domain for its activity.[7] MK-2206 inhibits the auto-phosphorylation of AKT at both T308 and serine 473 (S473), effectively blocking its activation and downstream signaling.[7]

In Vitro Potency and Selectivity

The inhibitory activity of both compounds has been quantified through various in vitro assays, with IC50 values providing a measure of their potency.

InhibitorTargetIC50 (nM)Assay Conditions
This compound AKT15.210 µM ATP[8][9]
442 mM ATP[8][9]
AKT21810 µM ATP[8][9]
362 mM ATP[8][9]
AKT342710 µM ATP[8]
MK-2206 AKT15-8Cell-free assays[6][7]
AKT212Cell-free assays[6][7]
AKT365Cell-free assays[6][7]

As the data indicates, this compound demonstrates high potency against AKT1 and AKT2, with significantly weaker activity against AKT3.[4][8] MK-2206 is a potent inhibitor of all three AKT isoforms, with the highest potency against AKT1.[6][10][11] Both inhibitors have been shown to be highly selective for AKT, with no significant activity against a broad panel of other protein kinases.[4][11][12]

Preclinical Antitumor Activity

Both this compound and MK-2206 have demonstrated significant antitumor activity in a variety of preclinical models, particularly in cancer cell lines with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[4][13][14]

This compound has been shown to inhibit the proliferation of a broad panel of human cancer cell lines, with particular efficacy in breast and prostate cancer cell lines.[5][8] In vivo, daily oral administration of this compound led to dose-dependent antitumor effects in multiple xenograft models, including those with PIK3CA mutations or PTEN deletions.[4][8] The compound was reported to be well-tolerated in these studies.[4]

MK-2206 has also shown potent growth inhibitory effects in various cancer cell lines.[6] Interestingly, it was observed to be more potent in Ras wild-type cell lines compared to Ras-mutant lines.[6][7] In vivo, MK-2206 has demonstrated significant tumor growth inhibition in xenograft models and can enhance the antitumor efficacy of standard chemotherapeutic agents and other targeted drugs.[6][7]

Clinical Development

Both inhibitors have progressed to clinical trials, providing insights into their safety and efficacy in cancer patients.

A phase I clinical trial of This compound in patients with advanced solid tumors established a recommended phase 2 dose (RP2D) of 60 mg twice daily.[15] The most common dose-limiting toxicities were liver enzyme elevations and hyperglycemia.[16] While the drug was well-tolerated and showed evidence of AKT pathway inhibition, it did not lead to significant radiologic or clinical tumor responses as a monotherapy.[16]

MK-2206 has been evaluated in numerous phase I and II clinical trials.[17][18] In a first-in-man study, MK-2206 was generally well-tolerated, with skin rash and stomatitis being the dose-limiting toxicities.[19] Evidence of target engagement was confirmed by a decline in phosphorylated AKT in tumor biopsies.[19] While monotherapy showed limited clinical activity, MK-2206 has shown promise in combination with other therapies.[20][21] For instance, in the I-SPY 2 trial, the addition of MK-2206 to standard neoadjuvant chemotherapy resulted in higher estimated pathologic complete response rates in patients with HER2-positive and/or hormone receptor-negative breast cancers.[22] However, other trials have shown that MK-2206 is unlikely to add to the efficacy of anastrozole (B1683761) in PIK3CA mutant ER+ breast cancer.[20][23]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of these inhibitors, a diagram of the AKT signaling pathway is provided below, indicating the points of inhibition by this compound and MK-2206.

AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment & Activation PDK1->AKT pT308 mTORC2 mTORC2 mTORC2->AKT pS473 TSC2 TSC2 AKT->TSC2 Inhibition PRAS40 PRAS40 AKT->PRAS40 Inhibition GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition mTORC1 mTORC1 TSC2->mTORC1 Inhibition Apoptosis Apoptosis FOXO->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->AKT Allosteric Inhibition (AKT1/2) MK2206 MK-2206 MK2206->AKT Allosteric Inhibition (pan-AKT)

Caption: The PI3K/AKT signaling pathway and points of allosteric inhibition by this compound and MK-2206.

Experimental Protocols

While specific, detailed protocols can vary between publications, the following outlines the general methodologies used in the characterization of these inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified AKT isoforms.

General Procedure:

  • Recombinant full-length human AKT1, AKT2, and AKT3 enzymes are used.

  • A specific peptide substrate for AKT is prepared.

  • The inhibitors (this compound or MK-2206) are serially diluted to a range of concentrations.

  • The kinase reaction is initiated by mixing the AKT enzyme, the peptide substrate, ATP (at a specified concentration, e.g., 10 µM or 2 mM), and the inhibitor in a reaction buffer.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody or a fluorescence resonance energy transfer (FRET) system.[7]

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of the inhibitors on the growth of cancer cell lines.

General Procedure:

  • Cancer cell lines of interest are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The inhibitors are added to the wells at various concentrations, typically in a logarithmic series. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for a specified duration (e.g., 72 or 96 hours).

  • Cell viability or proliferation is measured using one of several standard methods:

    • MTT or MTS assay: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan (B1609692) product.

    • Sulforhodamine B (SRB) assay: Measures total protein content, which is proportional to cell number.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.

  • The IC50 value for cell growth inhibition is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

Western Blot Analysis

Objective: To evaluate the effect of the inhibitors on the phosphorylation status of AKT and its downstream targets.

General Procedure:

  • Cancer cells are treated with the inhibitors at various concentrations and for different time points.

  • After treatment, the cells are lysed to extract total protein.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total AKT, phosphorylated AKT (p-AKT S473 and p-AKT T308), and downstream targets like phosphorylated PRAS40 (p-PRAS40) and phosphorylated S6 ribosomal protein (p-S6).

  • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

  • The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging. The intensity of the bands provides a semi-quantitative measure of the protein levels.

Conclusion

Both this compound and MK-2206 are potent and selective allosteric inhibitors of AKT that have demonstrated significant preclinical antitumor activity. This compound is more selective for AKT1/2, while MK-2206 is a pan-AKT inhibitor. Clinical data suggests that while both have manageable safety profiles, their efficacy as monotherapies may be limited. The future of these inhibitors likely lies in rational combination therapies, tailored to specific patient populations with defined molecular alterations in the PI3K/AKT pathway. The choice between these two inhibitors for research or clinical development may depend on the specific AKT isoforms driving the malignancy and the desired therapeutic combination strategy.

References

A Head-to-Head Comparison of AKT Inhibitors: BAY1125976 vs. MK-2206

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of PI3K/AKT/mTOR pathway inhibitors, the choice between different molecules targeting the same node can be complex. This guide provides a detailed, data-driven comparison of two prominent allosteric AKT inhibitors: BAY1125976 and MK-2206. We will delve into their mechanism of action, inhibitory potency, preclinical efficacy, and clinical development status, presenting the supporting experimental data in a clear and comparative format.

Mechanism of Action: Allosteric Inhibition of AKT

Both this compound and MK-2206 are allosteric inhibitors of AKT (also known as Protein Kinase B), meaning they bind to a site on the enzyme distinct from the ATP-binding pocket.[1][2][3] This mode of inhibition prevents the conformational changes necessary for AKT activation, specifically inhibiting its phosphorylation.[4][5]

This compound is a selective inhibitor of AKT1 and AKT2.[1] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains, which is only present in the full-length, inactive form of the enzyme.[5] This binding prevents the crucial phosphorylation of AKT at threonine 308 (T308) by PDK1, a key step in its activation.[5] Consequently, the activity of truncated AKT proteins that lack the PH domain is not affected by this compound.[5]

MK-2206 is a pan-AKT inhibitor, targeting all three isoforms (AKT1, AKT2, and AKT3).[3][6] Similar to this compound, it is an allosteric inhibitor that requires the PH domain for its activity.[7] MK-2206 inhibits the auto-phosphorylation of AKT at both T308 and serine 473 (S473), effectively blocking its activation and downstream signaling.[7]

In Vitro Potency and Selectivity

The inhibitory activity of both compounds has been quantified through various in vitro assays, with IC50 values providing a measure of their potency.

InhibitorTargetIC50 (nM)Assay Conditions
This compound AKT15.210 µM ATP[8][9]
442 mM ATP[8][9]
AKT21810 µM ATP[8][9]
362 mM ATP[8][9]
AKT342710 µM ATP[8]
MK-2206 AKT15-8Cell-free assays[6][7]
AKT212Cell-free assays[6][7]
AKT365Cell-free assays[6][7]

As the data indicates, this compound demonstrates high potency against AKT1 and AKT2, with significantly weaker activity against AKT3.[4][8] MK-2206 is a potent inhibitor of all three AKT isoforms, with the highest potency against AKT1.[6][10][11] Both inhibitors have been shown to be highly selective for AKT, with no significant activity against a broad panel of other protein kinases.[4][11][12]

Preclinical Antitumor Activity

Both this compound and MK-2206 have demonstrated significant antitumor activity in a variety of preclinical models, particularly in cancer cell lines with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[4][13][14]

This compound has been shown to inhibit the proliferation of a broad panel of human cancer cell lines, with particular efficacy in breast and prostate cancer cell lines.[5][8] In vivo, daily oral administration of this compound led to dose-dependent antitumor effects in multiple xenograft models, including those with PIK3CA mutations or PTEN deletions.[4][8] The compound was reported to be well-tolerated in these studies.[4]

MK-2206 has also shown potent growth inhibitory effects in various cancer cell lines.[6] Interestingly, it was observed to be more potent in Ras wild-type cell lines compared to Ras-mutant lines.[6][7] In vivo, MK-2206 has demonstrated significant tumor growth inhibition in xenograft models and can enhance the antitumor efficacy of standard chemotherapeutic agents and other targeted drugs.[6][7]

Clinical Development

Both inhibitors have progressed to clinical trials, providing insights into their safety and efficacy in cancer patients.

A phase I clinical trial of This compound in patients with advanced solid tumors established a recommended phase 2 dose (RP2D) of 60 mg twice daily.[15] The most common dose-limiting toxicities were liver enzyme elevations and hyperglycemia.[16] While the drug was well-tolerated and showed evidence of AKT pathway inhibition, it did not lead to significant radiologic or clinical tumor responses as a monotherapy.[16]

MK-2206 has been evaluated in numerous phase I and II clinical trials.[17][18] In a first-in-man study, MK-2206 was generally well-tolerated, with skin rash and stomatitis being the dose-limiting toxicities.[19] Evidence of target engagement was confirmed by a decline in phosphorylated AKT in tumor biopsies.[19] While monotherapy showed limited clinical activity, MK-2206 has shown promise in combination with other therapies.[20][21] For instance, in the I-SPY 2 trial, the addition of MK-2206 to standard neoadjuvant chemotherapy resulted in higher estimated pathologic complete response rates in patients with HER2-positive and/or hormone receptor-negative breast cancers.[22] However, other trials have shown that MK-2206 is unlikely to add to the efficacy of anastrozole in PIK3CA mutant ER+ breast cancer.[20][23]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of these inhibitors, a diagram of the AKT signaling pathway is provided below, indicating the points of inhibition by this compound and MK-2206.

AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment & Activation PDK1->AKT pT308 mTORC2 mTORC2 mTORC2->AKT pS473 TSC2 TSC2 AKT->TSC2 Inhibition PRAS40 PRAS40 AKT->PRAS40 Inhibition GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition mTORC1 mTORC1 TSC2->mTORC1 Inhibition Apoptosis Apoptosis FOXO->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->AKT Allosteric Inhibition (AKT1/2) MK2206 MK-2206 MK2206->AKT Allosteric Inhibition (pan-AKT)

Caption: The PI3K/AKT signaling pathway and points of allosteric inhibition by this compound and MK-2206.

Experimental Protocols

While specific, detailed protocols can vary between publications, the following outlines the general methodologies used in the characterization of these inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified AKT isoforms.

General Procedure:

  • Recombinant full-length human AKT1, AKT2, and AKT3 enzymes are used.

  • A specific peptide substrate for AKT is prepared.

  • The inhibitors (this compound or MK-2206) are serially diluted to a range of concentrations.

  • The kinase reaction is initiated by mixing the AKT enzyme, the peptide substrate, ATP (at a specified concentration, e.g., 10 µM or 2 mM), and the inhibitor in a reaction buffer.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody or a fluorescence resonance energy transfer (FRET) system.[7]

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of the inhibitors on the growth of cancer cell lines.

General Procedure:

  • Cancer cell lines of interest are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The inhibitors are added to the wells at various concentrations, typically in a logarithmic series. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for a specified duration (e.g., 72 or 96 hours).

  • Cell viability or proliferation is measured using one of several standard methods:

    • MTT or MTS assay: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.

    • Sulforhodamine B (SRB) assay: Measures total protein content, which is proportional to cell number.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.

  • The IC50 value for cell growth inhibition is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

Western Blot Analysis

Objective: To evaluate the effect of the inhibitors on the phosphorylation status of AKT and its downstream targets.

General Procedure:

  • Cancer cells are treated with the inhibitors at various concentrations and for different time points.

  • After treatment, the cells are lysed to extract total protein.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total AKT, phosphorylated AKT (p-AKT S473 and p-AKT T308), and downstream targets like phosphorylated PRAS40 (p-PRAS40) and phosphorylated S6 ribosomal protein (p-S6).

  • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

  • The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging. The intensity of the bands provides a semi-quantitative measure of the protein levels.

Conclusion

Both this compound and MK-2206 are potent and selective allosteric inhibitors of AKT that have demonstrated significant preclinical antitumor activity. This compound is more selective for AKT1/2, while MK-2206 is a pan-AKT inhibitor. Clinical data suggests that while both have manageable safety profiles, their efficacy as monotherapies may be limited. The future of these inhibitors likely lies in rational combination therapies, tailored to specific patient populations with defined molecular alterations in the PI3K/AKT pathway. The choice between these two inhibitors for research or clinical development may depend on the specific AKT isoforms driving the malignancy and the desired therapeutic combination strategy.

References

A Head-to-Head Battle for AKT Inhibition: Allosteric BAY1125976 Versus ATP-Competitive AZD5363

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals on two distinct approaches to targeting a key oncogenic driver.

The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers, driving tumor cell proliferation, survival, and resistance to therapy. Consequently, the development of AKT inhibitors has been a significant focus in oncology drug discovery. This guide provides a comprehensive comparison of two prominent AKT inhibitors, BAY1125976 and AZD5363 (also known as Capivasertib), which employ different mechanisms of action. This compound is a selective, allosteric inhibitor of AKT1 and AKT2, while AZD5363 is an ATP-competitive pan-AKT inhibitor. This guide will delve into their distinct mechanisms, preclinical efficacy, and available clinical data, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts with diagrams.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between this compound and AZD5363 lies in their mode of binding to the AKT enzyme.

This compound , as an allosteric inhibitor, binds to a pocket on the AKT enzyme distinct from the ATP-binding site.[1][2] This binding event is dependent on the presence of both the kinase and the pleckstrin homology (PH) domains of AKT.[1] By binding to this allosteric site, this compound locks the enzyme in an inactive conformation, preventing the crucial phosphorylation of AKT at Threonine 308 (T308) by its upstream activator, PDK1.[1] This mechanism confers high selectivity for AKT1 and AKT2 over AKT3 and other kinases.[3][4]

AZD5363 , in contrast, is an ATP-competitive inhibitor.[5] It directly competes with ATP for binding to the kinase domain of all three AKT isoforms (AKT1, AKT2, and AKT3).[5][6] By occupying the ATP-binding pocket, AZD5363 prevents the transfer of phosphate (B84403) from ATP to downstream substrates, thereby inhibiting the kinase activity of AKT.[5] This mechanism of action generally leads to broader kinase inhibition compared to allosteric inhibitors and can sometimes result in off-target effects on other kinases with similar ATP-binding sites.[7][8]

Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition cluster_0 This compound (Allosteric) cluster_1 AZD5363 (ATP-Competitive) This compound This compound AKT1_2_inactive Inactive AKT1/2 (Kinase + PH Domain) This compound->AKT1_2_inactive Binds to allosteric site AKT1_2_inhibited Inhibited AKT1/2 Complex pAKT_T308 p-AKT (T308) AKT1_2_inhibited->pAKT_T308 Blocks Phosphorylation PDK1 PDK1 PDK1->AKT1_2_inactive Phosphorylates AZD5363 AZD5363 AKT_active Active AKT (All Isoforms) AZD5363->AKT_active Competes with ATP for binding site pSubstrate Phosphorylated Substrate AZD5363->pSubstrate Blocks Phosphorylation ATP ATP ATP->AKT_active Binds Substrate Substrate AKT_active->Substrate Phosphorylates Generalized Experimental Workflow for Inhibitor Evaluation cluster_0 In Vitro cluster_1 In Vivo Kinase_Assay Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50/IC50 Determination) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (Target Engagement & Pathway Modulation) Cell_Proliferation->Western_Blot Xenograft_Model Xenograft Tumor Model (Efficacy Studies) Western_Blot->Xenograft_Model PD_Analysis Pharmacodynamic (PD) Analysis (Target Inhibition in Tumors) Xenograft_Model->PD_Analysis PK_Analysis Pharmacokinetic (PK) Analysis (Drug Exposure) Xenograft_Model->PK_Analysis PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p-T308 mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth This compound This compound This compound->AKT Inhibits (Allosteric) AZD5363 AZD5363 AZD5363->AKT Inhibits (ATP-Competitive)

References

A Head-to-Head Battle for AKT Inhibition: Allosteric BAY1125976 Versus ATP-Competitive AZD5363

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals on two distinct approaches to targeting a key oncogenic driver.

The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers, driving tumor cell proliferation, survival, and resistance to therapy. Consequently, the development of AKT inhibitors has been a significant focus in oncology drug discovery. This guide provides a comprehensive comparison of two prominent AKT inhibitors, BAY1125976 and AZD5363 (also known as Capivasertib), which employ different mechanisms of action. This compound is a selective, allosteric inhibitor of AKT1 and AKT2, while AZD5363 is an ATP-competitive pan-AKT inhibitor. This guide will delve into their distinct mechanisms, preclinical efficacy, and available clinical data, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts with diagrams.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between this compound and AZD5363 lies in their mode of binding to the AKT enzyme.

This compound , as an allosteric inhibitor, binds to a pocket on the AKT enzyme distinct from the ATP-binding site.[1][2] This binding event is dependent on the presence of both the kinase and the pleckstrin homology (PH) domains of AKT.[1] By binding to this allosteric site, this compound locks the enzyme in an inactive conformation, preventing the crucial phosphorylation of AKT at Threonine 308 (T308) by its upstream activator, PDK1.[1] This mechanism confers high selectivity for AKT1 and AKT2 over AKT3 and other kinases.[3][4]

AZD5363 , in contrast, is an ATP-competitive inhibitor.[5] It directly competes with ATP for binding to the kinase domain of all three AKT isoforms (AKT1, AKT2, and AKT3).[5][6] By occupying the ATP-binding pocket, AZD5363 prevents the transfer of phosphate from ATP to downstream substrates, thereby inhibiting the kinase activity of AKT.[5] This mechanism of action generally leads to broader kinase inhibition compared to allosteric inhibitors and can sometimes result in off-target effects on other kinases with similar ATP-binding sites.[7][8]

Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition cluster_0 This compound (Allosteric) cluster_1 AZD5363 (ATP-Competitive) This compound This compound AKT1_2_inactive Inactive AKT1/2 (Kinase + PH Domain) This compound->AKT1_2_inactive Binds to allosteric site AKT1_2_inhibited Inhibited AKT1/2 Complex pAKT_T308 p-AKT (T308) AKT1_2_inhibited->pAKT_T308 Blocks Phosphorylation PDK1 PDK1 PDK1->AKT1_2_inactive Phosphorylates AZD5363 AZD5363 AKT_active Active AKT (All Isoforms) AZD5363->AKT_active Competes with ATP for binding site pSubstrate Phosphorylated Substrate AZD5363->pSubstrate Blocks Phosphorylation ATP ATP ATP->AKT_active Binds Substrate Substrate AKT_active->Substrate Phosphorylates Generalized Experimental Workflow for Inhibitor Evaluation cluster_0 In Vitro cluster_1 In Vivo Kinase_Assay Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50/IC50 Determination) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (Target Engagement & Pathway Modulation) Cell_Proliferation->Western_Blot Xenograft_Model Xenograft Tumor Model (Efficacy Studies) Western_Blot->Xenograft_Model PD_Analysis Pharmacodynamic (PD) Analysis (Target Inhibition in Tumors) Xenograft_Model->PD_Analysis PK_Analysis Pharmacokinetic (PK) Analysis (Drug Exposure) Xenograft_Model->PK_Analysis PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p-T308 mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth This compound This compound This compound->AKT Inhibits (Allosteric) AZD5363 AZD5363 AZD5363->AKT Inhibits (ATP-Competitive)

References

A Comparative Guide to AKT1 E17K Inhibition: Evaluating BAY1125976 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The AKT1 E17K mutation is a key oncogenic driver in various cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway and promoting tumor cell proliferation, survival, and migration. This has spurred the development of targeted inhibitors against this specific mutation. This guide provides a comprehensive comparison of BAY1125976, a selective allosteric AKT1/2 inhibitor, with other notable AKT inhibitors investigated for treating AKT1 E17K mutant cancers. The information is supported by preclinical and clinical data to aid in the evaluation of these therapeutic agents.

Efficacy Comparison of AKT Inhibitors in AKT1 E17K Mutant Cancers

The following tables summarize the preclinical and clinical efficacy of this compound and its alternatives in cancer models and patients harboring the AKT1 E17K mutation.

Preclinical Efficacy
InhibitorMechanism of ActionCancer Models with AKT1 E17KKey Findings
This compound Allosteric inhibitor of AKT1/2Prostate cancer (LAPC-4), Anal cancer (AXF 984), Bladder cancer (KU-19-19)Potently inhibited AKT activation and downstream signaling. Demonstrated significant anti-tumor efficacy in xenograft models, leading to tumor shrinkage or disease control.[1]
Capivasertib (AZD5363) ATP-competitive pan-AKT inhibitorBreast cancer explants, MGH-U3 bladder cancer xenograftsCaused significant growth inhibition in breast cancer explants. In a bladder cancer model with both AKT1 and FGFR3 mutations, combination with an FGFR inhibitor induced tumor regression.[2]
Ipatasertib (GDC-0068) ATP-competitive pan-AKT inhibitorCell line models with AKT1 E17K mutationShowed efficacy in cell line models with AKT pathway alterations. One patient with an AKT1 E17K mutation showed a response in a Phase I study.[3]
Miransertib (ARQ 092) Allosteric pan-AKT inhibitorEndometrial patient-derived xenograft (PDX) modelExhibited strong anti-tumor activity in an endometrial cancer PDX model harboring the AKT1 E17K mutation.[1][4]
Clinical Efficacy
InhibitorStudy PopulationObjective Response Rate (ORR)Key Adverse Events (Grade ≥3)
This compound Advanced solid tumors (including 9 with AKT1 E17K)1 partial response in the overall population. No clear association between AKT1 E17K status and response.[5]Increased transaminases, γ-glutamyltransferase, and alkaline phosphatase.[5]
Capivasertib (AZD5363) Various solid tumors with AKT1 E17K29% in a basket trial.[6][7] In ER+ breast cancer, 20% as monotherapy and 36% with fulvestrant (B1683766) in pre-treated patients.[8]Hyperglycemia, rash, diarrhea.[7]
Ipatasertib (GDC-0068) Various solid tumors with AKT1 E17K22% in the NCI-MATCH trial.[9][10] 31.3% in the TAPISTRY trial.[11]Diarrhea.[11]
Miransertib (ARQ 092) Advanced solid tumors (including some with AKT1 E17K)Partial responses observed in patients with AKT1 E17K mutations (follicular lymphoma and breast cancer).Hyperglycemia, skin rash.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the AKT signaling pathway and a typical experimental workflow.

AKT_Signaling_Pathway cluster_activation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT1_E17K AKT1 E17K (Constitutively Active) AKT1_E17K->mTORC1 mTORC1->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound (Allosteric Inhibitor) This compound->AKT inhibits This compound->AKT1_E17K inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select AKT1 E17K mutant cancer cell lines invitro In Vitro Studies start->invitro viability Cell Viability Assay (e.g., MTT) invitro->viability western Western Blot (p-AKT, p-downstream) invitro->western invivo In Vivo Studies viability->invivo western->invivo xenograft Xenograft Model (Tumor Growth Inhibition) invivo->xenograft pd Pharmacodynamics (Biomarker analysis in tumors) invivo->pd toxicology Toxicology Assessment xenograft->toxicology pd->toxicology safety Evaluate safety profile in animal models toxicology->safety end Data Analysis & Comparison safety->end

Caption: A typical experimental workflow for evaluating an AKT inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • AKT1 E17K mutant cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound or alternative inhibitor (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot for AKT Signaling Pathway

This technique is used to detect the phosphorylation status of AKT and its downstream targets.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-PRAS40, anti-total PRAS40)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • AKT1 E17K mutant cancer cells

  • Matrigel (optional)

  • Inhibitor formulation for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

This compound demonstrates potent and selective allosteric inhibition of AKT1/2, with significant preclinical efficacy in AKT1 E17K mutant cancer models. However, its clinical activity in patients with this mutation appears limited in early trials. In contrast, ATP-competitive inhibitors like Capivasertib (AZD5363) and Ipatasertib have shown more promising clinical responses in this patient population, albeit with their own characteristic adverse event profiles, most notably hyperglycemia and rash for Capivasertib and diarrhea for Ipatasertib. Miransertib (ARQ 092), another allosteric inhibitor, has also shown early signs of clinical activity.

The choice of an optimal AKT inhibitor for cancers harboring the AKT1 E17K mutation will likely depend on a careful balance of efficacy and tolerability. Further head-to-head clinical trials and the identification of predictive biomarkers will be crucial in guiding the clinical development and application of these targeted therapies. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel AKT inhibitors.

References

A Comparative Guide to AKT1 E17K Inhibition: Evaluating BAY1125976 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The AKT1 E17K mutation is a key oncogenic driver in various cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway and promoting tumor cell proliferation, survival, and migration. This has spurred the development of targeted inhibitors against this specific mutation. This guide provides a comprehensive comparison of BAY1125976, a selective allosteric AKT1/2 inhibitor, with other notable AKT inhibitors investigated for treating AKT1 E17K mutant cancers. The information is supported by preclinical and clinical data to aid in the evaluation of these therapeutic agents.

Efficacy Comparison of AKT Inhibitors in AKT1 E17K Mutant Cancers

The following tables summarize the preclinical and clinical efficacy of this compound and its alternatives in cancer models and patients harboring the AKT1 E17K mutation.

Preclinical Efficacy
InhibitorMechanism of ActionCancer Models with AKT1 E17KKey Findings
This compound Allosteric inhibitor of AKT1/2Prostate cancer (LAPC-4), Anal cancer (AXF 984), Bladder cancer (KU-19-19)Potently inhibited AKT activation and downstream signaling. Demonstrated significant anti-tumor efficacy in xenograft models, leading to tumor shrinkage or disease control.[1]
Capivasertib (AZD5363) ATP-competitive pan-AKT inhibitorBreast cancer explants, MGH-U3 bladder cancer xenograftsCaused significant growth inhibition in breast cancer explants. In a bladder cancer model with both AKT1 and FGFR3 mutations, combination with an FGFR inhibitor induced tumor regression.[2]
Ipatasertib (GDC-0068) ATP-competitive pan-AKT inhibitorCell line models with AKT1 E17K mutationShowed efficacy in cell line models with AKT pathway alterations. One patient with an AKT1 E17K mutation showed a response in a Phase I study.[3]
Miransertib (ARQ 092) Allosteric pan-AKT inhibitorEndometrial patient-derived xenograft (PDX) modelExhibited strong anti-tumor activity in an endometrial cancer PDX model harboring the AKT1 E17K mutation.[1][4]
Clinical Efficacy
InhibitorStudy PopulationObjective Response Rate (ORR)Key Adverse Events (Grade ≥3)
This compound Advanced solid tumors (including 9 with AKT1 E17K)1 partial response in the overall population. No clear association between AKT1 E17K status and response.[5]Increased transaminases, γ-glutamyltransferase, and alkaline phosphatase.[5]
Capivasertib (AZD5363) Various solid tumors with AKT1 E17K29% in a basket trial.[6][7] In ER+ breast cancer, 20% as monotherapy and 36% with fulvestrant in pre-treated patients.[8]Hyperglycemia, rash, diarrhea.[7]
Ipatasertib (GDC-0068) Various solid tumors with AKT1 E17K22% in the NCI-MATCH trial.[9][10] 31.3% in the TAPISTRY trial.[11]Diarrhea.[11]
Miransertib (ARQ 092) Advanced solid tumors (including some with AKT1 E17K)Partial responses observed in patients with AKT1 E17K mutations (follicular lymphoma and breast cancer).Hyperglycemia, skin rash.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the AKT signaling pathway and a typical experimental workflow.

AKT_Signaling_Pathway cluster_activation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT1_E17K AKT1 E17K (Constitutively Active) AKT1_E17K->mTORC1 mTORC1->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound (Allosteric Inhibitor) This compound->AKT inhibits This compound->AKT1_E17K inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select AKT1 E17K mutant cancer cell lines invitro In Vitro Studies start->invitro viability Cell Viability Assay (e.g., MTT) invitro->viability western Western Blot (p-AKT, p-downstream) invitro->western invivo In Vivo Studies viability->invivo western->invivo xenograft Xenograft Model (Tumor Growth Inhibition) invivo->xenograft pd Pharmacodynamics (Biomarker analysis in tumors) invivo->pd toxicology Toxicology Assessment xenograft->toxicology pd->toxicology safety Evaluate safety profile in animal models toxicology->safety end Data Analysis & Comparison safety->end

Caption: A typical experimental workflow for evaluating an AKT inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • AKT1 E17K mutant cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound or alternative inhibitor (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot for AKT Signaling Pathway

This technique is used to detect the phosphorylation status of AKT and its downstream targets.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-PRAS40, anti-total PRAS40)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • AKT1 E17K mutant cancer cells

  • Matrigel (optional)

  • Inhibitor formulation for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

This compound demonstrates potent and selective allosteric inhibition of AKT1/2, with significant preclinical efficacy in AKT1 E17K mutant cancer models. However, its clinical activity in patients with this mutation appears limited in early trials. In contrast, ATP-competitive inhibitors like Capivasertib (AZD5363) and Ipatasertib have shown more promising clinical responses in this patient population, albeit with their own characteristic adverse event profiles, most notably hyperglycemia and rash for Capivasertib and diarrhea for Ipatasertib. Miransertib (ARQ 092), another allosteric inhibitor, has also shown early signs of clinical activity.

The choice of an optimal AKT inhibitor for cancers harboring the AKT1 E17K mutation will likely depend on a careful balance of efficacy and tolerability. Further head-to-head clinical trials and the identification of predictive biomarkers will be crucial in guiding the clinical development and application of these targeted therapies. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel AKT inhibitors.

References

A Comparative Guide to the Activity of BAY1125976 in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the activity of BAY1125976 (B605920), a selective allosteric AKT1/2 inhibitor, in comparison to other prominent AKT inhibitors across various cancer cell lines. The data presented herein is intended to facilitate informed decisions in research and development involving the PI3K/AKT/mTOR signaling pathway.

Introduction to this compound and AKT Inhibition

This compound is a potent and highly selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2.[1][2][3] It binds to a pocket formed by the kinase and pleckstrin homology (PH) domains, locking AKT in an inactive conformation and preventing its activating phosphorylation.[2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that, when dysregulated, is a major driver of tumorigenesis, promoting cell proliferation, survival, and migration.[2][4][5] Consequently, inhibitors of this pathway, such as this compound, are of significant interest in oncology. This guide compares the in vitro activity of this compound with other well-characterized AKT inhibitors, including the allosteric inhibitor MK-2206 and the ATP-competitive inhibitors ipatasertib (B1662790) and capivasertib.

Comparative Analysis of In Vitro Activity

The anti-proliferative activity of this compound and other AKT inhibitors is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The tables below summarize the IC50 values for these compounds, highlighting their efficacy in cell lines with different genetic backgrounds, particularly mutations in PIK3CA and loss of PTEN, which lead to AKT pathway activation.

This compound Activity in Breast Cancer Cell Lines
Cell Line Reported IC50 (nM) Key Genetic Features
BT-474Submicromolar[1]PIK3CA H1047R
T47DSubmicromolar[1]PIK3CA H1047R
MCF7Submicromolar[1]PIK3CA E545K
ZR-75-1Submicromolar[1]-
EVSA-TSubmicromolar[1]-
MDA-MB-453Submicromolar[1]PIK3CA H1047R
KPL-4Submicromolar[1]PIK3CA H1047R
BT20Submicromolar[1]-
This compound Activity in Prostate Cancer Cell Lines
Cell Line Reported IC50 (nM)
LNCaPSubmicromolar[1]
LAPC-4Submicromolar[1]
Comparative IC50 Values of AKT Inhibitors in Various Cancer Cell Lines
Cell Line This compound IC50 (nM) MK-2206 IC50 (nM) Ipatasertib IC50 (µM)
Breast Cancer
ZR-75-1Submicromolar[1]~200-1000[6]~1-10[7]
MCF7Submicromolar[1]<200[6][8]~1-5[7]
MDA-MB-468->1000[6]~1-10[7]
Leukemia
COG-LL-317-<200[8]-
RS4;11-<200[8]-
Kasumi-1-<200[8]-
Ewing Sarcoma
CHLA-10-<200[8]-

Note: Direct head-to-head comparative studies across a wide range of cell lines are limited. The data is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used for evaluation, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., GSK3β, 4E-BP1) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream->Proliferation This compound This compound This compound->AKT Allosteric Inhibition PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Activity Assessment cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells treat_inhibitor Treat with this compound & Alternatives seed_cells->treat_inhibitor proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) treat_inhibitor->proliferation_assay western_blot Western Blot Analysis (pAKT, total AKT) treat_inhibitor->western_blot ic50 Calculate IC50 Values proliferation_assay->ic50 pathway_inhibition Quantify Pathway Inhibition western_blot->pathway_inhibition

Caption: A generalized workflow for evaluating the in vitro activity of AKT inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to evaluate the activity of this compound and other AKT inhibitors.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound and other AKT inhibitors

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the AKT inhibitors in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Western Blot for AKT Phosphorylation

This technique is used to detect the phosphorylation status of AKT, a direct measure of the inhibitor's target engagement.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound and other AKT inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pAKT Ser473, anti-pAKT Thr308, anti-total AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the AKT inhibitors at various concentrations for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of AKT phosphorylation inhibition.

Conclusion

This compound demonstrates potent anti-proliferative activity in a range of cancer cell lines, particularly those with an activated PI3K/AKT/mTOR pathway.[1][2] Its efficacy is comparable to other allosteric and ATP-competitive AKT inhibitors. The choice of inhibitor for a specific research application may depend on the cell line's genetic background, the desired isoform selectivity, and the specific experimental context. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of targeting the AKT signaling pathway.

References

A Comparative Guide to the Activity of BAY1125976 in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the activity of BAY1125976, a selective allosteric AKT1/2 inhibitor, in comparison to other prominent AKT inhibitors across various cancer cell lines. The data presented herein is intended to facilitate informed decisions in research and development involving the PI3K/AKT/mTOR signaling pathway.

Introduction to this compound and AKT Inhibition

This compound is a potent and highly selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2.[1][2][3] It binds to a pocket formed by the kinase and pleckstrin homology (PH) domains, locking AKT in an inactive conformation and preventing its activating phosphorylation.[2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that, when dysregulated, is a major driver of tumorigenesis, promoting cell proliferation, survival, and migration.[2][4][5] Consequently, inhibitors of this pathway, such as this compound, are of significant interest in oncology. This guide compares the in vitro activity of this compound with other well-characterized AKT inhibitors, including the allosteric inhibitor MK-2206 and the ATP-competitive inhibitors ipatasertib and capivasertib.

Comparative Analysis of In Vitro Activity

The anti-proliferative activity of this compound and other AKT inhibitors is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The tables below summarize the IC50 values for these compounds, highlighting their efficacy in cell lines with different genetic backgrounds, particularly mutations in PIK3CA and loss of PTEN, which lead to AKT pathway activation.

This compound Activity in Breast Cancer Cell Lines
Cell Line Reported IC50 (nM) Key Genetic Features
BT-474Submicromolar[1]PIK3CA H1047R
T47DSubmicromolar[1]PIK3CA H1047R
MCF7Submicromolar[1]PIK3CA E545K
ZR-75-1Submicromolar[1]-
EVSA-TSubmicromolar[1]-
MDA-MB-453Submicromolar[1]PIK3CA H1047R
KPL-4Submicromolar[1]PIK3CA H1047R
BT20Submicromolar[1]-
This compound Activity in Prostate Cancer Cell Lines
Cell Line Reported IC50 (nM)
LNCaPSubmicromolar[1]
LAPC-4Submicromolar[1]
Comparative IC50 Values of AKT Inhibitors in Various Cancer Cell Lines
Cell Line This compound IC50 (nM) MK-2206 IC50 (nM) Ipatasertib IC50 (µM)
Breast Cancer
ZR-75-1Submicromolar[1]~200-1000[6]~1-10[7]
MCF7Submicromolar[1]<200[6][8]~1-5[7]
MDA-MB-468->1000[6]~1-10[7]
Leukemia
COG-LL-317-<200[8]-
RS4;11-<200[8]-
Kasumi-1-<200[8]-
Ewing Sarcoma
CHLA-10-<200[8]-

Note: Direct head-to-head comparative studies across a wide range of cell lines are limited. The data is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used for evaluation, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., GSK3β, 4E-BP1) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream->Proliferation This compound This compound This compound->AKT Allosteric Inhibition PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Activity Assessment cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells treat_inhibitor Treat with this compound & Alternatives seed_cells->treat_inhibitor proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) treat_inhibitor->proliferation_assay western_blot Western Blot Analysis (pAKT, total AKT) treat_inhibitor->western_blot ic50 Calculate IC50 Values proliferation_assay->ic50 pathway_inhibition Quantify Pathway Inhibition western_blot->pathway_inhibition

Caption: A generalized workflow for evaluating the in vitro activity of AKT inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to evaluate the activity of this compound and other AKT inhibitors.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound and other AKT inhibitors

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the AKT inhibitors in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Western Blot for AKT Phosphorylation

This technique is used to detect the phosphorylation status of AKT, a direct measure of the inhibitor's target engagement.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound and other AKT inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pAKT Ser473, anti-pAKT Thr308, anti-total AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the AKT inhibitors at various concentrations for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of AKT phosphorylation inhibition.

Conclusion

This compound demonstrates potent anti-proliferative activity in a range of cancer cell lines, particularly those with an activated PI3K/AKT/mTOR pathway.[1][2] Its efficacy is comparable to other allosteric and ATP-competitive AKT inhibitors. The choice of inhibitor for a specific research application may depend on the cell line's genetic background, the desired isoform selectivity, and the specific experimental context. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of targeting the AKT signaling pathway.

References

A Comparative Analysis of Allosteric AKT Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance and experimental validation of leading allosteric AKT inhibitors, including MK-2206, Miransertib, and Borussertib.

The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers. This central role has made AKT a compelling target for anticancer drug development. Allosteric inhibitors of AKT, which bind to a site distinct from the ATP-binding pocket, offer a promising therapeutic strategy by locking the kinase in an inactive conformation. This guide provides a comparative analysis of prominent allosteric AKT inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Allosteric Inhibition of AKT

Allosteric AKT inhibitors function by binding to a pocket at the interface of the pleckstrin homology (PH) and kinase domains.[1][2] This binding event stabilizes an auto-inhibited "PH-in" conformation, preventing the recruitment of AKT to the cell membrane and subsequent activation by upstream kinases like PDK1 and mTORC2.[1][2] This mechanism contrasts with ATP-competitive inhibitors, which can sometimes lead to hyperphosphorylation of AKT.[2]

Performance Comparison of Allosteric AKT Inhibitors

The following tables summarize the in vitro potency and cellular activity of three key allosteric AKT inhibitors: MK-2206, Miransertib (ARQ-092), and Borussertib (TAS-117).

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

InhibitorAKT1AKT2AKT3Reference(s)
MK-2206 5 - 81265[3]
Miransertib (ARQ-092) 2.7 - 5.04.5 - 148.1 - 16[4][5]
Borussertib (TAS-117) 0.8--[6]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity (EC50/IC50) in Selected Cancer Cell Lines

InhibitorCell LineCancer TypeEC50/IC50 (nM)Reference(s)
MK-2206 ZR-75-1Breast63 ± 21[7]
AN3-CAEndometrial--
T-47DBreast--
Miransertib (ARQ-092) ZR-75-1Breast35 ± 18[7]
AN3-CAEndometrial--
T-47DBreast--
Borussertib (TAS-117) ZR-75-1Breast5 ± 1[7][8]
AN3-CAEndometrial191 ± 90[8]
T-47DBreast48 ± 15[8]

Note: EC50/IC50 values represent the concentration required to achieve 50% of the maximal effect or inhibition in cell-based assays.

Experimental Protocols

This section details the methodologies for key experiments used to characterize allosteric AKT inhibitors.

Biochemical Kinase Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified AKT isoforms by 50%.

Method: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF®) KinEASE™ assay.[9]

  • Reagents: Purified recombinant human AKT1, AKT2, and AKT3 enzymes; biotinylated peptide substrate (e.g., Crosstide); ATP; HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665).

  • Procedure:

    • The inhibitor is serially diluted to various concentrations.

    • The purified AKT enzyme is incubated with the inhibitor in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the HTRF detection reagents are added.

    • After another incubation period, the HTRF signal is read on a compatible plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (EC50/IC50 Determination)

Objective: To measure the concentration of an inhibitor that reduces the proliferation of cancer cells by 50%.

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[10]

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[10]

  • Treatment: Cells are treated with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours).[4]

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[10]

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[10]

  • Data Analysis: The EC50 or IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an allosteric AKT inhibitor in a living organism.

Method: This typically involves the use of immunodeficient mice bearing human tumor xenografts.[2][11]

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.[2]

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.[2]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a certain size or at a predetermined time point. Tumors are then excised and weighed.

  • Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizing the AKT Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the AKT signaling pathway and a typical experimental workflow for evaluating allosteric AKT inhibitors.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 AKT_active AKT (Active, PH-out) PDK1 PDK1 PDK1->AKT_active Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates (Ser473) AKT_inactive AKT (Inactive, PH-in) AKT_inactive->AKT_active Recruitment to membrane & activation Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO) AKT_active->Downstream_Effectors Phosphorylates Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->AKT_inactive Binds and stabilizes Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The AKT signaling pathway and the mechanism of allosteric inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Assay (e.g., HTRF) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Proliferation Determine EC50 Western_Blot Western Blot (p-AKT levels) Cell_Proliferation->Western_Blot Confirm target engagement Xenograft_Model Tumor Xenograft Model (e.g., mice) Western_Blot->Xenograft_Model Select promising candidates Efficacy_Study Efficacy Study (Tumor growth inhibition) Xenograft_Model->Efficacy_Study Evaluate anti-tumor activity Clinical_Development Clinical Development Efficacy_Study->Clinical_Development Advance to clinical trials Start Allosteric AKT Inhibitor Candidate Start->Biochemical_Assay Determine IC50

References

A Comparative Analysis of Allosteric AKT Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance and experimental validation of leading allosteric AKT inhibitors, including MK-2206, Miransertib, and Borussertib.

The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers. This central role has made AKT a compelling target for anticancer drug development. Allosteric inhibitors of AKT, which bind to a site distinct from the ATP-binding pocket, offer a promising therapeutic strategy by locking the kinase in an inactive conformation. This guide provides a comparative analysis of prominent allosteric AKT inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Allosteric Inhibition of AKT

Allosteric AKT inhibitors function by binding to a pocket at the interface of the pleckstrin homology (PH) and kinase domains.[1][2] This binding event stabilizes an auto-inhibited "PH-in" conformation, preventing the recruitment of AKT to the cell membrane and subsequent activation by upstream kinases like PDK1 and mTORC2.[1][2] This mechanism contrasts with ATP-competitive inhibitors, which can sometimes lead to hyperphosphorylation of AKT.[2]

Performance Comparison of Allosteric AKT Inhibitors

The following tables summarize the in vitro potency and cellular activity of three key allosteric AKT inhibitors: MK-2206, Miransertib (ARQ-092), and Borussertib (TAS-117).

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

InhibitorAKT1AKT2AKT3Reference(s)
MK-2206 5 - 81265[3]
Miransertib (ARQ-092) 2.7 - 5.04.5 - 148.1 - 16[4][5]
Borussertib (TAS-117) 0.8--[6]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity (EC50/IC50) in Selected Cancer Cell Lines

InhibitorCell LineCancer TypeEC50/IC50 (nM)Reference(s)
MK-2206 ZR-75-1Breast63 ± 21[7]
AN3-CAEndometrial--
T-47DBreast--
Miransertib (ARQ-092) ZR-75-1Breast35 ± 18[7]
AN3-CAEndometrial--
T-47DBreast--
Borussertib (TAS-117) ZR-75-1Breast5 ± 1[7][8]
AN3-CAEndometrial191 ± 90[8]
T-47DBreast48 ± 15[8]

Note: EC50/IC50 values represent the concentration required to achieve 50% of the maximal effect or inhibition in cell-based assays.

Experimental Protocols

This section details the methodologies for key experiments used to characterize allosteric AKT inhibitors.

Biochemical Kinase Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified AKT isoforms by 50%.

Method: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF®) KinEASE™ assay.[9]

  • Reagents: Purified recombinant human AKT1, AKT2, and AKT3 enzymes; biotinylated peptide substrate (e.g., Crosstide); ATP; HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665).

  • Procedure:

    • The inhibitor is serially diluted to various concentrations.

    • The purified AKT enzyme is incubated with the inhibitor in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the HTRF detection reagents are added.

    • After another incubation period, the HTRF signal is read on a compatible plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (EC50/IC50 Determination)

Objective: To measure the concentration of an inhibitor that reduces the proliferation of cancer cells by 50%.

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[10]

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[10]

  • Treatment: Cells are treated with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours).[4]

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[10]

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[10]

  • Data Analysis: The EC50 or IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an allosteric AKT inhibitor in a living organism.

Method: This typically involves the use of immunodeficient mice bearing human tumor xenografts.[2][11]

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.[2]

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.[2]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a certain size or at a predetermined time point. Tumors are then excised and weighed.

  • Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizing the AKT Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the AKT signaling pathway and a typical experimental workflow for evaluating allosteric AKT inhibitors.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 AKT_active AKT (Active, PH-out) PDK1 PDK1 PDK1->AKT_active Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates (Ser473) AKT_inactive AKT (Inactive, PH-in) AKT_inactive->AKT_active Recruitment to membrane & activation Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO) AKT_active->Downstream_Effectors Phosphorylates Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->AKT_inactive Binds and stabilizes Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The AKT signaling pathway and the mechanism of allosteric inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Assay (e.g., HTRF) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Proliferation Determine EC50 Western_Blot Western Blot (p-AKT levels) Cell_Proliferation->Western_Blot Confirm target engagement Xenograft_Model Tumor Xenograft Model (e.g., mice) Western_Blot->Xenograft_Model Select promising candidates Efficacy_Study Efficacy Study (Tumor growth inhibition) Xenograft_Model->Efficacy_Study Evaluate anti-tumor activity Clinical_Development Clinical Development Efficacy_Study->Clinical_Development Advance to clinical trials Start Allosteric AKT Inhibitor Candidate Start->Biochemical_Assay Determine IC50

References

On-Target Effects of BAY1125976: A Comparative Analysis with Genetic Knockdowns

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on validating the on-target effects of the selective AKT1/2 inhibitor, BAY1125976, through comparative analysis with genetic knockdown approaches.

This guide provides an objective comparison of the pharmacological inhibition of AKT1 and AKT2 by this compound with the effects of genetic knockdowns using siRNA and shRNA. The information presented is supported by experimental data from multiple sources to aid in the design and interpretation of target validation studies.

Unveiling the Mechanism: this compound vs. Genetic Knockdown

This compound is a potent and selective allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1, preventing its phosphorylation at threonine 308 (T308) by PDK1 and subsequent activation.[1][2] This pharmacological intervention leads to the suppression of downstream signaling cascades that promote cell proliferation, survival, and growth.[3][4]

Genetic knockdown, through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a complementary and often gold-standard approach to validate the on-target effects of a pharmacological inhibitor. By specifically reducing the expression of AKT1 and AKT2 proteins, researchers can directly assess the phenotypic consequences of target depletion and compare them to the effects observed with this compound treatment.

Quantitative Comparison of On-Target Effects

The following tables summarize quantitative data from various studies, comparing the effects of this compound and genetic knockdown of AKT1/2 on key cellular processes and signaling events. It is important to note that the data presented is synthesized from different studies and experimental systems.

Table 1: Inhibition of Cell Proliferation

Treatment Cell Line Assay Endpoint Result Citation
This compoundKPL-4 (Breast Cancer)Proliferation AssayIC50Not specified, but potent inhibition[1][2]
This compoundLNCaP (Prostate Cancer)Proliferation AssayIC50Not specified, but potent inhibition[1][2]
siRNA (AKT1)LNM35 (Lung Cancer)Cell CountingProliferation RateSignificant reduction[5]
shRNA (AKT1)LNM35 (Lung Cancer)Cell CountingProliferation RateSignificant reduction[5]
siRNA (AKT2)LNM35 (Lung Cancer)Cell CountingProliferation RateSignificant reduction[5]
shRNA (AKT2)LNM35 (Lung Cancer)Cell CountingProliferation RateSignificant reduction[5]
Knockout (AKT1/2)CWR22rv1 (Prostate Cancer)In vitro studiesMetastasisSuppressed[6]

Table 2: Inhibition of Downstream Signaling

Treatment Target Protein Cell Line Assay Effect Citation
This compoundp-AKT (S473)KPL-4 XenograftWestern BlotPotent reduction[1]
This compoundp-PRAS40 (T246)HBCx-2 XenograftWestern BlotPotent inhibition[1]
Knockdown (AKT1)p-FOXO3A / p-FOXO1HLECsWestern BlotReduced phosphorylation[7]
Knockout (AKT1/2)p-FOXOsCWR22rv1Western BlotNo phosphorylated FOXOs detected[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Pharmacological Inhibition with this compound

1. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., KPL-4, LNCaP) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed cells in multi-well plates at a predetermined density.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with a range of concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

2. Cell Proliferation Assay (MTT Assay):

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]

3. Western Blot Analysis for Downstream Signaling:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT, PRAS40, and other relevant downstream targets.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.

Genetic Knockdown of AKT1 and AKT2

1. siRNA Transfection:

  • Day 1: Seed the target cells in a 6-well plate in antibiotic-free normal growth medium.

  • Incubate until cells are 60-80% confluent.[8]

  • Day 2: Prepare two solutions:

    • Solution A: Dilute siRNA duplexes (targeting AKT1, AKT2, or a non-targeting control) in siRNA Transfection Medium.[8]

    • Solution B: Dilute siRNA Transfection Reagent in siRNA Transfection Medium.[8]

  • Mix Solution A and Solution B and incubate at room temperature for 15-45 minutes.[8]

  • Wash the cells with siRNA Transfection Medium.

  • Add the siRNA-transfection reagent mixture to the cells and incubate for 5-7 hours.[8]

  • Add normal growth medium and incubate for an additional 24-72 hours before downstream analysis.

2. Lentiviral shRNA Transduction and Selection:

  • Day 1: Plate target cells in a 12-well plate.[9] The cells should be approximately 50% confluent on the day of infection.[9]

  • Day 2: Thaw lentiviral particles (containing shRNA targeting AKT1, AKT2, or a non-targeting control) at room temperature.

  • Infect the cells by adding the lentiviral particles to the culture medium, optionally in the presence of Polybrene (5 µg/ml).[9]

  • Incubate overnight.

  • Day 3: Replace the medium with fresh growth medium.

  • Day 4 onwards: Begin selection of transduced cells by adding puromycin (B1679871) to the culture medium at a pre-determined optimal concentration.[9][10]

  • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies can be identified.[9][10]

  • Expand the puromycin-resistant clones and validate the knockdown of the target gene by qRT-PCR or Western blot.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT p-T308 TSC2 TSC2 AKT->TSC2 Inhibition PRAS40 PRAS40 AKT->PRAS40 Inhibition Cell_Survival Cell Survival AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT p-S473 mTORC1 mTORC1 TSC2->mTORC1 Inhibition PRAS40->mTORC1 Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->AKT Allosteric Inhibition siRNA_shRNA siRNA/shRNA (AKT1/2 Knockdown) siRNA_shRNA->AKT Degradation

Caption: PI3K/AKT/mTOR signaling pathway and points of intervention.

Experimental Workflow Diagram

Experimental_Workflow cluster_pharma Pharmacological Inhibition cluster_genetic Genetic Knockdown cluster_analysis Downstream Analysis start_pharma Seed Cancer Cells treat Treat with this compound (dose-response) start_pharma->treat incubate_pharma Incubate (24-72h) treat->incubate_pharma prolif_assay Cell Proliferation Assay (e.g., MTT) incubate_pharma->prolif_assay wb_assay Western Blot (p-AKT, p-PRAS40, etc.) incubate_pharma->wb_assay pheno_assay Phenotypic Assays (Migration, Apoptosis) incubate_pharma->pheno_assay start_genetic Seed Cancer Cells transfect Transfect with siRNA or Transduce with shRNA start_genetic->transfect select Select (shRNA) & Incubate (24-72h) transfect->select select->prolif_assay select->wb_assay select->pheno_assay

Caption: Workflow for comparing this compound and genetic knockdown.

References

On-Target Effects of BAY1125976: A Comparative Analysis with Genetic Knockdowns

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on validating the on-target effects of the selective AKT1/2 inhibitor, BAY1125976, through comparative analysis with genetic knockdown approaches.

This guide provides an objective comparison of the pharmacological inhibition of AKT1 and AKT2 by this compound with the effects of genetic knockdowns using siRNA and shRNA. The information presented is supported by experimental data from multiple sources to aid in the design and interpretation of target validation studies.

Unveiling the Mechanism: this compound vs. Genetic Knockdown

This compound is a potent and selective allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1, preventing its phosphorylation at threonine 308 (T308) by PDK1 and subsequent activation.[1][2] This pharmacological intervention leads to the suppression of downstream signaling cascades that promote cell proliferation, survival, and growth.[3][4]

Genetic knockdown, through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a complementary and often gold-standard approach to validate the on-target effects of a pharmacological inhibitor. By specifically reducing the expression of AKT1 and AKT2 proteins, researchers can directly assess the phenotypic consequences of target depletion and compare them to the effects observed with this compound treatment.

Quantitative Comparison of On-Target Effects

The following tables summarize quantitative data from various studies, comparing the effects of this compound and genetic knockdown of AKT1/2 on key cellular processes and signaling events. It is important to note that the data presented is synthesized from different studies and experimental systems.

Table 1: Inhibition of Cell Proliferation

Treatment Cell Line Assay Endpoint Result Citation
This compoundKPL-4 (Breast Cancer)Proliferation AssayIC50Not specified, but potent inhibition[1][2]
This compoundLNCaP (Prostate Cancer)Proliferation AssayIC50Not specified, but potent inhibition[1][2]
siRNA (AKT1)LNM35 (Lung Cancer)Cell CountingProliferation RateSignificant reduction[5]
shRNA (AKT1)LNM35 (Lung Cancer)Cell CountingProliferation RateSignificant reduction[5]
siRNA (AKT2)LNM35 (Lung Cancer)Cell CountingProliferation RateSignificant reduction[5]
shRNA (AKT2)LNM35 (Lung Cancer)Cell CountingProliferation RateSignificant reduction[5]
Knockout (AKT1/2)CWR22rv1 (Prostate Cancer)In vitro studiesMetastasisSuppressed[6]

Table 2: Inhibition of Downstream Signaling

Treatment Target Protein Cell Line Assay Effect Citation
This compoundp-AKT (S473)KPL-4 XenograftWestern BlotPotent reduction[1]
This compoundp-PRAS40 (T246)HBCx-2 XenograftWestern BlotPotent inhibition[1]
Knockdown (AKT1)p-FOXO3A / p-FOXO1HLECsWestern BlotReduced phosphorylation[7]
Knockout (AKT1/2)p-FOXOsCWR22rv1Western BlotNo phosphorylated FOXOs detected[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Pharmacological Inhibition with this compound

1. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., KPL-4, LNCaP) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed cells in multi-well plates at a predetermined density.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with a range of concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

2. Cell Proliferation Assay (MTT Assay):

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]

3. Western Blot Analysis for Downstream Signaling:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT, PRAS40, and other relevant downstream targets.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.

Genetic Knockdown of AKT1 and AKT2

1. siRNA Transfection:

  • Day 1: Seed the target cells in a 6-well plate in antibiotic-free normal growth medium.

  • Incubate until cells are 60-80% confluent.[8]

  • Day 2: Prepare two solutions:

    • Solution A: Dilute siRNA duplexes (targeting AKT1, AKT2, or a non-targeting control) in siRNA Transfection Medium.[8]

    • Solution B: Dilute siRNA Transfection Reagent in siRNA Transfection Medium.[8]

  • Mix Solution A and Solution B and incubate at room temperature for 15-45 minutes.[8]

  • Wash the cells with siRNA Transfection Medium.

  • Add the siRNA-transfection reagent mixture to the cells and incubate for 5-7 hours.[8]

  • Add normal growth medium and incubate for an additional 24-72 hours before downstream analysis.

2. Lentiviral shRNA Transduction and Selection:

  • Day 1: Plate target cells in a 12-well plate.[9] The cells should be approximately 50% confluent on the day of infection.[9]

  • Day 2: Thaw lentiviral particles (containing shRNA targeting AKT1, AKT2, or a non-targeting control) at room temperature.

  • Infect the cells by adding the lentiviral particles to the culture medium, optionally in the presence of Polybrene (5 µg/ml).[9]

  • Incubate overnight.

  • Day 3: Replace the medium with fresh growth medium.

  • Day 4 onwards: Begin selection of transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.[9][10]

  • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies can be identified.[9][10]

  • Expand the puromycin-resistant clones and validate the knockdown of the target gene by qRT-PCR or Western blot.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT p-T308 TSC2 TSC2 AKT->TSC2 Inhibition PRAS40 PRAS40 AKT->PRAS40 Inhibition Cell_Survival Cell Survival AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT p-S473 mTORC1 mTORC1 TSC2->mTORC1 Inhibition PRAS40->mTORC1 Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->AKT Allosteric Inhibition siRNA_shRNA siRNA/shRNA (AKT1/2 Knockdown) siRNA_shRNA->AKT Degradation

Caption: PI3K/AKT/mTOR signaling pathway and points of intervention.

Experimental Workflow Diagram

Experimental_Workflow cluster_pharma Pharmacological Inhibition cluster_genetic Genetic Knockdown cluster_analysis Downstream Analysis start_pharma Seed Cancer Cells treat Treat with this compound (dose-response) start_pharma->treat incubate_pharma Incubate (24-72h) treat->incubate_pharma prolif_assay Cell Proliferation Assay (e.g., MTT) incubate_pharma->prolif_assay wb_assay Western Blot (p-AKT, p-PRAS40, etc.) incubate_pharma->wb_assay pheno_assay Phenotypic Assays (Migration, Apoptosis) incubate_pharma->pheno_assay start_genetic Seed Cancer Cells transfect Transfect with siRNA or Transduce with shRNA start_genetic->transfect select Select (shRNA) & Incubate (24-72h) transfect->select select->prolif_assay select->wb_assay select->pheno_assay

Caption: Workflow for comparing this compound and genetic knockdown.

References

Validating the Specificity of BAY1125976 for AKT1/2 Over AKT3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BAY1125976, an allosteric inhibitor of AKT1 and AKT2, with other prominent AKT inhibitors. Supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows are presented to aid in the critical evaluation of this compound for research and development purposes.

Biochemical Potency and Selectivity

This compound demonstrates potent and selective inhibition of AKT1 and AKT2 over AKT3 in biochemical assays.[1][2] The compound binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of the full-length AKT protein, a mechanism distinct from ATP-competitive inhibitors.[2][3] This allosteric mode of action contributes to its high selectivity. The inhibitory activity of this compound against AKT isoforms and a comparison with other well-characterized AKT inhibitors are summarized in the table below.

InhibitorInhibition MechanismAKT1 IC₅₀ (nM)AKT2 IC₅₀ (nM)AKT3 IC₅₀ (nM)Reference
This compound Allosteric5.218427[1][4]
MK-2206 Allosteric81265[5]
AZD5363 (Capivasertib) ATP-Competitive377N/A
Ipatasertib (GDC-0068) ATP-Competitive5188[6]

Table 1: Comparison of Biochemical Potency of AKT Inhibitors. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the respective AKT isoform by 50%. Lower values indicate higher potency.

Cellular Activity

In cellular assays, this compound effectively inhibits the phosphorylation of AKT and its downstream substrates. For instance, in the KU-19-19 bladder cancer cell line, it inhibits the phosphorylation of AKT1 at serine 473 (S473) with an IC₅₀ of 35 nM.[1] In the LAPC-4 prostate cancer cell line, the phosphorylation of AKT1-S473 and threonine 308 (T308) is inhibited with IC₅₀ values of 0.8 nM and 5.6 nM, respectively.[1] This demonstrates target engagement and functional inhibition of the AKT signaling pathway within a cellular context.

Experimental Protocols

Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol outlines a general method for determining the potency of inhibitors against AKT isoforms using a TR-FRET assay, based on the principles used for characterizing compounds like this compound.

Objective: To measure the in vitro inhibitory activity of a test compound against AKT1, AKT2, and AKT3 kinases.

Materials:

  • Recombinant full-length human AKT1, AKT2, and AKT3 enzymes

  • Biotinylated peptide substrate (e.g., Biotin-Ahx-KKLNRTLSFAEPG)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor)

  • Stop Solution: 10 mM EDTA in assay buffer

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted test compound or DMSO (vehicle control) to the microplate wells.

  • Add the AKT enzyme and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme isoform.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the Stop Solution containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.

  • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate and streptavidin binding to the biotinylated peptide.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of the acceptor to donor fluorescence.

  • Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assay: Western Blot for AKT Phosphorylation

This protocol describes how to assess the inhibitory effect of a compound on AKT signaling in a cellular context by measuring the phosphorylation status of AKT.

Objective: To determine the effect of a test compound on the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308) in a cancer cell line.

Materials:

  • Cancer cell line with an active PI3K/AKT pathway (e.g., KU-19-19, LAPC-4)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total-AKT, and an antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an anti-total-AKT antibody and a loading control antibody.

  • Quantify the band intensities to determine the concentration-dependent inhibition of AKT phosphorylation.

Visualizing Pathways and Processes

To better understand the biological context and experimental logic, the following diagrams have been generated using the DOT language.

PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) AKT->Downstream Activates/Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Cell_Functions Cell Survival, Growth, Proliferation Downstream->Cell_Functions GrowthFactor Growth Factor GrowthFactor->RTK PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell function.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay In vitro Kinase Assay (e.g., TR-FRET) - Determine IC₅₀ against AKT1, AKT2, AKT3 Selectivity_Panel Kinome Selectivity Screening - Assess off-target effects Kinase_Assay->Selectivity_Panel If potent & selective Western_Blot Western Blot Analysis - Measure p-AKT and downstream targets Selectivity_Panel->Western_Blot If clean profile Proliferation_Assay Cell Proliferation Assay - Determine anti-proliferative IC₅₀ Western_Blot->Proliferation_Assay Xenograft Xenograft Models - Evaluate anti-tumor efficacy Proliferation_Assay->Xenograft If active in cells PD_Markers Pharmacodynamic (PD) Markers - Confirm target engagement in tumors Xenograft->PD_Markers Start Test Compound (e.g., this compound) Start->Kinase_Assay Inhibition_Mechanisms cluster_allosteric Allosteric Inhibition (e.g., this compound) cluster_atp_competitive ATP-Competitive Inhibition (e.g., Ipatasertib) AKT_inactive Inactive AKT (PH and Kinase domains associated) Inhibited_Complex Inhibited Complex (Conformationally locked) Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->Inhibited_Complex No_Activation No Activation Inhibited_Complex->No_Activation Prevents conformational change and phosphorylation AKT_active Active AKT (Open conformation) ATP_pocket ATP Binding Pocket ATP_competitive_Inhibitor ATP-Competitive Inhibitor Blocked_Pocket Blocked ATP Pocket ATP_competitive_Inhibitor->Blocked_Pocket No_Substrate_Phosphorylation No Substrate Phosphorylation Blocked_Pocket->No_Substrate_Phosphorylation Prevents ATP binding

References

Validating the Specificity of BAY1125976 for AKT1/2 Over AKT3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BAY1125976, an allosteric inhibitor of AKT1 and AKT2, with other prominent AKT inhibitors. Supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows are presented to aid in the critical evaluation of this compound for research and development purposes.

Biochemical Potency and Selectivity

This compound demonstrates potent and selective inhibition of AKT1 and AKT2 over AKT3 in biochemical assays.[1][2] The compound binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of the full-length AKT protein, a mechanism distinct from ATP-competitive inhibitors.[2][3] This allosteric mode of action contributes to its high selectivity. The inhibitory activity of this compound against AKT isoforms and a comparison with other well-characterized AKT inhibitors are summarized in the table below.

InhibitorInhibition MechanismAKT1 IC₅₀ (nM)AKT2 IC₅₀ (nM)AKT3 IC₅₀ (nM)Reference
This compound Allosteric5.218427[1][4]
MK-2206 Allosteric81265[5]
AZD5363 (Capivasertib) ATP-Competitive377N/A
Ipatasertib (GDC-0068) ATP-Competitive5188[6]

Table 1: Comparison of Biochemical Potency of AKT Inhibitors. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the respective AKT isoform by 50%. Lower values indicate higher potency.

Cellular Activity

In cellular assays, this compound effectively inhibits the phosphorylation of AKT and its downstream substrates. For instance, in the KU-19-19 bladder cancer cell line, it inhibits the phosphorylation of AKT1 at serine 473 (S473) with an IC₅₀ of 35 nM.[1] In the LAPC-4 prostate cancer cell line, the phosphorylation of AKT1-S473 and threonine 308 (T308) is inhibited with IC₅₀ values of 0.8 nM and 5.6 nM, respectively.[1] This demonstrates target engagement and functional inhibition of the AKT signaling pathway within a cellular context.

Experimental Protocols

Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol outlines a general method for determining the potency of inhibitors against AKT isoforms using a TR-FRET assay, based on the principles used for characterizing compounds like this compound.

Objective: To measure the in vitro inhibitory activity of a test compound against AKT1, AKT2, and AKT3 kinases.

Materials:

  • Recombinant full-length human AKT1, AKT2, and AKT3 enzymes

  • Biotinylated peptide substrate (e.g., Biotin-Ahx-KKLNRTLSFAEPG)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor)

  • Stop Solution: 10 mM EDTA in assay buffer

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted test compound or DMSO (vehicle control) to the microplate wells.

  • Add the AKT enzyme and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme isoform.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the Stop Solution containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.

  • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate and streptavidin binding to the biotinylated peptide.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of the acceptor to donor fluorescence.

  • Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assay: Western Blot for AKT Phosphorylation

This protocol describes how to assess the inhibitory effect of a compound on AKT signaling in a cellular context by measuring the phosphorylation status of AKT.

Objective: To determine the effect of a test compound on the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308) in a cancer cell line.

Materials:

  • Cancer cell line with an active PI3K/AKT pathway (e.g., KU-19-19, LAPC-4)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total-AKT, and an antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an anti-total-AKT antibody and a loading control antibody.

  • Quantify the band intensities to determine the concentration-dependent inhibition of AKT phosphorylation.

Visualizing Pathways and Processes

To better understand the biological context and experimental logic, the following diagrams have been generated using the DOT language.

PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) AKT->Downstream Activates/Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Cell_Functions Cell Survival, Growth, Proliferation Downstream->Cell_Functions GrowthFactor Growth Factor GrowthFactor->RTK PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell function.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay In vitro Kinase Assay (e.g., TR-FRET) - Determine IC₅₀ against AKT1, AKT2, AKT3 Selectivity_Panel Kinome Selectivity Screening - Assess off-target effects Kinase_Assay->Selectivity_Panel If potent & selective Western_Blot Western Blot Analysis - Measure p-AKT and downstream targets Selectivity_Panel->Western_Blot If clean profile Proliferation_Assay Cell Proliferation Assay - Determine anti-proliferative IC₅₀ Western_Blot->Proliferation_Assay Xenograft Xenograft Models - Evaluate anti-tumor efficacy Proliferation_Assay->Xenograft If active in cells PD_Markers Pharmacodynamic (PD) Markers - Confirm target engagement in tumors Xenograft->PD_Markers Start Test Compound (e.g., this compound) Start->Kinase_Assay Inhibition_Mechanisms cluster_allosteric Allosteric Inhibition (e.g., this compound) cluster_atp_competitive ATP-Competitive Inhibition (e.g., Ipatasertib) AKT_inactive Inactive AKT (PH and Kinase domains associated) Inhibited_Complex Inhibited Complex (Conformationally locked) Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->Inhibited_Complex No_Activation No Activation Inhibited_Complex->No_Activation Prevents conformational change and phosphorylation AKT_active Active AKT (Open conformation) ATP_pocket ATP Binding Pocket ATP_competitive_Inhibitor ATP-Competitive Inhibitor Blocked_Pocket Blocked ATP Pocket ATP_competitive_Inhibitor->Blocked_Pocket No_Substrate_Phosphorylation No Substrate Phosphorylation Blocked_Pocket->No_Substrate_Phosphorylation Prevents ATP binding

References

Predicting Response to the AKT Inhibitor BAY1125976: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BAY1125976 is an orally bioavailable, selective, allosteric inhibitor of AKT1 and AKT2, key nodes in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer.[1][2] While preclinical data demonstrated promising anti-tumor activity, clinical trial results have highlighted the critical need for robust predictive biomarkers to identify patient populations most likely to benefit from this targeted therapy.[3][4] This guide provides a comparative overview of potential biomarkers for this compound, supported by available experimental data and a detailed examination of the underlying biological pathways.

Mechanism of Action and the PI3K/AKT/mTOR Signaling Pathway

This compound functions by binding to an allosteric pocket of AKT1 and AKT2, distinct from the ATP-binding site.[2][5] This binding locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation.[5] The inhibition of AKT disrupts downstream signaling, which is crucial for cell growth, proliferation, survival, and metabolism.[1][5]

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Its aberrant activation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis.[2][6]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth PTEN PTEN PTEN->PIP3 This compound This compound This compound->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Comparative Analysis of Potential Predictive Biomarkers

While the search for a definitive predictive biomarker for this compound is ongoing, several candidates have been investigated based on preclinical rationale and data from other AKT inhibitors.

Biomarker CandidateRationaleThis compound Clinical/Preclinical DataData for Other AKT Inhibitors (e.g., Capivasertib, MK-2206)
AKT1E17K Mutation Activating mutation in the PH domain of AKT1, expected to confer sensitivity to AKT inhibition.[7]A phase I study (NCT01915576) showed no association between AKT1E17K mutation status and tumor response.[3][4][8]Capivasertib has shown clinical activity in patients with AKT1E17K-mutated tumors.[9]
PIK3CA Mutations Activating mutations in the catalytic subunit of PI3K, leading to pathway activation.[6]Preclinical studies showed that this compound suppressed tumor cell proliferation in cell lines with PIK3CA mutations.[2][6]A predictive biomarker for some PI3K inhibitors, but its role for AKT inhibitors is less clear and often considered in combination with other alterations.
PTEN Loss/Mutation Loss of function of the PTEN tumor suppressor leads to accumulation of PIP3 and constitutive AKT activation.[6]Preclinical data indicated that this compound had dose-dependent antitumor effects in xenograft models with PTEN deletions.[6]Capivasertib has demonstrated antitumor activity in patients with PTEN-mutated ER+ metastatic breast cancer.[9]
Phospho-AKT (p-AKT) & Phospho-PRAS40 (p-PRAS40) Direct pharmacodynamic markers of AKT activity.[3]Inhibition of p-AKT and p-PRAS40 was observed in preclinical models and demonstrated target engagement in the phase I clinical trial.[3][10] However, this did not correlate with clinical response.[3]In the I-SPY2 trial, higher baseline levels of p-AKT and other pathway phospho-proteins were associated with response to MK-2206 in HER2+ breast cancer, while lower levels were associated with response in triple-negative breast cancer.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of these biomarkers.

Detection of Gene Mutations (AKT1, PIK3CA) and PTEN Loss
  • Method: Next-Generation Sequencing (NGS) of tumor tissue or circulating tumor DNA (ctDNA).

  • Protocol Outline:

    • Sample Collection: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or whole blood for ctDNA extraction.

    • DNA Extraction: Use of commercially available kits optimized for FFPE tissue or plasma.

    • Library Preparation: Targeted gene panel sequencing covering hotspots and full coding regions of AKT1, PIK3CA, and PTEN.

    • Sequencing: Sequencing on a validated NGS platform.

    • Data Analysis: Bioinformatic pipeline to align reads, call variants (single nucleotide variants, insertions/deletions), and detect copy number alterations for PTEN.

Analysis of Protein Phosphorylation (p-AKT, p-PRAS40)
  • Method: Immunohistochemistry (IHC) or Reverse Phase Protein Array (RPPA).

  • Protocol Outline (IHC):

    • Sample Preparation: 4-5 µm sections from FFPE tumor blocks.

    • Antigen Retrieval: Heat-induced epitope retrieval using a validated buffer.

    • Primary Antibody Incubation: Incubation with a validated primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473).

    • Secondary Antibody and Detection: Use of a polymer-based detection system with a chromogen (e.g., DAB).

    • Scoring: Semi-quantitative scoring by a pathologist based on the intensity and percentage of stained tumor cells.

Logical Workflow for Biomarker-Guided Patient Selection

The development of a robust biomarker strategy is essential for the future clinical application of this compound or similar AKT inhibitors.

Biomarker_Workflow Patient Patient with Advanced Solid Tumor TumorBiopsy Tumor Biopsy or ctDNA Sample Patient->TumorBiopsy MolecularProfiling Molecular Profiling (NGS, IHC/RPPA) TumorBiopsy->MolecularProfiling BiomarkerPositive Biomarker Positive? (e.g., PTEN loss, PIK3CA mut) MolecularProfiling->BiomarkerPositive Treatthis compound Consider this compound (or other AKT inhibitor) BiomarkerPositive->Treatthis compound Yes AlternativeTx Consider Alternative Therapy BiomarkerPositive->AlternativeTx No

Caption: A potential workflow for biomarker-driven patient selection for AKT inhibitor therapy.

Conclusion and Future Directions

The clinical development of this compound has underscored a significant challenge in the era of targeted therapy: the identification of predictive biomarkers that can reliably select patients who will respond. While preclinical data and results from other AKT inhibitors suggest that alterations in the PI3K/AKT/mTOR pathway, such as PTEN loss and PIK3CA mutations, hold promise, the lack of correlation between AKT1E17K status and response to this compound highlights the complexity of this signaling network.[3][8]

Future research should focus on:

  • Comprehensive molecular profiling: Integrating genomic, transcriptomic, and proteomic data to identify novel biomarker signatures.

  • Combination strategies: Investigating this compound in combination with other targeted therapies or chemotherapies, which may broaden the responsive patient population.[6]

  • Refined patient selection in clinical trials: Employing a multi-biomarker approach to enrich for patients with a higher likelihood of response.

A deeper understanding of the context-dependent nature of AKT signaling and the development of more sophisticated biomarker strategies will be critical to unlocking the full therapeutic potential of this compound and other AKT inhibitors.

References

Predicting Response to the AKT Inhibitor BAY1125976: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BAY1125976 is an orally bioavailable, selective, allosteric inhibitor of AKT1 and AKT2, key nodes in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer.[1][2] While preclinical data demonstrated promising anti-tumor activity, clinical trial results have highlighted the critical need for robust predictive biomarkers to identify patient populations most likely to benefit from this targeted therapy.[3][4] This guide provides a comparative overview of potential biomarkers for this compound, supported by available experimental data and a detailed examination of the underlying biological pathways.

Mechanism of Action and the PI3K/AKT/mTOR Signaling Pathway

This compound functions by binding to an allosteric pocket of AKT1 and AKT2, distinct from the ATP-binding site.[2][5] This binding locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation.[5] The inhibition of AKT disrupts downstream signaling, which is crucial for cell growth, proliferation, survival, and metabolism.[1][5]

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Its aberrant activation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis.[2][6]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth PTEN PTEN PTEN->PIP3 This compound This compound This compound->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Comparative Analysis of Potential Predictive Biomarkers

While the search for a definitive predictive biomarker for this compound is ongoing, several candidates have been investigated based on preclinical rationale and data from other AKT inhibitors.

Biomarker CandidateRationaleThis compound Clinical/Preclinical DataData for Other AKT Inhibitors (e.g., Capivasertib, MK-2206)
AKT1E17K Mutation Activating mutation in the PH domain of AKT1, expected to confer sensitivity to AKT inhibition.[7]A phase I study (NCT01915576) showed no association between AKT1E17K mutation status and tumor response.[3][4][8]Capivasertib has shown clinical activity in patients with AKT1E17K-mutated tumors.[9]
PIK3CA Mutations Activating mutations in the catalytic subunit of PI3K, leading to pathway activation.[6]Preclinical studies showed that this compound suppressed tumor cell proliferation in cell lines with PIK3CA mutations.[2][6]A predictive biomarker for some PI3K inhibitors, but its role for AKT inhibitors is less clear and often considered in combination with other alterations.
PTEN Loss/Mutation Loss of function of the PTEN tumor suppressor leads to accumulation of PIP3 and constitutive AKT activation.[6]Preclinical data indicated that this compound had dose-dependent antitumor effects in xenograft models with PTEN deletions.[6]Capivasertib has demonstrated antitumor activity in patients with PTEN-mutated ER+ metastatic breast cancer.[9]
Phospho-AKT (p-AKT) & Phospho-PRAS40 (p-PRAS40) Direct pharmacodynamic markers of AKT activity.[3]Inhibition of p-AKT and p-PRAS40 was observed in preclinical models and demonstrated target engagement in the phase I clinical trial.[3][10] However, this did not correlate with clinical response.[3]In the I-SPY2 trial, higher baseline levels of p-AKT and other pathway phospho-proteins were associated with response to MK-2206 in HER2+ breast cancer, while lower levels were associated with response in triple-negative breast cancer.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of these biomarkers.

Detection of Gene Mutations (AKT1, PIK3CA) and PTEN Loss
  • Method: Next-Generation Sequencing (NGS) of tumor tissue or circulating tumor DNA (ctDNA).

  • Protocol Outline:

    • Sample Collection: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or whole blood for ctDNA extraction.

    • DNA Extraction: Use of commercially available kits optimized for FFPE tissue or plasma.

    • Library Preparation: Targeted gene panel sequencing covering hotspots and full coding regions of AKT1, PIK3CA, and PTEN.

    • Sequencing: Sequencing on a validated NGS platform.

    • Data Analysis: Bioinformatic pipeline to align reads, call variants (single nucleotide variants, insertions/deletions), and detect copy number alterations for PTEN.

Analysis of Protein Phosphorylation (p-AKT, p-PRAS40)
  • Method: Immunohistochemistry (IHC) or Reverse Phase Protein Array (RPPA).

  • Protocol Outline (IHC):

    • Sample Preparation: 4-5 µm sections from FFPE tumor blocks.

    • Antigen Retrieval: Heat-induced epitope retrieval using a validated buffer.

    • Primary Antibody Incubation: Incubation with a validated primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473).

    • Secondary Antibody and Detection: Use of a polymer-based detection system with a chromogen (e.g., DAB).

    • Scoring: Semi-quantitative scoring by a pathologist based on the intensity and percentage of stained tumor cells.

Logical Workflow for Biomarker-Guided Patient Selection

The development of a robust biomarker strategy is essential for the future clinical application of this compound or similar AKT inhibitors.

Biomarker_Workflow Patient Patient with Advanced Solid Tumor TumorBiopsy Tumor Biopsy or ctDNA Sample Patient->TumorBiopsy MolecularProfiling Molecular Profiling (NGS, IHC/RPPA) TumorBiopsy->MolecularProfiling BiomarkerPositive Biomarker Positive? (e.g., PTEN loss, PIK3CA mut) MolecularProfiling->BiomarkerPositive Treatthis compound Consider this compound (or other AKT inhibitor) BiomarkerPositive->Treatthis compound Yes AlternativeTx Consider Alternative Therapy BiomarkerPositive->AlternativeTx No

Caption: A potential workflow for biomarker-driven patient selection for AKT inhibitor therapy.

Conclusion and Future Directions

The clinical development of this compound has underscored a significant challenge in the era of targeted therapy: the identification of predictive biomarkers that can reliably select patients who will respond. While preclinical data and results from other AKT inhibitors suggest that alterations in the PI3K/AKT/mTOR pathway, such as PTEN loss and PIK3CA mutations, hold promise, the lack of correlation between AKT1E17K status and response to this compound highlights the complexity of this signaling network.[3][8]

Future research should focus on:

  • Comprehensive molecular profiling: Integrating genomic, transcriptomic, and proteomic data to identify novel biomarker signatures.

  • Combination strategies: Investigating this compound in combination with other targeted therapies or chemotherapies, which may broaden the responsive patient population.[6]

  • Refined patient selection in clinical trials: Employing a multi-biomarker approach to enrich for patients with a higher likelihood of response.

A deeper understanding of the context-dependent nature of AKT signaling and the development of more sophisticated biomarker strategies will be critical to unlocking the full therapeutic potential of this compound and other AKT inhibitors.

References

Evaluating the Synergistic Effects of BAY1125976 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. BAY1125976, a selective allosteric inhibitor of AKT1 and AKT2, has emerged as a promising agent for targeting tumors with a dysregulated PI3K/AKT/mTOR signaling pathway.[1][2] This guide provides a comprehensive evaluation of the synergistic potential of this compound with chemotherapy, drawing upon available preclinical data and the broader context of AKT inhibition in cancer treatment.

Mechanism of Action: Targeting a Key Survival Pathway

This compound is an orally bioavailable small molecule that selectively binds to and inhibits the activity of AKT1 and AKT2 isoforms in a non-ATP competitive manner.[3] By binding to an allosteric pocket, it locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation. This targeted inhibition disrupts the PI3K/AKT/mTOR signaling cascade, a critical pathway that promotes cell proliferation, growth, survival, and is often implicated in resistance to chemotherapy and radiation.[2][4]

dot

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT1/2 PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Downstream Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Effectors activates Cell Proliferation Cell Proliferation & Survival Downstream Effectors->Cell Proliferation This compound This compound This compound->AKT inhibits Chemotherapy Chemotherapy Chemotherapy->Apoptosis induces

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical Synergistic Effects of this compound

While direct experimental data on the combination of this compound with conventional chemotherapy agents is limited in publicly available literature, preclinical studies have demonstrated its synergistic potential with other anti-cancer therapies, providing a strong rationale for its use in combination regimens.

Table 1: Preclinical Synergy of this compound with Non-Chemotherapeutic Agents

Combination AgentCancer TypeModelKey FindingsReference
Anti-hormonal Therapy (Tamoxifen) Breast Cancer (ER+)In vitro (MCF-7 cells) & In vivo (xenograft)14-fold reduction in IC50 for cell proliferation inhibition compared to monotherapy; additive to synergistic activity in vivo.
Anti-hormonal Therapy (Fulvestrant) Breast Cancer (ER+)In vitro (Tamoxifen-resistant MCF-7)Potent inhibition of tumor cell growth, enabling a reduction in the therapeutic dose of this compound.[5]
Radiation Therapy Not SpecifiedIn vivoStrong additive to synergistic efficacy and significant tumor growth delay.[6]
Radium-223 (bone-targeting agent) Breast Cancer (bone metastasis model)In vivoReduced tumor and metastatic burden; increased necrotic and fibrotic bone area.[7][6]

Potential for Synergy with Chemotherapy: Insights from Other AKT Inhibitors

The principle of combining AKT inhibitors with chemotherapy is well-established. Activation of the AKT pathway is a known mechanism of resistance to various chemotherapeutic agents.[1][8] By inhibiting AKT, it is hypothesized that cancer cells can be re-sensitized to the cytotoxic effects of chemotherapy. Studies with other allosteric AKT inhibitors provide compelling evidence for this approach.

Table 2: Synergistic Effects of Other Allosteric AKT Inhibitors with Chemotherapy

AKT InhibitorChemotherapy AgentCancer TypeKey FindingsReference
MK-2206 Docetaxel, Carboplatin, Gemcitabine, 5-FU, DoxorubicinVarious solid tumorsEnhanced antitumor efficacy in vitro and in vivo.[1]
AZD5363 (Capivasertib) DoxorubicinOvarian and Endometrial CancerSensitized cancer cells to doxorubicin, induced apoptosis, and reduced clonal replication.[9]
Borussertib Trametinib (MEK inhibitor)Pancreatic and Colorectal Cancer (KRAS-mutant)Antitumor activity in patient-derived xenograft models.[3][10]

These findings with other AKT inhibitors strongly suggest that this compound could have similar synergistic effects when combined with a range of chemotherapy drugs. The shared mechanism of action—inhibiting a key pro-survival pathway—provides a solid biological basis for this hypothesis.

Experimental Protocols

Detailed experimental protocols for assessing the synergistic effects of this compound with chemotherapy would need to be optimized for specific drug combinations and cancer models. However, standard methodologies for evaluating drug synergy are well-established.

dot

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell Culture Cancer Cell Lines Drug Treatment This compound +/- Chemotherapy Cell Culture->Drug Treatment Viability Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug Treatment->Viability Assay Synergy Analysis Combination Index (CI) Calculation Viability Assay->Synergy Analysis Xenograft Model Tumor Xenograft Model (e.g., PDX, CDX) Treatment Groups Vehicle, this compound, Chemotherapy, Combination Xenograft Model->Treatment Groups Tumor Measurement Tumor Volume Measurement Treatment Groups->Tumor Measurement Efficacy Analysis Tumor Growth Inhibition (TGI) Analysis Tumor Measurement->Efficacy Analysis

Caption: A generalized workflow for evaluating drug synergy in vitro and in vivo.

In Vitro Synergy Assessment
  • Cell Culture: Select a panel of cancer cell lines with varying status of the PI3K/AKT/mTOR pathway (e.g., PIK3CA mutations, PTEN loss).

  • Drug Treatment: Treat cells with a dose-response matrix of this compound and the chosen chemotherapy agent, both alone and in combination, for a defined period (e.g., 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In Vivo Efficacy Studies
  • Xenograft Model: Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line or patient-derived tumor tissue (PDX).

  • Treatment Groups: Randomize mice into four groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Efficacy Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis will determine the significance of the combination therapy over single agents.

Conclusion and Future Directions

While direct preclinical data for the combination of this compound with chemotherapy is not yet widely published, the strong synergistic effects observed with other anti-cancer agents and the proven success of other AKT inhibitors in sensitizing tumors to chemotherapy provide a compelling rationale for further investigation. The dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many cancers and a key driver of therapeutic resistance.[2][4] Therefore, combining this compound with standard-of-care chemotherapy holds the potential to improve patient outcomes.

Future preclinical studies should focus on systematically evaluating this compound in combination with a panel of chemotherapy agents across various cancer types. Such studies will be crucial for identifying the most effective combinations and the patient populations most likely to benefit, paving the way for future clinical trials. A phase I clinical trial of this compound as a monotherapy has been completed (NCT01915576), showing it to be well-tolerated but with limited single-agent activity.[11][12] This underscores the importance of exploring its potential in combination therapies to unlock its full therapeutic value.

References

Evaluating the Synergistic Effects of BAY1125976 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. BAY1125976, a selective allosteric inhibitor of AKT1 and AKT2, has emerged as a promising agent for targeting tumors with a dysregulated PI3K/AKT/mTOR signaling pathway.[1][2] This guide provides a comprehensive evaluation of the synergistic potential of this compound with chemotherapy, drawing upon available preclinical data and the broader context of AKT inhibition in cancer treatment.

Mechanism of Action: Targeting a Key Survival Pathway

This compound is an orally bioavailable small molecule that selectively binds to and inhibits the activity of AKT1 and AKT2 isoforms in a non-ATP competitive manner.[3] By binding to an allosteric pocket, it locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation. This targeted inhibition disrupts the PI3K/AKT/mTOR signaling cascade, a critical pathway that promotes cell proliferation, growth, survival, and is often implicated in resistance to chemotherapy and radiation.[2][4]

dot

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT1/2 PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Downstream Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Effectors activates Cell Proliferation Cell Proliferation & Survival Downstream Effectors->Cell Proliferation This compound This compound This compound->AKT inhibits Chemotherapy Chemotherapy Chemotherapy->Apoptosis induces

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical Synergistic Effects of this compound

While direct experimental data on the combination of this compound with conventional chemotherapy agents is limited in publicly available literature, preclinical studies have demonstrated its synergistic potential with other anti-cancer therapies, providing a strong rationale for its use in combination regimens.

Table 1: Preclinical Synergy of this compound with Non-Chemotherapeutic Agents

Combination AgentCancer TypeModelKey FindingsReference
Anti-hormonal Therapy (Tamoxifen) Breast Cancer (ER+)In vitro (MCF-7 cells) & In vivo (xenograft)14-fold reduction in IC50 for cell proliferation inhibition compared to monotherapy; additive to synergistic activity in vivo.
Anti-hormonal Therapy (Fulvestrant) Breast Cancer (ER+)In vitro (Tamoxifen-resistant MCF-7)Potent inhibition of tumor cell growth, enabling a reduction in the therapeutic dose of this compound.[5]
Radiation Therapy Not SpecifiedIn vivoStrong additive to synergistic efficacy and significant tumor growth delay.[6]
Radium-223 (bone-targeting agent) Breast Cancer (bone metastasis model)In vivoReduced tumor and metastatic burden; increased necrotic and fibrotic bone area.[7][6]

Potential for Synergy with Chemotherapy: Insights from Other AKT Inhibitors

The principle of combining AKT inhibitors with chemotherapy is well-established. Activation of the AKT pathway is a known mechanism of resistance to various chemotherapeutic agents.[1][8] By inhibiting AKT, it is hypothesized that cancer cells can be re-sensitized to the cytotoxic effects of chemotherapy. Studies with other allosteric AKT inhibitors provide compelling evidence for this approach.

Table 2: Synergistic Effects of Other Allosteric AKT Inhibitors with Chemotherapy

AKT InhibitorChemotherapy AgentCancer TypeKey FindingsReference
MK-2206 Docetaxel, Carboplatin, Gemcitabine, 5-FU, DoxorubicinVarious solid tumorsEnhanced antitumor efficacy in vitro and in vivo.[1]
AZD5363 (Capivasertib) DoxorubicinOvarian and Endometrial CancerSensitized cancer cells to doxorubicin, induced apoptosis, and reduced clonal replication.[9]
Borussertib Trametinib (MEK inhibitor)Pancreatic and Colorectal Cancer (KRAS-mutant)Antitumor activity in patient-derived xenograft models.[3][10]

These findings with other AKT inhibitors strongly suggest that this compound could have similar synergistic effects when combined with a range of chemotherapy drugs. The shared mechanism of action—inhibiting a key pro-survival pathway—provides a solid biological basis for this hypothesis.

Experimental Protocols

Detailed experimental protocols for assessing the synergistic effects of this compound with chemotherapy would need to be optimized for specific drug combinations and cancer models. However, standard methodologies for evaluating drug synergy are well-established.

dot

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell Culture Cancer Cell Lines Drug Treatment This compound +/- Chemotherapy Cell Culture->Drug Treatment Viability Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug Treatment->Viability Assay Synergy Analysis Combination Index (CI) Calculation Viability Assay->Synergy Analysis Xenograft Model Tumor Xenograft Model (e.g., PDX, CDX) Treatment Groups Vehicle, this compound, Chemotherapy, Combination Xenograft Model->Treatment Groups Tumor Measurement Tumor Volume Measurement Treatment Groups->Tumor Measurement Efficacy Analysis Tumor Growth Inhibition (TGI) Analysis Tumor Measurement->Efficacy Analysis

Caption: A generalized workflow for evaluating drug synergy in vitro and in vivo.

In Vitro Synergy Assessment
  • Cell Culture: Select a panel of cancer cell lines with varying status of the PI3K/AKT/mTOR pathway (e.g., PIK3CA mutations, PTEN loss).

  • Drug Treatment: Treat cells with a dose-response matrix of this compound and the chosen chemotherapy agent, both alone and in combination, for a defined period (e.g., 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In Vivo Efficacy Studies
  • Xenograft Model: Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line or patient-derived tumor tissue (PDX).

  • Treatment Groups: Randomize mice into four groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Efficacy Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis will determine the significance of the combination therapy over single agents.

Conclusion and Future Directions

While direct preclinical data for the combination of this compound with chemotherapy is not yet widely published, the strong synergistic effects observed with other anti-cancer agents and the proven success of other AKT inhibitors in sensitizing tumors to chemotherapy provide a compelling rationale for further investigation. The dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many cancers and a key driver of therapeutic resistance.[2][4] Therefore, combining this compound with standard-of-care chemotherapy holds the potential to improve patient outcomes.

Future preclinical studies should focus on systematically evaluating this compound in combination with a panel of chemotherapy agents across various cancer types. Such studies will be crucial for identifying the most effective combinations and the patient populations most likely to benefit, paving the way for future clinical trials. A phase I clinical trial of this compound as a monotherapy has been completed (NCT01915576), showing it to be well-tolerated but with limited single-agent activity.[11][12] This underscores the importance of exploring its potential in combination therapies to unlock its full therapeutic value.

References

Safety Operating Guide

Prudent Disposal of BAY1125976: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the AKT1/2 inhibitor, BAY1125976, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural steps and best practices for researchers, scientists, and drug development professionals.

While specific disposal instructions for this compound are not publicly available, general principles for the disposal of hazardous chemical waste in a laboratory setting should be strictly followed. All chemical waste must be managed in accordance with federal, state, and local regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and protocols.

Core Principles of Chemical Waste Disposal

  • Waste Identification: All waste must be properly identified.[1] Since this compound is a potent bioactive compound, it should be treated as hazardous chemical waste.

  • Segregation: Incompatible wastes should never be mixed.[2] Keep different chemical waste streams separate to avoid dangerous reactions.

  • Containment: Use appropriate, leak-proof containers for waste collection. Containers should be in good condition, with no cracks or leaks, and must be kept closed except when adding waste.[2][3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards.[3][4]

Disposal Procedure for this compound Waste

The following table outlines the recommended disposal procedures for different forms of this compound waste.

Waste TypeDisposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container designated for solid chemical waste. - Ensure the container is compatible with the chemical. - Do not mix with other solid wastes unless explicitly permitted by your EHS office.
Solutions of this compound (e.g., in DMSO) - Collect in a labeled, sealed, and leak-proof container designated for liquid chemical waste.[2] - The container must be chemically resistant to the solvent used (e.g., DMSO). - DMSO solutions can typically be disposed of with other organic solvents, but always confirm with your institution's guidelines.[5] - Do not dispose of down the drain.[6]
Contaminated Labware (e.g., pipette tips, tubes) - Dispose of as chemically contaminated solid waste.[7] - Collect in a designated, puncture-resistant container that is clearly labeled. - For sharps like needles, use a designated sharps container for chemically contaminated sharps.[8]
Empty Stock Vials - If the container held an acutely toxic substance, it must be managed as hazardous waste.[9] - For other containers, they should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[1][2][3] - After thorough rinsing and air-drying, deface or remove the label before disposing of the container in the regular trash or glass recycling, as per institutional policy.[1][2]
Spill Cleanup Materials - Any materials used to clean up a spill of this compound should be treated as hazardous waste.[10] - Collect all contaminated absorbents and personal protective equipment (PPE) in a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.

Experimental Workflow for Waste Segregation

Proper segregation of waste at the point of generation is crucial. The following diagram illustrates a logical workflow for handling this compound waste.

This compound Waste Disposal Workflow A Waste Generation (Solid, Liquid, Contaminated Materials) B Is the waste liquid? A->B C Is the waste solid? B->C No E Collect in Labeled Liquid Hazardous Waste Container B->E Yes D Is it a contaminated sharp? C->D No F Collect in Labeled Solid Hazardous Waste Container C->F Yes D->F No (e.g., gloves, tubes) G Collect in Labeled Sharps Hazardous Waste Container D->G Yes H Arrange for EHS Pickup E->H F->H G->H

Caption: Logical flow for segregating different forms of this compound waste.

Important Considerations

  • Waste Minimization: Whenever possible, plan experiments to minimize the generation of hazardous waste.[9][11] This can include ordering only the amount of chemical needed and reducing the scale of experiments.

  • Storage: Store hazardous waste in a designated satellite accumulation area that is near the point of generation.[4][11] Ensure secondary containment is used for liquid waste containers to capture any potential leaks.[2][7]

  • Unknowns: Never dispose of unknown chemicals. If you have an unlabeled container, contact your EHS office for guidance on identification and disposal.[7]

By adhering to these general guidelines and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.

References

Prudent Disposal of BAY1125976: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the AKT1/2 inhibitor, BAY1125976, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural steps and best practices for researchers, scientists, and drug development professionals.

While specific disposal instructions for this compound are not publicly available, general principles for the disposal of hazardous chemical waste in a laboratory setting should be strictly followed. All chemical waste must be managed in accordance with federal, state, and local regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and protocols.

Core Principles of Chemical Waste Disposal

  • Waste Identification: All waste must be properly identified.[1] Since this compound is a potent bioactive compound, it should be treated as hazardous chemical waste.

  • Segregation: Incompatible wastes should never be mixed.[2] Keep different chemical waste streams separate to avoid dangerous reactions.

  • Containment: Use appropriate, leak-proof containers for waste collection. Containers should be in good condition, with no cracks or leaks, and must be kept closed except when adding waste.[2][3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards.[3][4]

Disposal Procedure for this compound Waste

The following table outlines the recommended disposal procedures for different forms of this compound waste.

Waste TypeDisposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container designated for solid chemical waste. - Ensure the container is compatible with the chemical. - Do not mix with other solid wastes unless explicitly permitted by your EHS office.
Solutions of this compound (e.g., in DMSO) - Collect in a labeled, sealed, and leak-proof container designated for liquid chemical waste.[2] - The container must be chemically resistant to the solvent used (e.g., DMSO). - DMSO solutions can typically be disposed of with other organic solvents, but always confirm with your institution's guidelines.[5] - Do not dispose of down the drain.[6]
Contaminated Labware (e.g., pipette tips, tubes) - Dispose of as chemically contaminated solid waste.[7] - Collect in a designated, puncture-resistant container that is clearly labeled. - For sharps like needles, use a designated sharps container for chemically contaminated sharps.[8]
Empty Stock Vials - If the container held an acutely toxic substance, it must be managed as hazardous waste.[9] - For other containers, they should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[1][2][3] - After thorough rinsing and air-drying, deface or remove the label before disposing of the container in the regular trash or glass recycling, as per institutional policy.[1][2]
Spill Cleanup Materials - Any materials used to clean up a spill of this compound should be treated as hazardous waste.[10] - Collect all contaminated absorbents and personal protective equipment (PPE) in a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.

Experimental Workflow for Waste Segregation

Proper segregation of waste at the point of generation is crucial. The following diagram illustrates a logical workflow for handling this compound waste.

This compound Waste Disposal Workflow A Waste Generation (Solid, Liquid, Contaminated Materials) B Is the waste liquid? A->B C Is the waste solid? B->C No E Collect in Labeled Liquid Hazardous Waste Container B->E Yes D Is it a contaminated sharp? C->D No F Collect in Labeled Solid Hazardous Waste Container C->F Yes D->F No (e.g., gloves, tubes) G Collect in Labeled Sharps Hazardous Waste Container D->G Yes H Arrange for EHS Pickup E->H F->H G->H

Caption: Logical flow for segregating different forms of this compound waste.

Important Considerations

  • Waste Minimization: Whenever possible, plan experiments to minimize the generation of hazardous waste.[9][11] This can include ordering only the amount of chemical needed and reducing the scale of experiments.

  • Storage: Store hazardous waste in a designated satellite accumulation area that is near the point of generation.[4][11] Ensure secondary containment is used for liquid waste containers to capture any potential leaks.[2][7]

  • Unknowns: Never dispose of unknown chemicals. If you have an unlabeled container, contact your EHS office for guidance on identification and disposal.[7]

By adhering to these general guidelines and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.

References

Personal protective equipment for handling BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of BAY1125976, a selective allosteric AKT1/2 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended, especially when handling concentrated solutions.

  • Eye Protection: Safety glasses with side shields or goggles must be worn at all times to protect from splashes.

  • Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is necessary.

Operational Plan for Handling this compound

1. Preparation and Reconstitution:

  • All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Before use, ensure the work area is clean and uncluttered.

  • When preparing solutions, use the smallest feasible quantity of the compound.

  • For reconstitution, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. Handle DMSO with care as it can facilitate the absorption of substances through the skin.

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Use designated equipment (e.g., spatulas, weighing paper, and balances) for handling the compound. Clean all equipment thoroughly after use.

  • In case of a spill, immediately alert laboratory personnel and follow established spill cleanup procedures for potent compounds.

3. Disposal Plan:

  • All waste contaminated with this compound, including used PPE, empty vials, and solutions, must be disposed of as hazardous chemical waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 383.45 g/mol N/A
Solubility in DMSO ≥ 11 mg/mLN/A

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G A Receiving and Storage B Preparation (in Fume Hood) A->B Don PPE C Handling and Experimentation B->C D Decontamination C->D E Waste Disposal C->E Collect Waste D->E Dispose of Contaminated Materials

Figure 1. Workflow for the safe handling of this compound.

PPE Selection Decision Process

The selection of appropriate PPE is critical for minimizing exposure risk. The following diagram outlines the decision-making process for PPE selection when working with this compound.

G A Handling this compound? F Wear Gloves and Lab Coat A->F Yes B Risk of Splash? C Risk of Aerosolization? B->C No D Wear Safety Glasses/Goggles B->D Yes E Wear Respirator C->E Yes D->C F->B

Figure 2. Decision-making process for selecting appropriate PPE.

Personal protective equipment for handling BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of BAY1125976, a selective allosteric AKT1/2 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended, especially when handling concentrated solutions.

  • Eye Protection: Safety glasses with side shields or goggles must be worn at all times to protect from splashes.

  • Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is necessary.

Operational Plan for Handling this compound

1. Preparation and Reconstitution:

  • All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Before use, ensure the work area is clean and uncluttered.

  • When preparing solutions, use the smallest feasible quantity of the compound.

  • For reconstitution, dimethyl sulfoxide (DMSO) is a common solvent. Handle DMSO with care as it can facilitate the absorption of substances through the skin.

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Use designated equipment (e.g., spatulas, weighing paper, and balances) for handling the compound. Clean all equipment thoroughly after use.

  • In case of a spill, immediately alert laboratory personnel and follow established spill cleanup procedures for potent compounds.

3. Disposal Plan:

  • All waste contaminated with this compound, including used PPE, empty vials, and solutions, must be disposed of as hazardous chemical waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 383.45 g/mol N/A
Solubility in DMSO ≥ 11 mg/mLN/A

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G A Receiving and Storage B Preparation (in Fume Hood) A->B Don PPE C Handling and Experimentation B->C D Decontamination C->D E Waste Disposal C->E Collect Waste D->E Dispose of Contaminated Materials

Figure 1. Workflow for the safe handling of this compound.

PPE Selection Decision Process

The selection of appropriate PPE is critical for minimizing exposure risk. The following diagram outlines the decision-making process for PPE selection when working with this compound.

G A Handling this compound? F Wear Gloves and Lab Coat A->F Yes B Risk of Splash? C Risk of Aerosolization? B->C No D Wear Safety Glasses/Goggles B->D Yes E Wear Respirator C->E Yes D->C F->B

Figure 2. Decision-making process for selecting appropriate PPE.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BAY1125976
Reactant of Route 2
BAY1125976

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。